Bifonazole
Description
Bifonazole is an azole antifungal drug.
This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.
Structure
3D Structure
Properties
IUPAC Name |
1-[phenyl-(4-phenylphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAPBUJLXMYKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045631 | |
| Record name | Bifonazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bifonazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4), 2.45e-03 g/L | |
| Record name | SID56422098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Bifonazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60628-96-8 | |
| Record name | Bifonazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60628-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bifonazole [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060628968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bifonazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bifonazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bifonazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bifonazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIFONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYJ305Z91O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bifonazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bifonazole's Mechanism of Action in Dermatophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bifonazole is a broad-spectrum imidazole (B134444) antifungal agent with potent activity against dermatophytes, the causative fungi of common skin, hair, and nail infections. Unlike other azole antifungals which primarily act on a single enzyme, this compound possesses a distinctive dual mechanism of action in dermatophytes. It concurrently inhibits two critical enzymes in the ergosterol (B1671047) biosynthesis pathway: Lanosterol (B1674476) 14α-demethylase (CYP51) and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1][2][3] This dual inhibition leads to a fungicidal, rather than merely fungistatic, effect against these pathogens.[4] This document provides an in-depth technical overview of this mechanism, supported by quantitative data and detailed experimental protocols for its investigation.
Core Mechanism of Action: A Dual-Inhibition Pathway
The antifungal efficacy of this compound in dermatophytes stems from its ability to disrupt the synthesis of ergosterol, an essential sterol that governs the fluidity, integrity, and function of the fungal cell membrane.[5] this compound achieves this through a sequential blockade at two distinct points in the sterol biosynthesis pathway.
-
Inhibition of Lanosterol 14α-demethylase (CYP51): Consistent with other imidazole antifungals, this compound inhibits the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[3][5] This enzyme is crucial for the C14-demethylation of lanosterol, a late-stage step in ergosterol production.[3] Inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors, which disrupt cell membrane structure and function, ultimately arresting fungal growth.[5]
-
Direct Inhibition of HMG-CoA Reductase: Uniquely among azoles, this compound also directly inhibits HMG-CoA reductase, the rate-limiting enzyme in the initial stages of the terpenoid synthesis pathway which produces precursors for sterols.[1][2][3] This action is particularly noted in dermatophytes and is not observed with agents like clotrimazole (B1669251), where HMG-CoA reductase activity is only downregulated via feedback control.[1][3] This upstream blockade further depletes the pool of precursors available for ergosterol synthesis, contributing significantly to the compound's fungicidal activity.[4] This inhibition is specific to the fungal enzyme, with the mammalian equivalent remaining unaffected.[1][2][3]
Quantitative Data
In Vitro Susceptibility of Dermatophytes
This compound demonstrates potent activity against a wide range of dermatophytes. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that prevents visible growth, are summarized below.
| Dermatophyte Species | No. of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |
| Trichophyton rubrum | 7 | <0.0005 | <0.0005 | [6] |
| Trichophyton mentagrophytes | - | - | - | [7][8] |
| Microsporum canis | 45 (group) | ≤0.50 | - | [9] |
| Epidermophyton floccosum | 45 (group) | ≤0.50 | - | [9] |
| General Dermatophytes | - | - | - | [4][10] |
| Note: Data for some species are presented as part of a larger group of tested dermatophytes. |
Enzyme Inhibition
| Enzyme Target | Organism | Inhibition Metric | Value | Reference |
| Lanosterol 14α-demethylase (CYP51) | Dermatophytes | - | Data Not Available | - |
| HMG-CoA Reductase | Dermatophytes | - | Data Not Available | - |
| Cytochrome P450 Aromatase | Human | Ki | 68 nM | |
| Cytochrome P450 Aromatase | Human | IC50 | 270 nM | |
| *Note: Cytochrome P450 Aromatase is a human enzyme and not the fungal therapeutic target. This data is provided for illustrative purposes of this compound's P450 inhibitory potential. |
Experimental Protocols
The following protocols outline key experiments for characterizing the mechanism of action of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.[11]
Methodology:
-
Inoculum Preparation:
-
Culture the dermatophyte strain on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is evident (typically 7-14 days).
-
Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension concentration to 1-5 x 106 CFU/mL using a hemocytometer.
-
Further dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final working concentration of 1-3 x 104 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted drug.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Seal the plates and incubate at 28-30°C for 4-7 days, depending on the growth rate of the species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes approximately 80% inhibition of growth compared to the drug-free control well.
-
Protocol 2: Ergosterol Content Quantification
This protocol quantifies changes in total ergosterol content in dermatophytes following exposure to this compound.
Methodology:
-
Fungal Culture and Treatment:
-
Grow the dermatophyte in a liquid medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.
-
Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 24-48 hours). Include an untreated control.
-
Harvest the mycelia by filtration, wash with sterile distilled water, and determine the wet weight.
-
-
Saponification:
-
To the mycelial pellet, add 3 mL of 25% alcoholic potassium hydroxide (B78521) (25g KOH, 35mL water, topped to 100mL with ethanol).
-
Vortex vigorously for 1 minute.
-
Incubate in an 85°C water bath for 1 hour to hydrolyze lipids.
-
-
Sterol Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex for 3-5 minutes to extract the non-saponifiable fraction (containing sterols) into the upper heptane (B126788) layer.
-
Centrifuge briefly to separate the phases.
-
-
Quantification:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance from 230 to 300 nm using a spectrophotometer.
-
Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (A281.5) and 24(28) dehydroergosterol (B162513) (A230), and normalize to the initial wet weight of the mycelia.
-
Protocol 3: Fungal Microsomal Cytochrome P450 Reductase Activity Assay
This assay measures the activity of NADPH-cytochrome P450 reductase, a key component of the CYP51 enzyme system.
Methodology:
-
Microsome Preparation: [12]
-
Grow dermatophyte culture to the desired phase and harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer (containing protease inhibitors like PMSF and a reducing agent like DTT).
-
Lyse the cells by mechanical disruption (e.g., bead beating or French press) at 4°C.
-
Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60-90 minutes to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., potassium phosphate (B84403) buffer with glycerol) and determine the total protein concentration.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture in a cuvette containing 0.3 M potassium phosphate buffer (pH 7.7) and 0.5 mM horse heart cytochrome c.
-
Add an aliquot of the prepared microsomal fraction.
-
To measure inhibited activity, pre-incubate the microsomal fraction with this compound for 5-10 minutes before adding it to the reaction mixture.
-
Place the cuvette in a spectrophotometer set to 550 nm and record a baseline rate.
-
Initiate the reaction by adding NADPH to a final concentration of 0.1 mM.
-
Record the increase in absorbance at 550 nm over time (kinetic mode). The rate of cytochrome c reduction is directly proportional to the enzyme activity.
-
-
Calculation:
-
Calculate the activity using the extinction coefficient for the reduction of cytochrome c (21.1 mM-1cm-1) and express as nmol of cytochrome c reduced per minute per mg of microsomal protein.
-
Protocol 4: HMG-CoA Reductase (HMGR) Activity Assay
This protocol is based on the principle of commercial assay kits and measures HMGR activity by monitoring NADPH consumption.[13][14][15]
Methodology:
-
Lysate Preparation:
-
Prepare a crude cell lysate from treated and untreated dermatophyte cultures as described in Protocol 4.3, Step 1 (up to the cell lysis and low-speed centrifugation step). The resulting supernatant can be used directly or after dialysis to remove small molecule interference.[16]
-
Determine the total protein concentration of the lysate.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette containing HMGR assay buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Add the substrate, HMG-CoA, to the wells.
-
Add the cell lysate containing the HMGR enzyme.
-
For inhibitor screening, add this compound to the desired final concentration and pre-incubate for 5-10 minutes.
-
Set up control wells: a no-enzyme control and a no-HMG-CoA substrate control to measure background NADPH oxidation.
-
-
Measurement and Calculation:
-
Warm the plate/cuvette to 37°C.
-
Initiate the reaction by adding NADPH to a final concentration of ~0.2-0.4 mM.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve.
-
Use the extinction coefficient of NADPH (6.22 mM-1cm-1) to calculate the specific activity, expressed as nmol of NADPH consumed per minute per mg of lysate protein.
-
Conclusion
This compound's mechanism of action against dermatophytes is distinguished by its dual inhibition of both an early, rate-limiting step (HMG-CoA reductase) and a late, critical step (lanosterol 14α-demethylase) in the ergosterol biosynthesis pathway. This two-pronged attack results in a potent fungicidal effect and provides a clear biochemical basis for its clinical efficacy. The experimental protocols detailed herein offer robust methodologies for further investigation into its unique mode of action and for the screening of novel antifungal compounds targeting this essential fungal pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a biochemist's view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycotic efficacy of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. In vitro susceptibility of dermatophytes to antifungal drugs: a comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The effect of this compound on the structure of Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of this compound (BAY H 4502) with clotrimazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsome preparation [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
Bifonazole's Dual Assault on Fungal Ergosterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Bifonazole, a broad-spectrum imidazole (B134444) antifungal agent, distinguishes itself from other azole antifungals through a unique dual mechanism of action that targets two critical enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: lanosterol (B1674476) 14α-demethylase and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This technical guide provides an in-depth exploration of this dual inhibitory action, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved. Understanding this dual mechanism is paramount for the development of novel antifungal strategies and for optimizing the clinical application of this compound.
Introduction: The Ergosterol Pathway as an Antifungal Target
Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that represents a primary target for a majority of clinically used antifungal drugs. By disrupting this pathway, antifungal agents can induce the accumulation of toxic sterol intermediates and deplete ergosterol, leading to fungal cell growth inhibition (fungistatic) or cell death (fungicidal).
This compound's distinction lies in its ability to inhibit this vital pathway at two separate junctures, a characteristic that contributes to its potent fungicidal activity, particularly against dermatophytes.[1][2]
The Dual Inhibition Mechanism of this compound
This compound exerts its antifungal effect by concurrently inhibiting two key enzymes in the ergosterol biosynthesis pathway.
Inhibition of Lanosterol 14α-Demethylase (CYP51)
In common with other azole antifungals, this compound's primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[3][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol. This compound binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This leads to a depletion of ergosterol and an accumulation of 14α-methylated sterol precursors, such as lanosterol and 24-methylenedihydrolanosterol.[2] The accumulation of these abnormal sterols disrupts the normal structure and function of the fungal cell membrane.
Direct Inhibition of HMG-CoA Reductase
What sets this compound apart is its additional, direct inhibitory effect on HMG-CoA reductase.[2][5][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the entire terpenoid biosynthesis pathway, from which ergosterol is derived. Unlike the feedback inhibition of HMG-CoA reductase observed with other azoles like clotrimazole (B1669251) (which is a result of the accumulation of sterol intermediates), this compound directly inhibits the enzyme's activity.[5][6] This direct inhibition leads to a more profound and rapid reduction in the overall rate of sterol biosynthesis compared to agents that only target lanosterol 14α-demethylase.[2] This secondary action is considered a key contributor to this compound's fungicidal properties.[2] Furthermore, the inhibition of HMG-CoA reductase by this compound is reported to be pathogen-specific, with no significant effect on the mammalian equivalent of the enzyme.[5][6]
Quantitative Analysis of this compound's Inhibitory Activity
While the dual mechanism of this compound is well-established qualitatively, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for its action on the individual enzymes are not extensively reported in publicly available literature. The following table summarizes the available data on the minimum inhibitory concentrations (MICs) of this compound against various fungal species, which reflects the overall antifungal efficacy resulting from its dual-inhibition mechanism.
| Fungal Species | Geometric Mean MIC (µg/mL) | Medium Used |
| Candida albicans | 5 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |
| Candida parapsilosis | 5 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |
| Torulopsis glabrata | 5 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |
| Dermatophytes (various) | ≤ 0.50 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |
| Aspergillus species | 3.18 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |
| Fusarium species | 1.59 - 12.70 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |
| Scopulariopsis species | 1.78 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |
| Data compiled from a comparative in vitro study of this compound and clotrimazole.[7] |
Experimental Protocols for Assessing Enzyme Inhibition
HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)
This assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.[8][9][10][11]
Materials:
-
Enzyme Source: Microsomal fraction from a relevant fungal species (e.g., Trichophyton mentagrophytes) or a commercially available recombinant fungal HMG-CoA reductase.
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.
-
Substrate: HMG-CoA solution.
-
Cofactor: NADPH solution.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known HMG-CoA reductase inhibitor (e.g., pravastatin).
-
Instrumentation: UV-visible spectrophotometer or microplate reader capable of kinetic measurements at 340 nm.
Procedure:
-
Enzyme Preparation: Prepare the fungal microsomal fraction or reconstitute the recombinant enzyme in cold assay buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a cuvette or microplate well, combine the assay buffer, NADPH solution, and varying concentrations of this compound (or solvent for the control).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-20 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot. The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Lanosterol 14α-Demethylase Inhibition Assay (Radiolabeled Precursor Incorporation)
This method involves tracking the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into ergosterol and its precursors. Inhibition of lanosterol 14α-demethylase will lead to a decrease in the radioactivity of the ergosterol fraction and an increase in the radioactivity of the lanosterol fraction.[12][13]
Materials:
-
Fungal Culture: A susceptible fungal strain (e.g., Candida albicans or Trichophyton mentagrophytes).
-
Growth Medium: Appropriate liquid culture medium for the chosen fungal species.
-
Radiolabeled Precursor: [¹⁴C]acetate.
-
Inhibitor: this compound dissolved in a suitable solvent.
-
Saponification Reagent: Alcoholic potassium hydroxide (B78521) solution.
-
Extraction Solvent: n-heptane or a similar non-polar solvent.
-
Chromatography System: Thin-layer chromatography (TLC) plates and a suitable solvent system, or a High-Performance Liquid Chromatography (HPLC) system equipped with a radiodetector.
-
Scintillation Counter.
Procedure:
-
Fungal Culture Preparation: Grow the fungal culture to the mid-logarithmic phase.
-
Incubation with Inhibitor: Add varying concentrations of this compound to the fungal cultures and incubate for a defined period.
-
Radiolabeling: Add [¹⁴C]acetate to the cultures and continue the incubation to allow for its incorporation into the sterol biosynthesis pathway.
-
Cell Harvesting and Lipid Extraction: Harvest the fungal cells, wash them, and then perform saponification to hydrolyze lipids. Extract the non-saponifiable lipids (containing sterols) with a non-polar solvent.
-
Sterol Separation: Separate the different sterol fractions (ergosterol, lanosterol, etc.) using TLC or HPLC.
-
Quantification: Quantify the radioactivity in each separated sterol fraction using a scintillation counter or the HPLC radiodetector.
-
Data Analysis: Calculate the percentage of [¹⁴C]acetate incorporated into each sterol fraction. The IC50 value for the inhibition of lanosterol 14α-demethylase can be estimated by determining the this compound concentration that causes a 50% reduction in the incorporation of the radiolabel into ergosterol, with a corresponding increase in the lanosterol fraction.
Visualizing the Dual Inhibition and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Dual inhibition of the ergosterol biosynthesis pathway by this compound.
Figure 2: Experimental workflow for HMG-CoA reductase inhibition assay.
Figure 3: Experimental workflow for lanosterol 14α-demethylase inhibition assay.
Conclusion and Future Directions
This compound's dual inhibition of both lanosterol 14α-demethylase and HMG-CoA reductase provides a compelling explanation for its potent and often fungicidal activity. This unique mechanism underscores its importance in the landscape of antifungal therapies. For researchers and drug development professionals, a deeper, quantitative understanding of this dual action is crucial. Future research should focus on determining the precise IC50 and Ki values of this compound for both fungal enzymes from various pathogenic species. Furthermore, the development and standardization of robust, non-radioactive assays for these enzymes would greatly facilitate the screening of new antifungal candidates inspired by this compound's dual-action principle. Elucidating the structural basis for this compound's interaction with both enzymes could pave the way for the rational design of next-generation antifungals with improved efficacy and a broader spectrum of activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and clotrimazole. Their mode of action and the possible reason for the fungicidal behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. Understanding this compound: The Active ingredient in Canespro® Once [canesten.com.sg]
- 6. This compound, a biochemist's view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of this compound (BAY H 4502) with clotrimazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 10. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Bifonazole Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Pharmacophore and Strategies for Potency Enhancement
Bifonazole, a topical imidazole (B134444) antifungal agent, has long been a cornerstone in the treatment of superficial mycoses. Its efficacy stems from the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel, more potent antifungal agents. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to facilitate a deeper understanding of the molecular interactions governing this compound's antifungal activity.
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
This compound exerts its antifungal effect by inhibiting lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This dual assault on the fungal cell membrane results in increased permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by this compound.
Quantitative Structure-Activity Relationship (SAR) Studies
A seminal 2D-QSAR study by Mota et al. (2009) on a series of 52 this compound derivatives provided significant insights into the structural requirements for antifungal activity against Candida albicans.[3][4][5] The activity of the compounds was expressed as the ratio of the minimum inhibitory concentration (MIC) of the derivative to the MIC of this compound. The key findings from this and other SAR studies are summarized below.
The Importance of the Imidazole and Trityl Moieties
The core structure of this compound consists of an imidazole ring linked to a trityl group, which is composed of a phenyl ring and a biphenyl (B1667301) system. The imidazole nitrogen atom (N-1) is crucial for coordinating with the heme iron atom in the active site of lanosterol 14α-demethylase, a characteristic interaction for azole antifungals.
Influence of Substituents on the Phenyl Rings
Modifications to the phenyl rings of the trityl group have a significant impact on antifungal potency.
-
Chlorination: The introduction of chlorine atoms on the phenyl rings can modulate activity. Studies on chlorinated benzhydryl imidazole and triazole derivatives have shown that some of these compounds exhibit potent activity against Trichophyton rubrum, with MIC values ranging from 0.125 to 32 µg/mL.[6][7] The position and number of chlorine atoms influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the enzyme.
-
Replacement of the Biphenyl Moiety: Replacing the biphenyl portion of this compound with other cyclic systems has been explored. For instance, the synthesis of isoxazole (B147169) and pyrimidine (B1678525) analogues demonstrated that these modifications were generally not favorable for antifungal activity, with one pyrimidine derivative showing only weak activity (MIC = 66 µM) against C. albicans, Cryptococcus neoformans, and Staphylococcus aureus.[8] This suggests a specific requirement for the size and conformation of the biphenyl system for optimal interaction with the enzyme's active site.
Quantitative Data from SAR Studies
The following table summarizes the antifungal activity of a selection of this compound derivatives from the 2D-QSAR study by Mota et al. (2009) against Candida albicans.
| Compound ID | R1 | R2 | R3 | R4 | Antifungal Activity (MIC/MICthis compound) |
| This compound | H | H | H | H | 1.00 |
| 1 | 4-Cl | H | H | H | 0.50 |
| 2 | 2-Cl | H | H | H | 1.00 |
| 3 | 4-F | H | H | H | 0.50 |
| 4 | 4-CH3 | H | H | H | 2.00 |
| 5 | 4-OCH3 | H | H | H | 4.00 |
| 6 | H | 4'-Cl | H | H | 0.25 |
| 7 | H | 4'-F | H | H | 0.50 |
| 8 | H | H | 2''-Cl | H | 1.00 |
| 9 | H | H | 4''-Cl | H | 0.50 |
| 10 | 4-Cl | 4'-Cl | H | H | 0.125 |
Note: This is a representative subset of the data. The full dataset from the original publication should be consulted for a complete analysis.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and evaluation of this compound and its analogs.
General Synthesis of this compound Analogs
The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.
A detailed protocol for the synthesis of chlorinated this compound analogs is as follows:
-
Synthesis of Substituted Benzhydrols: The appropriately substituted benzophenone (B1666685) is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) and reduced using a reducing agent such as sodium borohydride (B1222165) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the benzhydrol.
-
Synthesis of Substituted Benzhydryl Chlorides: The synthesized benzhydrol is dissolved in an appropriate solvent (e.g., dichloromethane (B109758) or toluene) and treated with a chlorinating agent like thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), at 0°C to room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent and excess reagent are removed under vacuum to afford the crude benzhydryl chloride, which is often used in the next step without further purification.
-
Synthesis of this compound Analogs: The crude benzhydryl chloride is dissolved in a polar aprotic solvent such as DMF or acetonitrile. Imidazole is added to the solution, and the mixture is stirred at room temperature or heated to facilitate the nucleophilic substitution reaction. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final this compound analog.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Antifungal Susceptibility Testing: Broth Microdilution Method
The in vitro antifungal activity of this compound and its derivatives is commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Protocol Overview:
-
Preparation of Drug Solutions: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS buffer.
-
Inoculum Preparation: Fungal isolates are grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida species). A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted compounds are inoculated with the fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth in the drug-free control well. For azoles, this is often recorded as the concentration that produces at least a 50% reduction in turbidity as determined visually or spectrophotometrically.
Lanosterol 14α-Demethylase Inhibition Assay
A cell-free enzymatic assay can be used to directly measure the inhibitory activity of this compound analogs against the target enzyme, lanosterol 14α-demethylase. This provides a more direct measure of target engagement than whole-cell antifungal activity assays.
Protocol Overview:
-
Enzyme and Substrate Preparation: Recombinant human or fungal lanosterol 14α-demethylase is used as the enzyme source.[11][12] A labeled substrate, such as [3H]-lanosterol, is prepared.
-
Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, a NADPH-cytochrome P450 reductase (to provide electrons for the reaction), and a NADPH generating system.
-
Inhibition Assay: The test compounds (this compound analogs) at various concentrations are pre-incubated with the enzyme mixture. The reaction is initiated by the addition of the labeled lanosterol substrate.
-
Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped, and the lipids are extracted. The substrate and the demethylated product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification and IC50 Determination: The amount of product formed is quantified by measuring the radioactivity. The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided a solid foundation for the rational design of new antifungal agents. The key takeaways for drug development professionals are the critical role of the imidazole moiety for target engagement and the significant influence of substitutions on the trityl group on antifungal potency. The quantitative data from QSAR studies offer a valuable resource for computational modeling and the prediction of activity for novel analogs.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the phenyl rings to optimize hydrophobic and electronic interactions within the enzyme's active site.
-
Investigating bioisosteric replacements for the imidazole ring to potentially improve the pharmacokinetic properties or overcome resistance mechanisms.
-
Utilizing structure-based drug design based on the crystal structure of lanosterol 14α-demethylase to design inhibitors with enhanced affinity and selectivity.
-
Synthesizing and evaluating analogs against a broader panel of clinically relevant fungal pathogens, including resistant strains.
By leveraging the knowledge summarized in this guide, researchers can accelerate the discovery and development of the next generation of azole antifungals with improved efficacy and a broader spectrum of activity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Antifungal - Wikipedia [en.wikipedia.org]
- 3. 2D QSAR studies on a series of this compound derivatives with antifungal activity – ScienceOpen [scienceopen.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antibacterial and antifungal activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] 2D QSAR studies on a series of this compound derivatives with antifungal activity. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and biological evaluation of azole derivatives, analogues of this compound, with a phenylisoxazolyl or phenylpyrimidinyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates | MDPI [mdpi.com]
- 10. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Bifonazole and Melanoma: A Technical Guide to Putative Anticancer Properties
A comprehensive exploration of the potential anti-melanoma activity of Bifonazole, drawing from evidence on related imidazole (B134444) antifungals and outlining future research directions.
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a significant gap in the scientific literature regarding the direct anticancer effects of this compound on melanoma cells. This technical guide synthesizes findings from studies on structurally related imidazole antifungal agents, such as clotrimazole (B1669251) and miconazole (B906), to extrapolate potential mechanisms and guide future research into this compound as a repurposed therapeutic for melanoma. All data and proposed pathways for this compound are hypothetical and based on the activities of these related compounds.
Introduction: The Rationale for Repurposing this compound
Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies. The repurposing of existing drugs with established safety profiles offers an accelerated pathway to novel cancer treatments. This compound, a widely used topical imidazole antifungal agent, belongs to a class of compounds that have demonstrated promising anticancer activities in various cancer types, including melanoma. The primary antifungal mechanism of this compound and other azoles involves the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi.[1][2] This interference with sterol synthesis and other off-target effects form the basis for the hypothesis that this compound may exert anticancer properties against melanoma cells.
Putative Anticancer Mechanisms of this compound in Melanoma
Based on the observed effects of other imidazole antifungals, the potential anticancer mechanisms of this compound in melanoma cells are hypothesized to be multifactorial, encompassing the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.
Induction of Apoptosis
Studies on clotrimazole and miconazole have shown their ability to induce apoptosis in melanoma cell lines.[3][4] It is plausible that this compound could trigger programmed cell death through similar mechanisms, which may include:
-
Mitochondrial Pathway Activation: Disruption of mitochondrial function, leading to the release of pro-apoptotic factors.
-
Caspase Activation: Initiation of the caspase cascade, a family of proteases central to the execution of apoptosis.
-
Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.
Cell Cycle Arrest
Imidazole antifungals have been reported to cause cell cycle arrest, primarily at the G0/G1 phase, in various cancer cells.[4][5] This effect prevents cancer cells from progressing through the cell division cycle, thereby inhibiting proliferation. This compound may exert a similar cytostatic effect on melanoma cells.
Inhibition of Key Signaling Pathways
The anticancer activity of azole antifungals has been linked to the inhibition of several signaling pathways critical for melanoma progression.[1]
-
PI3K/NF-κB Pathway: Itraconazole, a related azole, has been shown to inhibit the PI3K/NF-κB pathway, which is crucial for cell survival, proliferation, and invasion.[1]
-
Hedgehog Signaling Pathway: Itraconazole also suppresses the Hedgehog signaling pathway by inhibiting the Smoothened (SMO) receptor, leading to reduced tumor growth.[1]
-
Cytochrome P450 Inhibition: As a known inhibitor of cytochrome P450 enzymes, this compound could affect the metabolism of various endogenous and exogenous compounds within melanoma cells, potentially altering cellular signaling and viability.[6][7][8]
Quantitative Data from Related Imidazole Antifungals
While no specific quantitative data exists for this compound's effect on melanoma cells, the following table summarizes findings from studies on clotrimazole and miconazole to provide a comparative reference.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Clotrimazole | Human Malignant Melanoma Cell Lines | Growth and Proliferation | IC50 | Significant effects at doses as low as 5 µM | [9] |
| Clotrimazole | U87MG Glioblastoma | Colony Formation | IC50 | 13 µM | [5] |
| Miconazole | A375, SK-MEL-28 | Proliferation, Viability | - | Strong and significant inhibition | [3] |
| Miconazole | A375, SK-MEL-28 | Apoptosis | - | Pro-apoptotic effect observed | [3] |
Experimental Protocols for Investigating this compound's Anticancer Properties
To validate the hypothesized anticancer effects of this compound on melanoma, the following experimental protocols, adapted from studies on related compounds, are recommended.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, melanoma cells (e.g., A375, SK-MEL-28) are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, and 72 hours. MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved for spectrophotometric analysis.
-
Colony Formation Assay: To determine the long-term effect on cell proliferation, a low density of melanoma cells is seeded and treated with this compound. After a suitable incubation period (e.g., 10-14 days), colonies are fixed, stained with crystal violet, and counted.
Apoptosis Assays
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: To quantify apoptosis, treated melanoma cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3, caspase-7) can be measured using commercially available colorimetric or fluorometric assay kits.
-
Western Blotting for Apoptosis-Related Proteins: Expression levels of Bcl-2 family proteins (Bcl-2, Bax, Mcl-1) and cleaved PARP can be assessed by Western blotting to elucidate the apoptotic pathway involved.
Cell Cycle Analysis
-
Treated melanoma cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathway Analysis
-
Western Blotting: To investigate the effect on signaling pathways, the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR and Hedgehog pathways (e.g., AKT, mTOR, SMO, GLI1) can be analyzed by Western blotting.
Visualization of Proposed Mechanisms and Workflows
Signaling Pathways
Caption: Proposed signaling pathways affected by this compound in melanoma cells.
Experimental Workflow
Caption: Proposed experimental workflow to investigate this compound's anticancer properties.
Future Directions and Conclusion
The potential of this compound as an anti-melanoma agent is an unexplored but promising area of research. The evidence from related imidazole antifungals strongly suggests that this compound could exert cytotoxic and cytostatic effects on melanoma cells through multiple mechanisms. Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies.
Key future research steps include:
-
In vitro validation: Conducting the experimental protocols outlined above to determine the direct effects of this compound on a panel of melanoma cell lines.
-
In vivo studies: Utilizing xenograft or patient-derived xenograft (PDX) models to assess the anti-tumor efficacy of this compound in a living system.
-
Mechanism of action studies: Employing advanced molecular biology techniques to precisely elucidate the signaling pathways and molecular targets of this compound in melanoma cells.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing melanoma therapies, such as BRAF/MEK inhibitors and immune checkpoint inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing antifungal drugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Melanoma Effects of Miconazole: Investigating the Mitochondria Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effect of cytochrome P-450 inhibitors econazole, this compound and clotrimazole on prostanoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cytochrome P-450 inhibitors econazole, this compound and clotrimazole on prostanoid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cytochrome P450 Enzymes: A New Approach in Anti-cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
In Vitro Antifungal Spectrum of Bifonazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifonazole is a broad-spectrum imidazole (B134444) antifungal agent with a unique dual mode of action, distinguishing it from other azole antifungals. It is effective against a wide range of fungi, including dermatophytes, yeasts, and molds, which are responsible for various superficial and, in some cases, systemic mycoses.[1][2][3] This technical guide provides an in-depth overview of the in vitro antifungal spectrum of this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and relevant experimental workflows.
Mechanism of Action
This compound's primary antifungal activity stems from the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[4] Unlike other azole antifungals that inhibit lanosterol (B1674476) 14α-demethylase, this compound exhibits a dual mode of action by inhibiting two key enzymes in the ergosterol biosynthesis pathway. This dual inhibition contributes to its potent and broad-spectrum antifungal activity.
The primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane. Additionally, this compound has been shown to inhibit HMG-CoA reductase, another important enzyme in the sterol biosynthesis pathway. This secondary inhibition further depletes ergosterol levels and contributes to the accumulation of toxic sterol precursors, leading to fungal cell death.
This compound's dual inhibition of the ergosterol biosynthesis pathway.
In Vitro Antifungal Spectrum
The in vitro activity of this compound has been extensively evaluated against a wide array of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various dermatophytes, yeasts, and molds. MIC values are presented as ranges, MIC50 (the concentration that inhibits 50% of the isolates), and MIC90 (the concentration that inhibits 90% of the isolates).
Dermatophytes
This compound demonstrates potent activity against dermatophytes, the fungi responsible for common cutaneous infections.
| Fungal Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Trichophyton rubrum | 22 | 0.125 - 2.0 | 0.5 | 1.0 | [5] |
| Trichophyton mentagrophytes | 7 | 0.25 - 1.0 | 0.5 | 1.0 | [5] |
| Trichophyton mentagrophytes | 1 | 0.63 | - | - | [6][7][8][9] |
| Epidermophyton floccosum | 7 | 0.25 - 0.5 | 0.25 | 0.5 | [5] |
| Microsporum canis | 1 | - | - | - | [10] |
Yeasts
This compound exhibits a broad spectrum of activity against various yeast species, including clinically important Candida and Malassezia species.
| Fungal Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | - | - | - | - | [11][12][13][14] |
| Candida glabrata (Torulopsis glabrata) | 166 | ≤0.03 - >16 | 0.5 | 4.0 | [2][15] |
| Candida parapsilosis | - | - | - | - | [16][17][18] |
| Malassezia furfur | 30 | <0.06 - 1.0 | 0.06 | - | [1] |
| Malassezia furfur | 23 | - | 8.1 (Geometric Mean) | - | [19] |
Molds
The in vitro activity of this compound against various molds is an area of ongoing research.
| Fungal Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aspergillus niger | - | - | - | - | [20][21][22] |
| Aspergillus fumigatus | - | - | - | - | [23] |
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for this purpose.
Broth Microdilution Method (CLSI M38-A2)
The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[24][25][26][27]
1. Inoculum Preparation:
-
Fungal isolates are grown on a suitable agar (B569324) medium (e.g., potato dextrose agar) to promote sporulation.
-
A suspension of conidia or sporangiospores is prepared in sterile saline containing a wetting agent (e.g., Tween 80).
-
The suspension is adjusted spectrophotometrically to a specific transmittance, which is then correlated to a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.
2. Antifungal Agent Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of this compound are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
-
The plates are incubated at 35°C for 24-72 hours, depending on the growth rate of the fungus.
4. Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control well.
Workflow for CLSI M38-A2 Broth Microdilution Method.
EUCAST E.Def 11.0 Method for Dermatophytes
The EUCAST E.Def 11.0 provides a specific method for the antifungal susceptibility testing of microconidia-forming dermatophytes.[28][29][30][31][32]
1. Inoculum Preparation:
-
Dermatophyte isolates are cultured on a selective medium.
-
A suspension of microconidia is prepared, and the concentration is adjusted using a spectrophotometer to achieve a final inoculum size of 1-5 x 105 CFU/mL.
2. Antifungal Agent Preparation:
-
This compound is dissolved and serially diluted in RPMI 1640 medium supplemented with 2% glucose in 96-well microtiter plates.
3. Inoculation and Incubation:
-
The adjusted fungal inoculum is added to the wells of the microtiter plate.
-
The plates are incubated at 28-30°C for 4-7 days.
4. Endpoint Determination:
-
The MIC is determined spectrophotometrically as the lowest concentration of this compound that causes a 50% reduction in absorbance compared to the growth control.
Workflow for EUCAST E.Def 11.0 Method for Dermatophytes.
Conclusion
This compound possesses a broad in vitro antifungal spectrum, demonstrating potent activity against a wide range of clinically relevant dermatophytes, yeasts, and molds. Its unique dual mechanism of action, inhibiting two key enzymes in the ergosterol biosynthesis pathway, contributes to its efficacy. Standardized susceptibility testing methods, such as those provided by CLSI and EUCAST, are essential for accurately determining the in vitro activity of this compound and for guiding its clinical application. Further research is warranted to expand the quantitative MIC database for a broader array of fungal species and to correlate in vitro susceptibility with clinical outcomes.
References
- 1. In vitro susceptibility of Malassezia furfur against azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimycotic efficacy of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of this compound on the Structure of Trichophyton mentagrophytes (1984) | M. Osumi | 24 Citations [scispace.com]
- 7. karger.com [karger.com]
- 8. karger.com [karger.com]
- 9. The effect of this compound on the structure of Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral itraconazole versus topical this compound treatment in experimental dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitivity of White and Opaque Candida albicans Cells to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An evaluation of the antifungal effect of this compound on Torulopsis glabrata and Candida albicans under various in vitro test conditions [pubmed.ncbi.nlm.nih.gov]
- 13. Candida albicans Adhesion to and Invasion and Damage of Vaginal Epithelial Cells: Stage-Specific Inhibition by Clotrimazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microscopic studies of Candida albicans and Torulopsis glabrata after in vitro treatment with this compound. Light and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in vitro activity and its azole-parallel resistance in clinical yeast isolates | JOURNAL OF ADVANCES IN BIOLOGY [rajpub.com]
- 16. Potential of this compound for direct lethal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Candida parapsilosis, an Emerging Fungal Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Prevalence and Antifungal Susceptibility of Candida parapsilosis Species Complex in Eastern China: A 15-Year Retrospective Study by ECIFIG [frontiersin.org]
- 19. The anti-Malassezia furfur activity in vitro and in experimental dermatitis of six imidazole antifungal agents: this compound, clotrimazole, flutrimazole, ketoconazole, miconazole and sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cryptic Species and Azole Resistance in the Aspergillus niger Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aspergillus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 24. njccwei.com [njccwei.com]
- 25. webstore.ansi.org [webstore.ansi.org]
- 26. scribd.com [scribd.com]
- 27. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 28. iris.hi.is [iris.hi.is]
- 29. research.regionh.dk [research.regionh.dk]
- 30. EUCAST: AST of Dermatophytes [eucast.org]
- 31. researchgate.net [researchgate.net]
- 32. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifonazole: A Comprehensive Technical Review of its Aromatase Inhibition Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifonazole, an imidazole (B134444) antifungal agent, has demonstrated significant potential as an inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. This technical guide provides an in-depth analysis of the existing preclinical evidence for this compound's aromatase-inhibiting properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows. While in vitro studies have established a clear mechanism of action and inhibitory potency, a notable gap exists in the literature regarding in vivo and clinical evaluation of this compound for indications related to estrogen deprivation, such as hormone-receptor-positive breast cancer. This guide aims to consolidate the current knowledge and provide a foundation for future research in this promising area.
Introduction
Aromatase is a critical enzyme responsible for the conversion of androgens to estrogens.[1] Its inhibition is a clinically validated strategy for the treatment of estrogen-receptor-positive (ER+) breast cancer in postmenopausal women.[2][3] Several non-steroidal aromatase inhibitors, such as letrozole (B1683767) and anastrozole (B1683761), are currently in clinical use.[4][5] this compound, a widely used topical antifungal medication, belongs to the azole class of compounds, many of which are known to interact with cytochrome P450 enzymes.[2][3][6] This shared mechanistic feature has led to the investigation of this compound as a potential human aromatase inhibitor. This document serves as a technical guide to the current understanding of this compound's activity against aromatase.
Quantitative Inhibition Data
In vitro studies have quantified the inhibitory potency of this compound against human aromatase. The following tables summarize the key inhibition constants in comparison to the well-established aromatase inhibitor, letrozole.
| Compound | IC50 (nM) | Source |
| This compound | 270 | [2][3] |
| Letrozole | 10 | [2][3] |
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound and Letrozole against Human Placental Aromatase.
| Compound | Ki (nM) | Mode of Inhibition | Source |
| This compound | 68 | Mixed or Competitive | [2][3][7] |
| Letrozole | 13 | Non-competitive or Mixed | [2][3][7] |
Table 2: Inhibition Constant (Ki) and Mode of Inhibition for this compound and Letrozole.
Mechanism of Action
This compound's inhibitory effect on aromatase is attributed to its interaction with the heme group of the cytochrome P450 enzyme.[5] Kinetic analyses suggest a mixed or competitive mode of inhibition, indicating that this compound may bind to either the free enzyme or the enzyme-substrate complex.[2][3][7] This is in contrast to some other non-steroidal aromatase inhibitors which exhibit non-competitive inhibition.[2][3][7] The structural basis for this interaction is thought to involve the nitrogen atom of the imidazole ring coordinating with the heme iron, thereby blocking the enzyme's catalytic activity.
Signaling Pathway of Aromatase Action
Caption: Simplified signaling pathway of estrogen production via aromatase and its inhibition by this compound.
Experimental Protocols
This section details the methodologies for key in vitro assays used to evaluate the aromatase inhibitory potential of compounds like this compound.
In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)
This assay is a widely accepted method for measuring aromatase activity by quantifying the release of tritiated water ([³H]₂O) during the conversion of a radiolabeled androgen substrate to an estrogen.[8][9][10]
a) Materials and Reagents:
-
Human recombinant aromatase (CYP19A1) or human placental microsomes[8][10]
-
[1β-³H]-Androstenedione (substrate)[8]
-
NADPH (cofactor)[8]
-
This compound (test compound)
-
Letrozole (positive control)
-
Assay Buffer (e.g., phosphate (B84403) buffer)
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
b) Experimental Procedure:
-
Prepare serial dilutions of this compound and letrozole in the assay buffer.
-
In a reaction tube, combine the human recombinant aromatase or placental microsomes, NADPH, and the test compound (this compound or letrozole) or vehicle control.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the [1β-³H]-androstenedione substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., an organic solvent like chloroform).
-
Separate the unreacted substrate from the aqueous phase containing the released [³H]₂O by adding dextran-coated charcoal, which binds the steroids.
-
Centrifuge the mixture to pellet the charcoal.
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Aromatase Inhibition Assay
Caption: Workflow for the in vitro tritiated water release aromatase inhibition assay.
Cell-Based Aromatase Inhibition Assay (MCF-7 Cell Proliferation)
This assay assesses the ability of a compound to inhibit aromatase in a cellular context, leading to a reduction in the proliferation of estrogen-dependent breast cancer cells.[11][12]
a) Materials and Reagents:
-
MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene)[11]
-
Cell culture medium (e.g., MEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)[11]
-
Testosterone (aromatase substrate)[12]
-
This compound (test compound)
-
Letrozole (positive control)
-
Microplate reader
b) Experimental Procedure:
-
Seed MCF-7aro cells in a 96-well plate and allow them to adhere.
-
Replace the growth medium with charcoal-stripped medium to create a steroid-depleted environment.
-
Treat the cells with serial dilutions of this compound or letrozole in the presence of a fixed concentration of testosterone. Include appropriate controls (vehicle, testosterone alone, no testosterone).
-
Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 5-7 days).
-
Add the cell proliferation reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the testosterone-only control.
-
Determine the IC50 value for the inhibition of cell proliferation.
Experimental Workflow for Cell-Based Proliferation Assay
Caption: Workflow for the MCF-7aro cell-based aromatase inhibition and proliferation assay.
In Vivo and Clinical Data
A thorough review of the scientific literature reveals a significant lack of in vivo and clinical studies specifically investigating this compound as an aromatase inhibitor for therapeutic purposes. While some studies have examined the endocrine-disrupting effects of azole antifungals as a class in animal models, data specific to this compound's impact on circulating estrogen levels or its efficacy in estrogen-dependent disease models are not available.[15][16][17] One case report has associated high-dose this compound administration during early pregnancy with severe limb reduction defects in a newborn, which could suggest endocrine disruption, but this is not conclusive evidence from a controlled study.[18]
The existing in vivo and clinical trial data for aromatase inhibitors are predominantly for approved drugs like letrozole and anastrozole in the context of breast cancer treatment.[19][20][21] These studies utilize xenograft models of estrogen-dependent tumors in ovariectomized, immunodeficient mice to assess anti-tumor efficacy.[19][20][21]
Discussion and Future Directions
The in vitro data strongly support the characterization of this compound as a potent inhibitor of human aromatase. Its IC50 and Ki values are within a range that suggests potential physiological relevance. However, the absence of in vivo and clinical data represents a major hurdle in assessing its true therapeutic potential.
Future research should focus on:
-
In vivo animal studies: Evaluating the effect of systemic this compound administration on circulating estrogen levels and uterine weight in female animal models.
-
Efficacy in preclinical cancer models: Testing the anti-tumor activity of this compound in xenograft models of estrogen-receptor-positive breast cancer.[19][20][21]
-
Pharmacokinetics and safety: Determining the pharmacokinetic profile of this compound when administered systemically and assessing its safety profile beyond topical application.
-
Selectivity profiling: Investigating the selectivity of this compound for aromatase over other human cytochrome P450 enzymes to predict potential drug-drug interactions and off-target effects.
Conclusion
This compound has been identified as a promising aromatase inhibitor based on robust in vitro evidence. Its mechanism of action and inhibitory potency warrant further investigation. However, to translate these preclinical findings into a potential therapeutic application, a concerted effort is required to conduct comprehensive in vivo and, eventually, clinical studies. The information presented in this guide provides a solid foundation for researchers and drug development professionals to design and execute the necessary experiments to fully elucidate the potential of this compound as a novel aromatase inhibitor.
References
- 1. CYP19A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Mechanism of inhibition of estrogen biosynthesis by azole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 15. Endocrine disrupting effects in vitro of conazole antifungals used as pesticides and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azole Fungicides and Their Endocrine Disrupting Properties: Perspectives on Sex Hormone-Dependent Reproductive Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endocrine-disrupting properties in vivo of widely used azole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Aromatase Inhibitors and Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of Topical Bifonazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bifonazole, a broad-spectrum imidazole (B134444) antifungal agent, is widely utilized in topical formulations for the treatment of superficial mycoses. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, particularly its ability to penetrate the stratum corneum and reside in the skin at therapeutic concentrations, and its subsequent metabolic fate. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of topically applied this compound. It consolidates quantitative data from various human and animal studies, details the experimental methodologies employed in this research, and visually represents key processes through logical diagrams. The primary focus is on the absorption, distribution, metabolism, and excretion (ADME) of this compound following dermal application, offering a critical resource for researchers and professionals in drug development.
Pharmacokinetics of Topical this compound
The therapeutic effect of topical this compound is dependent on its localized concentration in the skin layers. Systemic absorption is generally low, which is a desirable characteristic for a topically administered drug, minimizing the potential for systemic side effects.
Percutaneous Absorption
The absorption of this compound through the skin is a critical factor influencing its efficacy and safety. Studies have consistently shown that percutaneous absorption of this compound is minimal in healthy, intact skin.
-
Healthy Skin: Following the application of a 1% this compound solution or cream under occlusive conditions on healthy skin, less than 1% of the applied dose is absorbed systemically.[1] This low absorption rate underscores the safety of topical this compound for localized treatment.
-
Inflamed Skin: In contrast, when applied to inflamed skin, the absorption of this compound is significantly increased, with approximately 3% to 4% of the dose being absorbed.[1] This enhanced penetration in compromised skin barriers can contribute to its therapeutic effect at the site of infection.
| Condition of Skin | Formulation | Occlusion | Percentage of Dose Absorbed | Reference |
| Healthy | 1% Solution or Cream | Yes | < 1% | [1] |
| Inflamed | 1% Solution or Cream | Yes | 3 - 4% | [1] |
Plasma Concentrations
Consistent with its low percutaneous absorption, plasma concentrations of this compound after topical application are generally very low or undetectable.
In a study involving healthy human volunteers who received a single topical dose of 300 mg of this compound in either a solution or a cream preparation, the following pharmacokinetic parameters were observed:
| Formulation | tmax (h) | Cmax (ng/mL) |
| Solution | 2.91 | 713.46 |
| Cream | 5.62 | 410.70 |
Table 1: Plasma Pharmacokinetic Parameters of this compound after a Single 300 mg Topical Dose in Healthy Volunteers.[2]
It is important to note that this study used a significantly high dose (300 mg) to achieve measurable plasma concentrations for pharmacokinetic analysis. Under typical therapeutic use of a 1% cream, plasma levels are expected to be substantially lower. In a study on rats where a 1% cream was applied, plasma levels of this compound were below the detection limit of the analytical method.[3]
Tissue Distribution in Skin
A key characteristic of this compound is its high capacity for skin penetration and retention, allowing it to reach therapeutic concentrations in the deeper layers of the epidermis where fungal infections reside.
Six hours after the application of a 1% this compound formulation, the following concentrations have been measured in different skin layers:
| Skin Layer | Concentration (µg/cm³) |
| Stratum Corneum | 1000 |
| Papillary Dermis | 5 |
Table 2: this compound Concentration in Skin Layers 6 Hours After Application.
These concentrations are significantly higher than the minimum inhibitory concentrations (MICs) for most dermatophytes, ensuring effective antifungal activity at the site of infection.[1]
Elimination and Excretion
The small fraction of this compound that is systemically absorbed is eliminated from the body through both renal and fecal routes. Following intravenous administration of radiolabeled this compound ([14C]this compound), the elimination from serum was observed to be biphasic, with half-lives of approximately 7 and 42 hours.[1]
Within 5 days of intravenous administration, the excretion of radioactivity was distributed as follows:
| Excretion Route | Percentage of Dose |
| Urine | 45% |
| Feces | 39% |
Table 3: Excretion of Radioactivity Following Intravenous Administration of [14C]this compound.[1]
The absorbed portion of topically applied this compound is excreted in roughly the same proportions.[1]
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its disposition. While detailed human metabolic pathways are not extensively documented in publicly available literature, it is understood that this compound is largely metabolized before excretion.
Hepatic Metabolism and Cytochrome P450 Involvement
The liver is the primary site of metabolism for systemically absorbed this compound. As an imidazole derivative, this compound is known to interact with the cytochrome P450 (CYP) enzyme system.[4] Specifically, it is an inhibitor of CYP enzymes, a characteristic common to many azole antifungals.[4] This interaction is the basis for its mechanism of action in fungi, where it inhibits the CYP51-mediated synthesis of ergosterol, a vital component of the fungal cell membrane.
While the specific human CYP isozymes responsible for this compound metabolism have not been definitively identified in the reviewed literature, the interaction with the CYP system suggests that Phase I oxidative reactions are likely the initial steps in its biotransformation. A study on the interaction of this compound with CYP2B4 provides insight into the structural basis of this interaction.[5]
Metabolic Pathways
Detailed information on the specific Phase I (e.g., hydroxylation, N-dealkylation) and Phase II (e.g., glucuronidation) metabolic reactions of this compound in humans is not well-established in the available scientific literature. A study on the photocatalytic degradation of this compound identified hydroxylation of the methanetriyl group and adjacent phenyl rings, as well as cleavage of the imidazole moiety, as degradation pathways.[6][7] While these are not metabolic pathways, they provide clues to the potential sites of enzymatic attack on the this compound molecule.
Further research utilizing in vitro systems with human liver microsomes or hepatocytes would be necessary to fully elucidate the metabolic fate of this compound.
Experimental Protocols
A variety of experimental designs have been employed to investigate the pharmacokinetics and metabolism of topical this compound. These protocols are essential for ensuring the reproducibility and validity of the obtained data.
In Vivo Human Pharmacokinetic Study
Objective: To determine the systemic absorption and pharmacokinetic profile of topically applied this compound in healthy volunteers.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria include skin diseases, allergies to the study medication, and use of confounding medications.
-
Dosing: A precise dose of this compound formulation (e.g., 1% cream or solution) is applied to a demarcated area of the skin (e.g., the back). The application site may be occluded to maximize absorption for the purpose of the study.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-application.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, tmax, and AUC (Area Under the Curve), using appropriate software.[2]
-
Urine and Feces Collection: For excretion studies, urine and feces are collected over a defined period (e.g., 5 days) and analyzed for the parent drug and metabolites, often using radiolabeled compounds ([14C]this compound) and liquid scintillation counting.[1]
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To assess the percutaneous absorption and skin retention of this compound from a topical formulation in a controlled, in vitro setting.
Methodology:
-
Skin Preparation: Excised human or animal (e.g., pig or rat) skin is used. The skin is dermatomed to a uniform thickness (typically 200-500 µm) to remove the subcutaneous fat and lower dermis.
-
Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4), which is maintained at 32°C to mimic skin surface temperature and continuously stirred.
-
Formulation Application: A finite dose of the this compound formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed buffer.
-
Skin Analysis: At the end of the experiment, the skin is removed from the cell. The excess formulation is wiped off, and the skin may be tape-stripped to separate the stratum corneum from the epidermis and dermis. The different skin layers are then extracted to determine the amount of retained this compound.
-
Quantification: The concentration of this compound in the receptor fluid samples and skin extracts is determined using a validated HPLC method.[3]
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the flux and permeability coefficient. The amount of this compound in the different skin layers provides information on its distribution within the skin.
Conclusion
The pharmacokinetic profile of topical this compound is well-suited for its therapeutic application as an antifungal agent. Its low systemic absorption from intact skin minimizes the risk of systemic side effects, while its excellent penetration into and retention within the epidermis ensures that effective concentrations are reached and maintained at the site of infection. Although the precise metabolic pathways in humans are not fully elucidated, it is clear that systemically absorbed this compound undergoes extensive metabolism, likely mediated by hepatic cytochrome P450 enzymes. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of topical antifungal therapies. Further research into the specific metabolites of this compound and the enzymes responsible for their formation would provide a more complete understanding of its disposition and potential for drug-drug interactions.
References
- 1. This compound, a biochemist's view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Drug biotransformation by human hepatocytes. In vitro/in vivo metabolism by cells from the same donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
An In-Depth Technical Guide on the Interaction of Bifonazole with Fungal Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the antifungal agent bifonazole and its primary target in fungi, the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). It delves into the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction: this compound and its Fungal Target
This compound is a broad-spectrum imidazole (B134444) antifungal agent used in the topical treatment of various fungal infections.[1] Its efficacy stems from its ability to disrupt the integrity of the fungal cell membrane.[1][2] This is achieved by targeting a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway, which is unique to fungi and essential for their survival.[1][3][4]
The primary molecular target of this compound, like other azole antifungals, is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1][5][6][7] This enzyme plays a pivotal role in the conversion of lanosterol to ergosterol, a vital sterol component that maintains the fluidity and function of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1][3] Inhibition of this enzyme is the cornerstone of this compound's antifungal activity.[1][6][8]
Core Mechanism of Action
This compound exerts its antifungal effect by specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5][8]
2.1. The Ergosterol Biosynthesis Pathway Ergosterol is the principal sterol in fungal cell membranes, and its synthesis is a complex, multi-step process.[3][4][7] The pathway begins with acetyl-CoA and proceeds through the synthesis of squalene, which is then cyclized to form lanosterol.[3][7] Lanosterol 14α-demethylase (CYP51) catalyzes a critical step: the oxidative removal of the 14α-methyl group from lanosterol.[2][6][9] This demethylation is essential for the formation of the correct sterol structure required for a functional fungal membrane.[2][6]
2.2. Inhibition of Lanosterol 14α-Demethylase (CYP51) this compound, as an imidazole derivative, possesses a nitrogen atom in its azole ring that is key to its inhibitory action.[10][11] This nitrogen atom coordinates with the heme iron atom located in the active site of the CYP51 enzyme.[10][11] This binding event physically obstructs the natural substrate, lanosterol, from accessing the catalytic site, thereby preventing the demethylation process.[1][2]
The consequences of this inhibition are twofold:
-
Ergosterol Depletion: The blockade of the pathway leads to a significant reduction in the production of ergosterol.[2][6] The lack of this essential sterol compromises the structural integrity and fluidity of the fungal cell membrane.[1]
-
Toxic Sterol Accumulation: Inhibition of CYP51 causes a buildup of lanosterol and other 14α-methylated sterol precursors within the cell.[1][2][8] These accumulated sterols are incorporated into the fungal membrane, disrupting its normal packing and function, increasing permeability, and interfering with the activity of membrane-bound enzymes.[2][6]
This dual effect of ergosterol depletion and toxic sterol accumulation ultimately leads to the cessation of fungal growth and cell death.[2][6]
2.3. A Sequential Mode of Action in Dermatophytes In dermatophytes, this compound exhibits an additional mode of action that distinguishes it from some other azoles like clotrimazole (B1669251).[8] It directly inhibits HMG-CoA reductase, the rate-limiting enzyme at the beginning of the terpenoid (and thus sterol) biosynthesis pathway.[8] This gives this compound a sequential blocking action on two separate enzymes in the same critical pathway, potentially enhancing its antifungal potency against these specific fungi.[8]
Quantitative Inhibitory Data
Table 1: Inhibitory Activity of Azole Antifungals against Candida albicans Cytochrome P450 CYP51
| Compound | IC50 (µM) | Kd (µM) | Fungal Species | Reference |
| This compound | Data not available | Data not available | C. albicans | |
| Fluconazole (B54011) | ~1.2-1.3 | 0.047 | C. albicans | [12][13] |
| Itraconazole (B105839) | ~1.2-1.3 | 0.010 - 0.026 | C. albicans | [12][13] |
| Voriconazole | Data available | 0.010 - 0.026 | C. albicans | [13] |
| Ketoconazole | Data available | 0.010 - 0.026 | C. albicans | [13] |
| Clotrimazole | Data available | 0.010 - 0.026 | C. albicans | [13] |
| Econazole | Data available | 0.010 - 0.026 | C. albicans | [13] |
| Miconazole | Data available | 0.010 - 0.026 | C. albicans | [13] |
Note: IC50 and Kd values can vary based on experimental conditions, such as enzyme and substrate concentrations. The values for fluconazole and itraconazole are derived from assays where the enzyme concentration was 2.5 µM, indicating tight binding.[12][14]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's interaction with fungal P450 enzymes.
4.1. Protocol: In Vitro CYP51 Inhibition Assay for IC50 Determination
This protocol describes a reconstituted enzyme system to determine the concentration of this compound required to inhibit 50% of the CYP51 enzyme activity.
A. Reagents and Materials:
-
Purified, recombinant fungal CYP51 (e.g., from C. albicans expressed in E. coli).
-
Purified, recombinant cytochrome P450 reductase (CPR).
-
Substrate: Lanosterol.
-
Lipid: L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC).
-
Cofactor: NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
This compound stock solution in DMSO.
-
Reaction termination solvent: e.g., ethyl acetate (B1210297) or hexane.
-
Analysis system: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
B. Procedure:
-
Enzyme-Lipid Preparation: Prepare micelles by mixing CYP51, CPR, and DLPC in the reaction buffer. Incubate on ice to allow for proper protein incorporation into the lipid environment.
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine the enzyme-lipid mixture with a range of this compound concentrations (typically from 0 to 100 µM). Include a vehicle control (DMSO only). Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.
-
Substrate Addition: Add the substrate, lanosterol (dissolved in a suitable solvent like acetone (B3395972) or incorporated into the micelles), to the reaction mixture.
-
Reaction Initiation: Start the enzymatic reaction by adding the NADPH-generating system.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a quench solvent (e.g., ethyl acetate). This also serves to extract the substrate and product.
-
Sample Preparation: Vortex the mixture and centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the sterols to a new tube and evaporate to dryness.
-
Analysis: Reconstitute the dried extract in a mobile phase and analyze by HPLC or LC-MS/MS to quantify the amount of product formed.
C. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of CYP51 activity.[15]
4.2. Protocol: Spectroscopic Binding Assay for Kd Determination
This method measures the binding affinity of this compound to the CYP51 heme iron by observing spectral shifts.
A. Principle: The binding of an azole inhibitor to the ferric heme iron of a cytochrome P450 enzyme displaces a water molecule from the sixth coordination position.[16] This induces a shift in the heme's Soret peak, resulting in a characteristic "Type II" difference spectrum with a peak typically around 425-430 nm and a trough around 410-420 nm.[12][17] The magnitude of this spectral change is proportional to the amount of enzyme-inhibitor complex formed.
B. Reagents and Materials:
-
Purified, recombinant fungal CYP51 in a suitable buffer (e.g., potassium phosphate with glycerol).
-
This compound stock solution in DMSO.
-
A dual-beam UV-visible spectrophotometer.
-
Matched quartz cuvettes.
C. Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to scan from approximately 350 nm to 500 nm.
-
Baseline Correction: Add an equal volume of purified CYP51 solution to both the sample and reference cuvettes and record a baseline spectrum.
-
Titration: Add a small, precise aliquot of the this compound stock solution to the sample cuvette. Add an equivalent volume of the solvent (DMSO) to the reference cuvette to cancel out any solvent effects.
-
Spectrum Recording: Mix gently and allow the binding to reach equilibrium (typically a few minutes). Record the difference spectrum.
-
Repeat: Continue the titration with successive additions of this compound until the spectral change is saturated, indicating that all enzyme binding sites are occupied.
D. Data Analysis:
-
Measure the difference in absorbance (ΔA) between the peak and the trough for each this compound concentration.
-
Plot the ΔA against the this compound concentration.
-
For "tight binding" inhibitors, where the Kd is close to the enzyme concentration, the data should be fitted to the Morrison equation to accurately determine the dissociation constant (Kd).[16] For weaker binding, a standard hyperbolic or Michaelis-Menten-type equation can be used.
Mandatory Visualizations
5.1. Signaling Pathway Diagram
Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibitory action of this compound.
5.2. Experimental Workflow Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cytochrome P450 of fungi: primary target for azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of cytochrome P-450 inhibitors econazole, this compound and clotrimazole on prostanoid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a biochemist's view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azole binding properties of Candida albicans sterol 14-alpha demethylase (CaCYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Beyond Ergosterol Synthesis: An In-depth Technical Guide to the Alternative Molecular Targets of Bifonazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifonazole, a well-established imidazole (B134444) antifungal agent, is primarily recognized for its potent inhibition of ergosterol (B1671047) biosynthesis through the targeting of fungal lanosterol (B1674476) 14α-demethylase (CYP51A1). This disruption of fungal cell membrane integrity remains the cornerstone of its antifungal efficacy. However, a growing body of evidence reveals that this compound's biological activity extends beyond this canonical mechanism, engaging a diverse array of molecular targets in both fungal pathogens and mammalian cells. This technical guide provides a comprehensive overview of these non-ergosterol-related molecular interactions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated pathways and processes. Understanding these alternative targets is crucial for elucidating the full therapeutic potential and potential off-target effects of this compound, paving the way for novel drug development and repositioning strategies.
I. Direct Inhibition of Fungal HMG-CoA Reductase
A distinctive feature of this compound, setting it apart from other azole antifungals like clotrimazole, is its direct inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase in dermatophytes.[1][2] This enzyme is a critical rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoids, precursors to sterols and other essential molecules. This dual-inhibition mechanism—targeting both CYP51A1 and HMG-CoA reductase—contributes to this compound's fungicidal activity, in contrast to the primarily fungistatic action of other azoles.[2]
Quantitative Data
Experimental Protocols
HMG-CoA Reductase Activity Assay (General Protocol)
The inhibition of HMG-CoA reductase by this compound in dermatophytes such as Trichophyton mentagrophytes can be assessed by measuring the conversion of HMG-CoA to mevalonate.
-
Preparation of Microsomes:
-
Cultivate the dermatophyte strain in a suitable broth medium.
-
Harvest the mycelia by filtration and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Disrupt the cells by mechanical means (e.g., grinding with glass beads or sonication) in a homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
The reaction mixture should contain the microsomal preparation, a buffer system (e.g., potassium phosphate (B84403) buffer), a reducing agent (e.g., dithiothreitol), NADPH, and the substrate HMG-CoA.
-
Pre-incubate the microsomal fraction with varying concentrations of this compound (or a vehicle control) for a specified time.
-
Initiate the reaction by adding the substrate, [14C]HMG-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
The product, [14C]mevalonate, is converted to mevalonolactone (B1676541).
-
Separate the mevalonolactone from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [14C]mevalonolactone formed using liquid scintillation counting.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
II. Effects on Cancer Cell Metabolism: Detachment of Mitochondrial Hexokinase
In the context of oncology, this compound has demonstrated effects on the metabolic profile of cancer cells, specifically by targeting the localization of hexokinase.[3][4] Hexokinase, an enzyme that phosphorylates glucose, is often overexpressed in cancer cells and bound to the outer mitochondrial membrane. This association provides the enzyme with preferential access to ATP and is thought to contribute to the Warburg effect and inhibit apoptosis. This compound has been shown to induce a dose-dependent detachment of hexokinase from the mitochondria of melanoma cells.[3]
Quantitative Data
| Target | Cell Line | This compound Concentration | Effect | Reference |
| Mitochondrial Hexokinase 2 | Various Cancer Cells | 25 µM | 60% decrease in mitochondrial expression after 24h | [4] |
Experimental Protocols
Mitochondrial Hexokinase Localization Assay
This protocol outlines the steps to assess the effect of this compound on the subcellular localization of hexokinase in cancer cells.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., B16 melanoma cells) in appropriate media.
-
Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Mitochondrial Isolation:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with mitochondrial isolation buffer.
-
-
Western Blot Analysis:
-
Lyse the mitochondrial pellet and the cytosolic fraction in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against hexokinase (e.g., Hexokinase-I or Hexokinase-II).
-
To ensure proper fractionation, also probe for a mitochondrial marker (e.g., COX IV or VDAC) and a cytosolic marker (e.g., GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative amounts of hexokinase in the mitochondrial and cytosolic fractions.[4]
-
III. Anti-inflammatory Properties and Modulation of Immune Responses
This compound exhibits anti-inflammatory effects, which are clinically beneficial in the treatment of fungal infections that are often accompanied by inflammation.[5] This activity is, at least in part, mediated by the downregulation of pro-inflammatory genes. One proposed mechanism is the inhibition of keratinase, an enzyme that can contribute to inflammation.
Quantitative Data
In a study using 3D human skin models, this compound was shown to downregulate the expression of several immune-response-associated genes following UVB or histamine (B1213489) challenge. While specific fold-change values were not provided in the abstract, the affected genes were identified.
| Challenge | Downregulated Genes | Reference |
| UVB | CCL22, CXCL12, CCL7, IRF1, ICAM1, TLR3, RARRES3, MMP12, MMP7 | [5] |
| Histamine | CXCL6, CXCL12, CCL8, IL6, IL32 | [5] |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Experimental Model and Treatment:
-
Utilize a suitable model, such as 3D human skin equivalents or cultured immune cells.
-
Induce an inflammatory response (e.g., with UVB irradiation or histamine treatment).
-
Treat the models with this compound or a vehicle control for a specified time.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells or tissues using a commercial kit.
-
Assess the quality and quantity of the RNA using spectrophotometry and gel electrophoresis.
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., IL6, CXCL8) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
The amplification of the target DNA is monitored in real-time by measuring the fluorescence.
-
The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target template, is determined for each gene.
-
-
Data Analysis:
-
Normalize the Ct values of the target genes to the Ct values of the reference gene(s) (ΔCt).
-
Calculate the fold change in gene expression in the this compound-treated group relative to the control group using the 2-ΔΔCt method.
-
IV. Inhibition of Candida albicans-Induced Epithelial Damage
Beyond its direct antifungal activity, this compound has been shown to mitigate the damage caused by Candida albicans to host epithelial cells. This suggests an interference with fungal virulence factors or the host response to them, independent of fungal growth inhibition.
Quantitative Data
| Target | This compound Concentration | Effect | Reference |
| C. albicans-induced epithelial cell damage | 1 µM | 76% reduction in LDH release | |
| C. albicans-induced epithelial cell damage | 10 µM | Complete blockage of LDH release |
Experimental Protocols
Lactate Dehydrogenase (LDH) Release Assay for Cell Damage
-
Cell Culture:
-
Seed human epithelial cells (e.g., vaginal epithelial cells) in a multi-well plate and grow to confluence.
-
Culture C. albicans in a suitable broth.
-
-
Co-incubation:
-
Wash the epithelial cell monolayer with fresh culture medium.
-
Add a suspension of C. albicans to the epithelial cells at a defined multiplicity of infection (MOI).
-
Simultaneously, add varying concentrations of this compound or a vehicle control to the co-culture.
-
Include control wells with epithelial cells alone (for spontaneous LDH release) and epithelial cells treated with a lysis buffer (for maximum LDH release).
-
-
LDH Measurement:
-
Incubate the co-culture for a specified period (e.g., 24 hours).
-
Centrifuge the plate to pellet the cells and fungi.
-
Carefully collect the supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, which typically involves a colorimetric or fluorometric measurement of NADH production.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control, after subtracting the spontaneous LDH release.
-
Determine the effect of this compound on reducing C. albicans-induced epithelial cell damage.
-
V. Other Reported Molecular Interactions
A. Calmodulin Antagonism
B. Induction of Peroxisome Proliferation and Cytochrome P4504A (CYP4A)
In rat liver, this compound has been shown to induce peroxisome proliferation and members of the cytochrome P4504A subfamily.[1] This effect was observed with doses of 150 µmol/kg and 750 µmol/kg and was confirmed by Western blot analysis for CYP4A1. This indicates that this compound can modulate mammalian metabolic enzyme systems.
C. Effects on Immune Cell Chemiluminescence
At a high concentration of 20 mg/l, this compound was found to cause a significant reduction in the peak chemiluminescence intensity of mouse spleen cells. This suggests a potential modulatory effect on the respiratory burst of phagocytic cells at supra-therapeutic concentrations.
Conclusion
The molecular activities of this compound extend significantly beyond its primary role as an inhibitor of fungal ergosterol synthesis. Its documented effects on HMG-CoA reductase, mitochondrial hexokinase in cancer cells, inflammatory gene expression, and fungal-host interactions highlight a complex pharmacological profile. These alternative molecular targets not only contribute to its therapeutic efficacy but also open avenues for exploring this compound in other therapeutic contexts, such as oncology and inflammatory diseases. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate these non-canonical mechanisms and unlock the full potential of this versatile imidazole derivative. Further research is warranted to quantify the inhibitory potency of this compound against targets like HMG-CoA reductase and calmodulin to better understand the clinical relevance of these interactions.
References
- 1. This compound, but not the structurally-related clotrimazole, induces both peroxisome proliferation and members of the cytochrome P4504A sub-family in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a biochemist's view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clotrimazole and this compound detach hexokinase from mitochondria of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting mitochondrial hexokinases increases efficacy of histone deacetylase inhibitors in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Anti-Inflammatory Effects in Human Three-Dimensional Skin Equivalents after UVB or Histamine Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifonazole's effect on apoptosis pathways in cancer cells
An In-depth Technical Guide to Investigating Bifonazole's Potential Effects on Apoptosis Pathways in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a well-established imidazole (B134444) antifungal agent, functions primarily by inhibiting ergosterol (B1671047) biosynthesis, leading to fungal cell membrane disruption. Recent studies in fungal species have demonstrated that this membrane stress culminates in the generation of reactive oxygen species (ROS) and the induction of a mitochondrial-mediated apoptotic cascade. While direct evidence in human cancer cells is lacking, the known pro-apoptotic effects of other imidazoles, such as econazole's p53-dependent activity in gastric cancer cells, suggest a plausible, yet unexplored, role for this compound as an anticancer agent. This technical guide outlines a hypothesized mechanism of action for this compound in cancer cells and provides a comprehensive framework of experimental protocols to rigorously investigate its potential to induce apoptosis. The proposed pathway centers on ROS-induced mitochondrial stress, modulation of the Bcl-2 protein family, and subsequent caspase activation, representing a fertile ground for novel cancer therapeutic research.
Hypothesized Mechanism of Action: this compound-Induced Apoptosis in Cancer Cells
While this compound targets ergosterol in fungi, a component absent in mammalian cells, its chemical structure may allow it to interact with other cellular components in cancer cells, potentially inducing stress pathways. We hypothesize that this compound may induce apoptosis in cancer cells through a mechanism involving:
-
Induction of Oxidative Stress: this compound may disrupt mitochondrial function or other cellular processes, leading to an accumulation of Reactive Oxygen Species (ROS). Elevated ROS levels are a known trigger for apoptosis.
-
Mitochondrial (Intrinsic) Pathway Activation: Increased ROS can lead to mitochondrial outer membrane permeabilization (MOMP). This pivotal event is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. We postulate that this compound may shift the balance towards pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak) over anti-apoptotic members (e.g., Bcl-2, Bcl-xL), causing the release of cytochrome c from the mitochondria.
-
Apoptosome Formation and Caspase Cascade: Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which dismantle the cell by cleaving key cellular substrates.
-
Potential p53 Pathway Involvement: Drawing parallels with econazole, this compound might also activate the tumor suppressor protein p53. Activated p53 can promote apoptosis by transcriptionally upregulating pro-apoptotic Bcl-2 family members like PUMA and Noxa.
This proposed mechanism provides a testable framework for investigating the anticancer potential of this compound.
Data Presentation: Templates for Quantitative Analysis
To systematically evaluate the pro-apoptotic effects of this compound, quantitative data should be meticulously collected and organized. The following tables serve as templates for structuring the experimental results.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
This table will be used to determine the half-maximal inhibitory concentration (IC50) of this compound, a key metric of its potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 24 | Hypothetical Data |
| 48 | Hypothetical Data | ||
| 72 | Hypothetical Data | ||
| MDA-MB-231 | Breast Adenocarcinoma | 24 | Hypothetical Data |
| 48 | Hypothetical Data | ||
| 72 | Hypothetical Data | ||
| A549 | Lung Carcinoma | 24 | Hypothetical Data |
| 48 | Hypothetical Data | ||
| 72 | Hypothetical Data | ||
| PC-3 | Prostate Cancer | 24 | Hypothetical Data |
| 48 | Hypothetical Data | ||
| 72 | Hypothetical Data | ||
| HCT116 | Colorectal Carcinoma | 24 | Hypothetical Data |
| 48 | Hypothetical Data | ||
| 72 | Hypothetical Data |
Table 2: Quantification of this compound-Induced Apoptosis by Annexin V/PI Staining
This table will quantify the percentage of cells undergoing apoptosis after treatment with this compound at its predetermined IC50 concentration.
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Control (Vehicle) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound (IC50) | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| A549 | Control (Vehicle) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound (IC50) | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| PC-3 | Control (Vehicle) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound (IC50) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Table 3: Modulation of Key Apoptotic Proteins Following this compound Treatment
This table will summarize the changes in the expression levels of key proteins involved in the apoptotic pathways, as determined by Western blotting.
| Cell Line | Treatment | p53 | Bcl-2 | Bax | Cleaved Caspase-9 | Cleaved Caspase-3 | Cleaved PARP |
| (Fold Change vs. Control) | (Fold Change vs. Control) | (Fold Change vs. Control) | (Fold Change vs. Control) | (Fold Change vs. Control) | (Fold Change vs. Control) | ||
| MCF-7 | This compound (IC50) | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| A549 | This compound (IC50) | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| PC-3 | This compound (IC50) | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols are recommended for investigating this compound's pro-apoptotic effects.
Cell Culture
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; PC-3 for prostate cancer).
-
Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values using a non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with this compound at the predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound (IC50) for 48 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
Reactive Oxygen Species (ROS) Measurement
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (IC50) for various time points (e.g., 6, 12, 24 hours).
-
DCFH-DA Staining: Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Analysis: Wash cells with PBS and measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer or fluorescence microscope.
Visualizations: Pathways and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental designs.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: Experimental workflow for investigating this compound's pro-apoptotic effects.
Caption: Logical relationships in the proposed this compound-induced apoptotic pathway.
Bifonazole's Activity Against Emerging Fungal Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emerging fungal pathogens represent a significant and growing threat to public health, necessitating a thorough evaluation of existing antifungal agents for potential efficacy. This technical guide provides an in-depth analysis of the in vitro activity of bifonazole, an imidazole (B134444) antifungal, against key emerging fungal pathogens, including Candida auris, Cryptococcus gattii, and Aspergillus fumigatus. While this compound has a well-established broad-spectrum activity against common dermatophytes and yeasts, its effectiveness against these newer, often multidrug-resistant, fungal species is less documented.[1] This guide synthesizes available quantitative data on this compound's minimum inhibitory concentrations (MICs), details relevant experimental protocols for antifungal susceptibility testing, and illustrates the key signaling pathways involved in its mechanism of action and potential fungal resistance.
Introduction to this compound
This compound is a substituted imidazole antifungal agent that has been in clinical use for the treatment of superficial mycoses.[1] Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[2][3] By disrupting the integrity of the cell membrane, this compound impedes fungal growth and proliferation.[2] This guide explores the potential application of this compound against emerging fungal threats that are of increasing concern in clinical settings.
Quantitative In Vitro Activity of this compound
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound against various fungal species, including emerging pathogens. It is important to note that specific MIC data for this compound against Candida auris and Cryptococcus gattii is limited in the currently available literature.
| Fungal Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |
| Candida spp. | 180 | Not Specified | Not Specified | Not Specified | [4] |
| Candida spp. | 110 | Not Specified | Not Specified | Not Specified | [5] |
| Candida albicans | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Candida species | Not Specified | 0.04 - 80 | <2.5 (most isolates) | Not Specified | [7] |
Table 1: In Vitro Activity of this compound against Candida Species. MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.
| Fungal Species | Number of Isolates | This compound Mean MIC (mg/L) | Reference |
| Cryptococcus neoformans | Not Specified | 6.54 | [4] |
| Cryptococcus neoformans | Not Specified | 13.2 | [8] |
Table 2: In Vitro Activity of this compound against Cryptococcus neoformans.
| Fungal Species | Number of Isolates | This compound Geometric Mean MIC (µg/mL) | Reference |
| Aspergillus species | 14 | 3.18 | [9] |
Table 3: In Vitro Activity of this compound against Aspergillus Species.
Note: The available literature lacks specific MIC data for this compound against the emerging pathogens Candida auris and Cryptococcus gattii. The data presented for Candida and Cryptococcus are for a collection of species within the genus and may not be representative of these specific emerging pathogens. Further research is critically needed to determine the in vitro activity of this compound against these multidrug-resistant fungi.
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods for antifungal susceptibility testing are crucial for obtaining reliable and reproducible MIC data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for this purpose. Below are synthesized protocols based on these standards, applicable for testing the in vitro activity of this compound.
Broth Microdilution Method for Yeasts (e.g., Candida spp., Cryptococcus spp.) - Based on CLSI M27[10][11]
This method determines the MIC of an antifungal agent in a liquid medium.
3.1.1. Materials:
-
Fungal Isolate: Pure, 24-48 hour culture of the yeast to be tested.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 1600 µg/mL).
-
Test Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid).
-
96-well Microtiter Plates: Sterile, U-bottom plates.
-
Inoculum Suspension: Prepare a suspension of the yeast in sterile saline or water, adjusted to a 0.5 McFarland turbidity standard. This is then further diluted in the test medium to achieve the final inoculum concentration.
-
Spectrophotometer or McFarland Densitometer.
-
Incubator: Maintained at 35°C.
3.1.2. Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of this compound in the 96-well plates using the RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Adjust the yeast suspension to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the growth control.
Broth Microdilution Method for Molds (e.g., Aspergillus spp.) - Based on CLSI M38[12][13]
This method is adapted for the testing of filamentous fungi.
3.2.1. Materials:
-
Fungal Isolate: A 7-day old culture of the mold on a suitable agar (B569324) medium (e.g., potato dextrose agar).
-
This compound Stock Solution: As described for yeasts.
-
Test Medium: RPMI-1640 medium as described for yeasts.
-
96-well Microtiter Plates: Sterile, flat-bottom plates.
-
Inoculum Suspension: Prepare a conidial suspension by flooding the agar culture with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.
-
Incubator: Maintained at 35°C.
3.2.2. Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of this compound in the 96-well plates as described for yeasts.
-
Inoculum Preparation: Prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.
-
Inoculation: Add the diluted inoculum to each well. Include growth and sterility controls.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that shows complete inhibition of growth.
Signaling Pathways and Mechanisms of Action
This compound's Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole antifungals, targets the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, resulting in increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth.
Caption: this compound's inhibition of ergosterol biosynthesis.
Potential Mechanisms of Fungal Resistance to Azoles
Resistance to azole antifungals, including potentially this compound, can occur through several mechanisms. Understanding these is crucial for the development of new therapeutic strategies.
-
Target Site Modification: Mutations in the ERG11 gene can lead to alterations in the lanosterol 14α-demethylase enzyme, reducing its affinity for azole drugs.
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher levels of the target enzyme, requiring higher concentrations of the drug to achieve inhibition.
-
Efflux Pump Overexpression: Fungal cells can actively pump out antifungal drugs through ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, preventing the drug from reaching its intracellular target.
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop bypass pathways or alter other enzymes in the ergosterol biosynthesis pathway to compensate for the inhibition of lanosterol 14α-demethylase.
Caption: Key mechanisms of azole resistance in fungi.
Conclusion
This compound demonstrates broad-spectrum antifungal activity, primarily by inhibiting ergosterol biosynthesis. While data on its efficacy against common yeasts and dermatophytes is available, there is a notable gap in the literature regarding its activity against emerging, often multidrug-resistant, fungal pathogens such as Candida auris and Cryptococcus gattii. The standardized experimental protocols outlined in this guide provide a framework for conducting the necessary in vitro susceptibility testing to fill this knowledge gap. Further research is imperative to determine the potential role of this compound in the therapeutic arsenal (B13267) against these challenging fungal infections. Understanding the molecular mechanisms of both its action and potential resistance will be critical in guiding future drug development and clinical application.
References
- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Antifungal Drug Combinations against Multidrug-Resistant Candida auris Isolates from New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. In-vitro antifungal activity of sertaconazole, this compound, ketoconazole, and miconazole against yeasts of the Candida genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The war on cryptococcosis: A Review of the antifungal arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro studies of a new imidazole antimycotic, this compound, in comparison with clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Bifonazole's Potential to Induce Cell Cycle Arrest in Tumor Cell Lines: An In-depth Technical Guide
Disclaimer: As of the latest literature review, there is a notable absence of direct studies specifically investigating bifonazole-induced cell cycle arrest in tumor cell lines. However, extensive research on structurally similar imidazole (B134444) antifungal agents, such as clotrimazole (B1669251) and ketoconazole (B1673606), provides compelling evidence for their efficacy in inducing cell cycle arrest, primarily at the G1 phase. This guide will leverage the available data on these related compounds to build a comprehensive understanding of the potential mechanisms by which this compound may exert similar anti-cancer effects. We will also present the known data on this compound's apoptotic effects in a cancer cell line.
Overview of this compound and its Known Anti-Cancer Activity
This compound is a broad-spectrum imidazole antifungal agent traditionally used for topical treatment of dermal mycoses. Its primary mechanism of action as an antifungal is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] Recent studies have begun to explore the repositioning of various antifungal drugs as potential anti-cancer agents.
While research on this compound's direct impact on the cell cycle is lacking, a study on PC3 human prostate cancer cells has demonstrated its ability to induce apoptosis and decrease cell viability in a concentration-dependent manner.
Table 1: Effect of this compound on PC3 Human Prostate Cancer Cell Viability
| Concentration (µM) | Effect on Cell Viability |
| 30 - 100 | Concentration-dependent decrease |
Data extracted from a study on this compound-induced apoptosis in PC3 cells.
Proposed Mechanism of this compound-Induced G1 Cell Cycle Arrest
Based on the mechanisms elucidated for other imidazole antifungals, it is hypothesized that this compound may induce a G1 phase cell cycle arrest in tumor cells through the modulation of key regulatory proteins. The proposed signaling pathway involves the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21/Cip1.
The G1/S Checkpoint and its Regulation
The transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle is a critical checkpoint controlled by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication. The activity of these cyclin-CDK complexes is negatively regulated by cyclin-dependent kinase inhibitors (CKIs) such as p21/Cip1 and p27/Kip1.
Hypothetical Signaling Pathway for this compound
It is proposed that this compound, similar to ketoconazole, may induce an increase in the expression of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of the CKI, p21/Cip1.[2] p21/Cip1, in turn, binds to and inhibits the activity of the cyclin D-CDK4 complex, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the transcription of S-phase genes and resulting in a G1 phase arrest.
Evidence from Other Imidazole Antifungals
Studies on clotrimazole and ketoconazole have demonstrated their ability to induce G1 arrest in breast cancer cell lines.
Table 2: Effects of Imidazole Antifungals on Cell Cycle in Breast Cancer Cell Lines
| Compound | Cell Line | Concentration | Effect on Cell Cycle | Key Molecular Changes |
| Clotrimazole | MCF-7, MDA-MB-231 | Not specified | G1 arrest | Not specified |
| Ketoconazole | MCF-7, MDA-MB-231 | ~40 µM | G0/G1 arrest | p53-mediated, p21/Cip1 induction, decreased Cdk4 activity |
This data is compiled from studies on the anti-proliferative effects of imidazole antifungals.
Experimental Protocols
To investigate the potential of this compound to induce cell cycle arrest, a series of well-established experimental protocols can be employed.
Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxic concentrations of this compound and for calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Tumor cell lines of interest
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and incubate for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This is the gold-standard method for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Tumor cell lines
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to determine the effect of this compound on the expression levels of key proteins involved in cell cycle regulation, such as p53, p21, Cyclin D1, and CDK4.
Materials:
-
Treated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against p53, p21, Cyclin D1, CDK4, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Conclusion and Future Directions
While direct evidence for this compound-induced cell cycle arrest is currently unavailable, the data from structurally related imidazole antifungals strongly suggest its potential as an anti-proliferative agent that could act through the induction of a G1 phase arrest. The proposed mechanism involving the p53-p21-CDK4 pathway provides a solid framework for future investigations.
Researchers and drug development professionals are encouraged to undertake studies to directly assess the effects of this compound on the cell cycle of various tumor cell lines using the protocols outlined in this guide. Such research will be crucial in determining the potential of this compound as a repurposed anti-cancer therapeutic. Further investigations should also explore its effects on other cell cycle checkpoints and its potential for synergistic effects when combined with existing chemotherapeutic agents.
References
Methodological & Application
Application Note: Synthesis of Bifonazole from 4-Phenylbenzophenone
Introduction
Bifonazole is a broad-spectrum imidazole (B134444) antifungal agent used for the topical treatment of various dermatomycoses.[1][2] It functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Specifically, it acts on the cytochrome P450-dependent enzyme lanosterol (B1674476) 14-alpha-demethylase, leading to the disruption of the fungal cell membrane and eventual cell death.[3] This document outlines a detailed protocol for the chemical synthesis of this compound, starting from the precursor 4-phenylbenzophenone. The synthesis involves a two-step process: the reduction of the ketone to a secondary alcohol, followed by a substitution reaction with imidazole.
Target Audience: This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Experimental Protocols
The synthesis of this compound from 4-phenylbenzophenone is accomplished via a two-step reaction pathway as detailed below.
Step 1: Reduction of 4-Phenylbenzophenone to (Biphenyl-4-yl)-phenyl-carbinol
This initial step involves the reduction of the ketone functional group in 4-phenylbenzophenone to a secondary alcohol using sodium borohydride (B1222165).
Materials:
-
4-Phenylbenzophenone
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (dilute)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 38.8 g (0.15 mol) of 4-phenylbenzophenone in 200 ml of ethanol.[5]
-
To this solution, carefully add 3 g (0.075 mol) of sodium borohydride.[5]
-
Heat the reaction mixture under reflux for 15 hours.[5]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Hydrolyze the reaction mixture by the slow addition of water containing a small amount of hydrochloric acid.
-
The resulting solid precipitate, (biphenyl-4-yl)-phenyl-carbinol, is collected.
-
Purify the crude product by recrystallization from ethanol.[5]
-
The final product is (biphenyl-4-yl)-phenyl-carbinol, which should be a white solid.[5]
Step 2: Synthesis of this compound from (Biphenyl-4-yl)-phenyl-carbinol
This second step involves the reaction of the intermediate alcohol with imidazole in the presence of thionyl chloride to yield the final product, this compound.
Materials:
-
(Biphenyl-4-yl)-phenyl-carbinol
-
Imidazole
-
Thionyl chloride (SOCl₂)
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
In a separate reaction vessel, dissolve 13.6 g (0.2 mol) of imidazole in 150 ml of acetonitrile.[5]
-
Cool the imidazole solution to 10°C and slowly add 3.5 ml of thionyl chloride to form thionyl-bis-imidazole.[5][6]
-
To this solution, add 13 g (0.05 mol) of (biphenyl-4-yl)-phenyl-carbinol obtained from Step 1.[5][6]
-
Allow the reaction mixture to stand for 15 hours at room temperature.[5]
-
Remove the solvent by distillation under vacuum.[5]
-
Take up the residue in chloroform and wash the solution with water.[5]
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and filter.[5]
-
Distill off the solvent in vacuo. The residue will be an oily substance.[5]
-
Dissolve the oily residue in ethyl acetate and filter to remove any insoluble, resinous constituents.[5]
-
Remove the ethyl acetate by distillation in vacuo.
-
Purify the final residue by recrystallization from acetonitrile to obtain (biphenyl-4-yl)-imidazol-1-yl-phenyl-methane (this compound).[5][6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Starting Material | Moles (mol) | Reagents | Product | Moles (mol) | Yield (g) | Yield (%) | Melting Point (°C) |
| 1 | 4-Phenylbenzophenone | 0.15 | Sodium borohydride, Ethanol | (Biphenyl-4-yl)-phenyl-carbinol | ~0.134 | 36 | 89% | 72-73 |
| 2 | (Biphenyl-4-yl)-phenyl-carbinol | 0.05 | Imidazole, Thionyl chloride, Acetonitrile | This compound | ~0.028 | 8.7 | 56% | 142 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound from 4-Phenylbenzophenone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound and clotrimazole. Their mode of action and the possible reason for the fungicidal behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 60628-96-8 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: Quantification of Bifonazole in Cream Formulations Using a Validated RP-HPLC Method
Introduction
Bifonazole is a broad-spectrum imidazole (B134444) antifungal agent used topically for the treatment of various skin and nail infections.[1][2] Accurate and reliable quantification of this compound in pharmaceutical cream formulations is crucial for ensuring product quality, efficacy, and safety. This application note presents a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in cream. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis.[2][3]
Principle
The method utilizes RP-HPLC with a C18 stationary phase to separate this compound from the cream matrix and potential degradation products. The separation is achieved using an isocratic mobile phase, and the analyte is detected by UV absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a standard with a known concentration.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the typical chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (e.g., Hypersil ODS, Haemochrom C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol (B129727) and 0.1 M Sodium Acetate (70:30, v/v), pH adjusted to 3[1] OR Acetonitrile and 0.05% Trifluoroacetic Acid (TFA) (20:80, v/v)[2] |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 10 µL |
| Detection Wavelength | 252 nm or 256 nm[1][3] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
2. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-50 µg/mL).[2]
-
Sample Preparation from Cream:
-
Accurately weigh a quantity of cream equivalent to about 10 mg of this compound into a 10 mL volumetric flask.[2]
-
Add a suitable solvent (e.g., methanol or acetonitrile) and sonicate for approximately 25 minutes to dissolve the this compound.[1][2]
-
Make up the volume with the same solvent.[2]
-
Centrifuge the solution to separate the excipients.[1]
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
3. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | %RSD of peak areas < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000 |
| Linearity | Correlation coefficient (r²) ≥ 0.999[3] |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] |
| Precision (%RSD) | Intraday and Interday RSD ≤ 2.0% |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of this compound. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions. |
Data Presentation
The following tables present a summary of quantitative data from representative RP-HPLC methods for this compound quantification.
Table 1: Chromatographic Parameters of Different RP-HPLC Methods
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Method A | Hypersil ODS | 0.08 M TEA Phosphate (pH 7.0) : Acetonitrile : Methanol (20:10:70)[5][6] | Not Specified | 254[5][6] | Not Specified |
| Method B | C18 (250x4.6 mm, 5µm) | Methanol : 0.1 M Sodium Acetate (70:30), pH 3[1] | 1.0[1] | 252[1] | 6.54[1] |
| Method C | Haemochrom C18 | Acetonitrile : 0.05% TFA (20:80)[2] | 1.0[3] | 256[3] | 6.871[3] |
Table 2: Summary of Method Validation Data
| Parameter | Method B | Method C |
| Linearity Range (µg/mL) | 1.0 - 20[1] | 10 - 50[2] |
| Correlation Coefficient (r²) | Not Specified | 0.9991[3] |
| Accuracy (% Recovery) | 99.36%[1] | 99.28%[3] |
| Precision (%RSD) | 0.47%[1] | 0.80%[3] |
| LOD | Specified as per ICH guidelines[1] | Specified as per ICH guidelines[3] |
| LOQ | Specified as per ICH guidelines[1] | Specified as per ICH guidelines[3] |
Visualizations
Caption: Experimental workflow for the RP-HPLC quantification of this compound in cream.
Caption: Logical relationship of key validation parameters for the analytical method.
References
- 1. bopams.kypublications.com [bopams.kypublications.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. RP-HPLC method for this compound analysis, validation, and stability. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of this compound in cream by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Susceptibility Testing of Bifonazole Against Candida
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifonazole is an imidazole (B134444) antifungal agent with a broad spectrum of activity against dermatophytes, molds, and yeasts, including various Candida species, which are common causes of superficial and invasive mycoses.[1] Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[2][3] Specifically, this compound inhibits the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, which is part of the cytochrome P450 system.[2][4] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane, ultimately resulting in cell death.[3] Some studies suggest that this compound may also have a secondary action of directly inhibiting HMG-CoA-reductase in some fungi.[5][6] These application notes provide detailed protocols for determining the in vitro susceptibility of Candida species to this compound using standardized methods.
Mechanism of Action of this compound
This compound's antifungal activity stems from its interference with the ergosterol biosynthesis pathway in fungal cells.
Caption: Mechanism of action of this compound against Candida.
Data Presentation: In Vitro Susceptibility of Candida Species to this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various Candida species as reported in the literature. MIC values can vary based on the testing methodology and specific strains.
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 0.04 - >80 | ~15.52 | - | [7][8] |
| Candida glabrata | ≤0.25 | - | - | [9] |
| Candida krusei | - | - | - | - |
| Candida parapsilosis | - | - | - | - |
| Candida tropicalis | - | - | - | - |
Note: Data for some species are limited in the provided search results. Further research may be required for a more comprehensive dataset.
Experimental Protocols
Standardized methods for antifungal susceptibility testing have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12] The following protocols are based on these standards.
Protocol 1: Broth Microdilution Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Candida isolates
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution.
-
-
Inoculum Preparation:
-
Subculture Candida isolates on Sabouraud Dextrose Agar (B569324) for 24-48 hours at 35°C.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.[13]
-
-
Microdilution Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the diluted Candida suspension to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.[13]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction in turbidity) compared to the growth control well.[13]
-
Protocol 2: Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of susceptibility and can be used as a screening tool.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Materials:
-
This compound powder
-
Ethanol or other suitable solvent
-
Blank paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[14]
-
Candida isolates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35°C)
-
Ruler or calipers
Procedure:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent to a desired concentration.
-
Impregnate blank paper disks with a specific amount of the this compound solution and allow them to dry completely. The optimal drug concentration per disk may need to be determined empirically.
-
-
Inoculum Preparation:
-
Prepare a Candida suspension in sterile saline equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application:
-
Aseptically place a this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Reading the Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpretive criteria (susceptible, intermediate, resistant) for this compound disk diffusion testing are not yet standardized by CLSI or EUCAST and would need to be established based on correlation with MIC data.
-
Quality Control
For both protocols, it is essential to include quality control strains with known MICs or zone diameters for this compound, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, to ensure the accuracy and reproducibility of the results.[13]
Disclaimer
These protocols are intended for research purposes only and are based on established methodologies. Laboratories should validate these procedures for their specific applications.
References
- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. This compound and clotrimazole. Their mode of action and the possible reason for the fungicidal behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a biochemist's view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro studies of a new imidazole antimycotic, this compound, in comparison with clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity of White and Opaque Candida albicans Cells to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycotic efficacy of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annlabmed.org [annlabmed.org]
- 15. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Topical Bifonazole Formulation with Enhanced Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifonazole is a broad-spectrum imidazole (B134444) antifungal agent effective against a variety of dermatophytes, molds, and yeasts.[1] Its clinical efficacy in treating superficial fungal skin infections is well-established.[1][2] However, its high lipophilicity and low aqueous solubility can limit its penetration through the stratum corneum, the primary barrier of the skin.[3][4] Enhancing the skin penetration of this compound is crucial for improving its therapeutic efficacy, potentially allowing for reduced dosing frequency and improved patient compliance.[1]
These application notes provide a comprehensive overview of advanced formulation strategies and detailed experimental protocols for developing a topical this compound product with enhanced dermal delivery. The focus is on leveraging novel drug delivery systems to overcome the challenges associated with this compound's physicochemical properties.
Formulation Strategies for Enhanced Skin Penetration
Several advanced formulation approaches have been investigated to improve the skin penetration of this compound. These strategies primarily focus on encapsulating the drug in vesicular or nanoparticle systems that can efficiently traverse the skin barrier.
Vesicular Systems:
-
Invasomes: These are novel lipid-based vesicles containing phospholipids (B1166683), ethanol (B145695), and terpenes.[5][6] The presence of terpenes as penetration enhancers facilitates the disruption of the stratum corneum lipids, thereby promoting deeper drug penetration.[5]
-
Liposomes: These are concentric bilayer vesicles where an aqueous core is enclosed by a lipid bilayer. Liposomes can encapsulate both hydrophilic and lipophilic drugs and have been shown to enhance the skin deposition of this compound.[7][8]
-
Transferosomes: These are ultra-deformable vesicles composed of phospholipids and an edge activator (a single-chain surfactant). Their high deformability allows them to squeeze through the narrow intercellular spaces of the stratum corneum.[3]
-
Ethosomes and Transethosomes: These are lipid vesicles containing a high concentration of ethanol. Ethanol acts as a penetration enhancer by fluidizing the stratum corneum lipids. Transethosomes are an advanced version that includes an edge activator or a penetration enhancer.[9]
Nano-Emulsion Systems:
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. Their small size provides a large surface area for drug absorption, and they can be formulated into gels for topical application (nanoemulgel).[10]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form a nanoemulsion upon gentle agitation with an aqueous phase. SNEDDS can enhance the solubility and absorption of lipophilic drugs like this compound.[11]
Other Nanoparticle Systems:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. They offer advantages such as controlled release and improved stability. NLCs are a modified version of SLNs with an imperfect lipid matrix that allows for higher drug loading.[12][13]
-
Microsponge Delivery Systems: These are porous, polymeric microspheres that can entrap the active agent and release it in a controlled manner, potentially reducing skin irritation.[14]
Data Presentation: Comparative Summary of Formulation Strategies
The following tables summarize quantitative data from various studies on advanced this compound formulations.
Table 1: Formulation Composition and Physicochemical Properties
| Formulation Type | Key Components | Vesicle/Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| Invasomes | Soya Phosphatidylcholine, Terpenes, Ethanol | 154.45 | ~74.12 | [5][6] |
| Multiple Emulsion | Amphoteric and Non-ionic Surfactants | - | - | [15] |
| SNEDDS | Peceol (oil), Kolliphore (surfactant), Plurol Oleique (cosurfactant) | 36 ± 3 | - | [11] |
| Transferosomes | Soya Lecithin, Span 60 | 166 - 291 | 93.13 | [3] |
| Liposomes | Soya Lecithin, Cholesterol, Stearyl Amine | 119.1 | 48.85 - 94.34 | [7][8] |
| Transethosomes | Phospholipid, Ethanol | 162 ± 1.30 | 77.6 ± 0.72 | [9] |
| Nanoemulsion | Caproyl oil, Tween 80, Isopropyl alcohol | 85.3 ± 1.65 | - | [10] |
| SLNs | Compritol 888 ATO (solid lipid), Tween 80 | - | - | [13] |
Table 2: In Vitro Drug Release and Skin Permeation Data
| Formulation Type | In Vitro Drug Release (% in 24h) | Permeability Coefficient (cm/min) | Enhancement Ratio (vs. Control) | Reference |
| Invasomal Hydrogel | 93.32 (in 12h) | - | - | [16] |
| Multiple Emulsion | - | - | 20-fold increase in epidermal accumulation | [15] |
| SNEDDS | - | 7.3 x 10⁻⁴ | 2.179 | [11] |
| Transferosomal Gel | 94.8 (F2 formulation) | - | - | [3] |
| Liposomes | 57.25 - 93.21 | - | - | [7] |
| Transethosomal Gel | 91.2 (in 12h) | - | 1.90-fold increase in flux vs. marketed cream | [9] |
| Nanoemulgel | 81.23 | - | - | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Invasomes
This protocol is based on the mechanical dispersion technique.[5]
Materials:
-
This compound
-
Soya Phosphatidylcholine
-
Terpene (e.g., limonene, cineole)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve Soya Phosphatidylcholine (0.25-0.75% w/v) in ethanol and vortex for 5 minutes.
-
Add this compound (10 mg) and the selected terpene (0.1-0.2%) to the mixture under constant vortexing.
-
Sonicate the mixture for 5 minutes.
-
Add PBS (up to 10% w/v) in a fine stream using a syringe while maintaining constant vortexing.
-
Continue vortexing for an additional 5 minutes to obtain the final invasomal preparation.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for assessing the skin permeation of topical formulations.[15][17]
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., rat, pig) skin
-
Receptor medium (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)
-
This compound formulation to be tested
-
Magnetic stirrer
-
Water bath/circulator
-
Syringes and collection vials
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system to 32 ± 1 °C by circulating water through the jacket of the diffusion cell.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the collected samples for this compound concentration using a validated analytical method (see Protocol 3).
-
At the end of the experiment, dismount the skin, remove any excess formulation from the surface, and process the skin to determine the amount of drug retained in the epidermis and dermis.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the determination of this compound in various samples.[18][19][20]
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., Silasorb C, Haemochrom C18)
-
Mobile phase: A mixture of acetonitrile, methanol (B129727), and a buffer (e.g., 0.12 M sodium acetate (B1210297) or 0.05% trifluoroacetic acid). A common ratio is 84:1:15 (acetonitrile:methanol:buffer).[18][19]
-
This compound standard
-
Methanol for sample preparation
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Permeation Samples: Directly inject the collected receptor solution after filtration.
-
Skin Samples: Homogenize the skin samples with a suitable solvent (e.g., methanol or a physiological solution).[18] Centrifuge the homogenate and extract this compound from the supernatant using a solvent like methylene (B1212753) chloride.[18] Evaporate the organic phase and reconstitute the residue in methanol.
-
Formulation Samples: Disperse a known amount of the formulation in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution of the drug, centrifuge, and dilute the supernatant appropriately.[15]
-
-
Chromatographic Conditions:
-
Analysis:
-
Construct a calibration curve using standard solutions of this compound.
-
Inject the prepared samples into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating a topical this compound formulation.
References
- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of fungal skin infections in the tropics: a clinical and mycological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 7. neuroquantology.com [neuroquantology.com]
- 8. jmpas.com [jmpas.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iajpr.com [iajpr.com]
- 15. Biopharmaceutical Development of a this compound Multiple Emulsion for Enhanced Epidermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Determination of this compound using HPLC in pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RP-HPLC method for this compound analysis, validation, and stability. [wisdomlib.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Bifonazole-Loaded Nanoparticles in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of bifonazole-loaded nanoparticles for targeted drug delivery. The focus is on enhancing the topical delivery of this compound for the treatment of superficial fungal infections.
Introduction
This compound is a broad-spectrum imidazole (B134444) antifungal agent effective against a variety of dermatophytes, yeasts, and molds.[1] Its therapeutic efficacy is often limited by its poor water solubility, which can restrict its penetration through the skin to the site of infection. Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations. Nanoparticle-based systems can enhance drug solubilization, improve skin permeation, provide sustained release, and ultimately increase the therapeutic effectiveness of this compound.[2][3] This document outlines the application of various nanoparticle platforms, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and nanosponges, for the targeted topical delivery of this compound.
Nanoparticle Formulation and Characterization Data
The following tables summarize quantitative data from representative studies on different types of this compound-loaded nanoparticles.
Table 1: Formulation and Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
| Nanoparticle Type | Lipid(s) | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| SLNs | Compritol 888 ATO | Tween 80 | 150 - 350 | 0.2 - 0.4 | -15 to -30 | 60 - 80 | 5 - 10 | [2] |
| NLCs | Stearic Acid, Castor Oil | Tween 80 | 160 - 500 | 0.38 | Not Reported | >70 | Not Reported | [4] |
Table 2: Formulation and Characterization of this compound-Loaded Liposomes and Nanosponges
| Nanoparticle Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Liposomes | Soya lecithin, Cholesterol | 119.1 | 0.406 | -0.4 | 76.52 ± 0.175 | [5] |
| Liposomes | Soya lecithin, Cholesterol, Stearylamine | Not Reported | Not Reported | Positive | up to 83.21 | [6] |
| Nanosponges | Ethyl cellulose (B213188), Polyvinyl alcohol | 183.7 - 560.2 | Not Reported | -17.77 to -21.9 | 45.44 - 79.71 | [7][8] |
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles
This method is suitable for thermostable drugs like this compound.[2]
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl behenate)[2]
-
Surfactant (e.g., Tween 80)[2]
-
Organic solvent (e.g., dichloromethane)
-
Distilled water
Protocol:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the accurately weighed amount of this compound in the melted lipid.
-
In a separate beaker, prepare an aqueous surfactant solution by dissolving the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm) for 10-15 minutes to form a coarse oil-in-water (o/w) emulsion.
-
Allow the emulsion to cool to room temperature while stirring.
-
The organic solvent is then removed by evaporation under reduced pressure, leading to the formation of SLNs.[9]
-
The resulting SLN dispersion can be further processed (e.g., lyophilized for long-term stability).
This is a common and effective method for preparing liposomes.[5][10]
Materials:
-
This compound
-
Phospholipid (e.g., Soya lecithin)[5]
-
Cholesterol[5]
-
Organic solvent mixture (e.g., Chloroform:Methanol (B129727), 2:1 v/v)
-
Aqueous buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)
Protocol:
-
Dissolve this compound, soya lecithin, and cholesterol in the organic solvent mixture in a round-bottom flask.[10]
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the dry lipid film by adding the aqueous buffer to the flask.
-
Agitate the flask by gentle rotation (without vortexing) until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a specific pore size.
This method is used to create porous, sponge-like nanoparticles.[7][8]
Materials:
-
This compound
-
Polymer (e.g., Ethyl cellulose)[7]
-
Dispersing agent (e.g., Polyvinyl alcohol - PVA)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase (Distilled water)
Protocol:
-
Prepare the dispersed phase by dissolving this compound and ethyl cellulose in dichloromethane.
-
Prepare the continuous phase by dissolving PVA in distilled water.
-
Slowly add the dispersed phase to the continuous phase with continuous stirring at a high speed (e.g., 1000-2000 rpm) for a defined period (e.g., 2 hours).
-
The emulsion formation leads to the diffusion of the organic solvent into the aqueous phase, causing the precipitation of the polymer and the formation of nanosponges.
-
Collect the formed nanosponges by filtration.
-
Wash the nanosponges with distilled water to remove any unreacted PVA.
-
Dry the nanosponges at room temperature or in a hot air oven at a controlled temperature (e.g., 40°C).
Characterization of this compound-Loaded Nanoparticles
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, and Laser Doppler Velocimetry (LDV) is used to determine their surface charge (zeta potential).
Protocol:
-
Dilute the nanoparticle suspension with distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette for particle size measurement or a specific zeta potential cell.
-
Place the cuvette/cell into the instrument (e.g., a Malvern Zetasizer).
-
Set the instrument parameters, including the dispersant viscosity and refractive index.
-
Perform the measurement. The instrument software will calculate the average particle size, polydispersity index (PDI), and zeta potential.
-
Perform the measurements in triplicate and report the mean ± standard deviation.
Principle: The amount of this compound entrapped within the nanoparticles is determined by separating the nanoparticles from the unentrapped drug and quantifying the drug in either fraction.
Protocol:
-
Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unentrapped this compound.
-
Lyse the nanoparticle pellet using a suitable solvent (e.g., methanol or ethanol) to release the entrapped drug.
-
Quantify the amount of this compound in the supernatant and the lysed pellet using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE% = (Total drug - Drug in supernatant) / Total drug * 100
DL% = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100
In Vitro and Ex Vivo Evaluation
Principle: A Franz diffusion cell is used to simulate the release of this compound from the nanoparticles into a receptor medium over time.[11]
Protocol:
-
Prepare the Franz diffusion cells. The receptor compartment is filled with a suitable receptor medium (e.g., phosphate buffer pH 7.4 with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions for the poorly soluble this compound) and maintained at 32 ± 0.5°C with constant stirring.[11]
-
Place a synthetic membrane (e.g., cellulose acetate (B1210297) or dialysis membrane) between the donor and receptor compartments.
-
Apply a known amount of the this compound nanoparticle formulation to the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the withdrawn samples for this compound concentration using a validated analytical method (UV-Vis or HPLC).
-
Plot the cumulative amount of drug released per unit area versus time.
Principle: This study evaluates the permeation of this compound from the nanoparticle formulation through an excised skin sample, providing an indication of its potential in vivo performance.
Protocol:
-
Use excised animal skin (e.g., rat, pig) or human cadaver skin. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[12]
-
Follow the same procedure as the in vitro drug release study (Section 3.3.1).
-
At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and process the skin to determine the amount of this compound retained in different skin layers (epidermis and dermis).
-
Analyze the receptor medium and skin homogenates for this compound content.
-
Calculate the cumulative amount of drug permeated and retained in the skin.
Principle: The agar (B569324) well diffusion method is a common technique to assess the antifungal efficacy of the developed formulations.[13][14]
Protocol:
-
Prepare Sabouraud Dextrose Agar (SDA) plates and inoculate them with a standardized suspension of a test fungus (e.g., Candida albicans).
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined volume of the this compound nanoparticle formulation, a control formulation (e.g., free this compound solution), and a blank nanoparticle formulation into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).
-
A larger zone of inhibition indicates greater antifungal activity.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for this compound nanoparticles.
Caption: Enhanced skin delivery of this compound nanoparticles.
Caption: Mechanism of action of this compound in fungal cells.
Mechanism of Action and Targeted Delivery
This compound's primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][7] It uniquely inhibits this pathway at two points: the demethylation of lanosterol and HMG-CoA reductase, distinguishing it from other azole antifungals.[7] This dual inhibition leads to the accumulation of toxic sterols and a deficiency of ergosterol, disrupting the cell membrane's structure and function, ultimately causing fungal cell death.[7][15]
The "targeted delivery" of the this compound nanoparticles described in the literature is primarily passive, focusing on enhancing drug delivery to the skin, the site of superficial fungal infections. The small size and lipidic nature of the nanoparticles facilitate their adhesion to the skin and penetration through the stratum corneum.[2][4] This leads to a higher concentration of this compound at the infection site in the epidermis and dermis, providing a sustained release and improving its antifungal efficacy compared to conventional topical formulations.[2] While active targeting ligands are not typically employed for these topical applications, the nanoparticle formulation itself effectively targets the drug to the desired tissue.
Nanoparticles can interact with fungal cells through electrostatic interactions between the particle surface and the fungal cell wall. Following adhesion, nanoparticles may be internalized by the fungal cell through endocytosis-like mechanisms. Once inside, the this compound is released to exert its inhibitory effects on the ergosterol biosynthesis pathway.
Conclusion
This compound-loaded nanoparticles represent a significant advancement in the topical treatment of fungal infections. By improving the drug's solubility, skin penetration, and providing sustained release, these formulations can enhance therapeutic outcomes. The detailed protocols and characterization data provided in these notes serve as a valuable resource for researchers and drug development professionals working to optimize antifungal therapies. Further research could explore the development of actively targeted nanoparticles to further enhance the specificity and efficacy of this compound delivery to fungal cells.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 5. Mechanisms of Antifungal Properties of Metal Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]
- 9. sketchviz.com [sketchviz.com]
- 10. Candida albicans END3 Mediates Endocytosis and Has Subsequent Roles in Cell Wall Integrity, Morphological Switching, and Tissue Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. Ergosterol depletion under this compound treatment induces cell membrane damage and triggers a ROS-mediated mitochondrial apoptosis in Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of the mechanistic approaches of antifungal nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Candida albicans END3 Mediates Endocytosis and Has Subsequent Roles in Cell Wall Integrity, Morphological Switching, and Tissue Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: UV-Spectrophotometric Assay for Bifonazole Determination
Introduction
Bifonazole is an imidazole (B134444) antifungal agent with a broad spectrum of activity used in the topical treatment of various skin and nail infections.[1] Accurate and precise analytical methods are crucial for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations to ensure quality control and therapeutic efficacy. This document provides detailed application notes and protocols for the determination of this compound using a simple, cost-effective, and reliable UV-spectrophotometric method. The protocols are based on established and validated methods, making them suitable for implementation in research and quality control laboratories.[1][2]
Principle of the Method
The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.[2] The wavelength of maximum absorbance (λmax) is dependent on the solvent used. By measuring the absorbance of a solution of this compound at its λmax, the concentration can be determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UV-spectrophotometric determination of this compound using different solvent systems as reported in the literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | 0.1 M Hydrochloric Acid | Ethanol (B145695):Water (9:1 v/v) | Methanol |
| λmax (nm) | 255 - 256[1][3] | 254[2] | 256.2[4] |
| Linearity Range (µg/mL) | 6 - 10 (as 0.0006-0.001%)[1][3] | 6 - 10[2] | Not explicitly stated |
| Correlation Coefficient (r²) | 0.999[1][3] | 0.995[2] | Not explicitly stated |
| Limit of Detection (LOD) (µg/mL) | 1.50[1][3] | 1.098[2] | Not explicitly stated |
| Limit of Quantification (LOQ) (µg/mL) | 4.54[1][3] | 3.328[2] | Not explicitly stated |
Experimental Protocols
This section provides detailed methodologies for the preparation of solutions and the analytical procedure for the determination of this compound.
Method 1: Using 0.1 M Hydrochloric Acid
This method is suitable for the analysis of this compound in bulk drug and cream formulations.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), concentrated
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
2. Preparation of 0.1 M HCl Solution:
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.
-
Dilute to the mark with distilled water and mix well.
3. Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with 0.1 M HCl. This is the standard stock solution.
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with 0.1 M HCl to cover the desired concentration range (e.g., 6, 8, 10 µg/mL).[1]
5. Preparation of Sample Solution (from Cream Formulation):
-
Accurately weigh an amount of cream equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of 0.1 M HCl and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with 0.1 M HCl.
-
Filter the solution through a suitable filter paper.
-
Dilute the filtrate with 0.1 M HCl to obtain a final concentration within the linearity range.
6. Spectrophotometric Measurement:
-
Set the UV-Visible spectrophotometer to scan the wavelength range of 200-400 nm.
-
Use 0.1 M HCl as a blank.
-
Record the UV spectrum of one of the working standard solutions to determine the λmax, which should be around 255-256 nm.[1]
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of all working standard solutions and the sample solution.
7. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the linear regression equation.
-
Calculate the amount of this compound in the original formulation.
Method 2: Using Ethanol:Water (9:1 v/v)
This method is suitable for the determination of this compound in bulk.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Ethanol (95%)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
2. Preparation of Ethanol:Water (9:1 v/v) Solvent:
-
Mix 90 mL of ethanol with 10 mL of distilled water.
3. Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the ethanol:water (9:1) solvent.
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions (e.g., 6, 7, 8, 9, 10 µg/mL) by diluting the standard stock solution with the ethanol:water (9:1) solvent.[2]
5. Spectrophotometric Measurement:
-
Scan the wavelength range from 200-400 nm using the ethanol:water (9:1) solvent as a blank.
-
Determine the λmax of this compound, which should be approximately 254 nm.[2]
-
Measure the absorbance of the working standard solutions and the sample solution at 254 nm.
6. Data Analysis:
-
Follow the same procedure as described in Method 1 to construct a calibration curve and determine the concentration of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the UV-spectrophotometric determination of this compound.
Caption: Workflow for this compound UV-Spectrophotometric Assay.
References
Synthesis of Novel Bifonazole Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel bifonazole derivatives. This compound is a well-established imidazole (B134444) antifungal agent, and the development of new derivatives aims to enhance its efficacy, broaden its spectrum of activity, and overcome potential resistance mechanisms. These protocols are intended for use by qualified researchers in a laboratory setting.
Overview of Synthetic Strategy
The core structure of this compound, 1-(biphenyl-4-yl-phenyl-methyl)-1H-imidazole, offers several sites for chemical modification to generate novel derivatives. The primary strategies involve:
-
Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl or biphenyl (B1667301) rings can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, potentially influencing its binding to the target enzyme.
-
Modification of the Imidazole Moiety: Replacing the imidazole ring with other five-membered heterocyclic rings (e.g., triazole) or modifying the imidazole ring itself can impact the compound's mechanism of action and metabolic stability.
-
Alteration of the Linker: Changes to the central methane (B114726) carbon can affect the overall geometry and flexibility of the molecule.
This protocol will focus on the synthesis of chlorinated benzhydryl imidazole derivatives, a class of compounds that has shown promising antifungal activity.[1][2]
Experimental Protocols
General Synthesis of a Novel Chlorinated this compound Derivative
The following is a representative step-by-step protocol for the synthesis of a novel chlorinated this compound derivative, specifically 1-((4'-chlorobiphenyl-4-yl)(phenyl)methyl)-1H-imidazole. This protocol is a composite of established methods for this compound synthesis and the introduction of substituents on the biphenyl ring.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of a novel chlorinated this compound derivative.
Step 1: Synthesis of (4'-chlorobiphenyl-4-yl)(phenyl)methanone (Intermediate 1)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 4-chlorobiphenyl (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) to afford (4'-chlorobiphenyl-4-yl)(phenyl)methanone as a solid.
Step 2: Synthesis of (4'-chlorobiphenyl-4-yl)(phenyl)methanol (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in methanol (B129727).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield (4'-chlorobiphenyl-4-yl)(phenyl)methanol, which can be used in the next step without further purification if pure enough, or purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 3: Synthesis of 4-(chloro(phenyl)methyl)-4'-chlorobiphenyl (Intermediate 3)
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-(chloro(phenyl)methyl)-4'-chlorobiphenyl is used directly in the next step.
Step 4: Synthesis of 1-((4'-chlorobiphenyl-4-yl)(phenyl)methyl)-1H-imidazole (Final Product)
-
To a solution of Intermediate 3 (1.0 eq) in anhydrous acetonitrile, add imidazole (2.0 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane:ethyl acetate) to yield the final product.
Characterization of the Final Product
The synthesized derivative should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.[3][4][5][6]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[3][4][7]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]
-
Melting Point: To assess the purity of the synthesized compound.
Protocol for Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antifungal activity of the newly synthesized derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard and widely accepted technique.[9][10][11][12]
Materials:
-
Synthesized this compound derivatives
-
Standard antifungal drugs (e.g., this compound, clotrimazole) for comparison
-
Fungal strains (e.g., Candida albicans, Trichophyton rubrum, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Drug Solutions: Prepare stock solutions of the test compounds and standard drugs in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the assay should not exceed 1%.
-
Inoculum Preparation: Grow the fungal strains on appropriate agar (B569324) plates. For yeasts, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. For filamentous fungi, harvest conidia and adjust the concentration.
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the drug (in RPMI-1640) to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (drug-free), and well 12 as the sterility control (uninoculated medium).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and its derivatives, compiled from various studies.
Table 1: Synthesis Yields of this compound and a Novel Derivative
| Compound | Synthetic Step | Starting Materials | Yield (%) | Reference |
| This compound | N-Alkylation | (Biphenyl-4-yl)(phenyl)methyl chloride, Imidazole | ~56-77% | [1] |
| 1-((4'-chlorobiphenyl-4-yl)(phenyl)methyl)-1H-imidazole | Overall (4 steps) | 4-Chlorobiphenyl, Benzoyl chloride, Imidazole | Estimated 40-50% | Composite Protocol |
Table 2: Antifungal Activity (MIC) of this compound and Derivatives
| Compound | Trichophyton rubrum (µg/mL) | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) | Reference |
| This compound | 0.125 - 2.0 | 1.0 - >100 | 2.5 - 20 | [1][13] |
| Clotrimazole (B1669251) (Control) | 0.125 - 1.0 | 0.5 - 4.0 | 1.0 - 10 | [1][13] |
| Chlorinated Benzhydryl Imidazole Derivative 1 | 0.125 | >32 | >32 | [1] |
| Chlorinated Benzhydryl Imidazole Derivative 2 | 0.25 | >32 | >32 | [1] |
| Triazole Analogue of this compound | Generally less active than imidazole counterparts | Generally less active than imidazole counterparts | Generally less active than imidazole counterparts | [1] |
| Phenylisoxazolyl Analogue | Weak to no activity | Weak to no activity | Weak to no activity | [14] |
| Phenylpyrimidinyl Analogue | Weak to no activity (MIC = 66 µM for one derivative) | Weak to no activity (MIC = 66 µM for one derivative) | Weak to no activity | [14] |
Mechanism of Action and Signaling Pathway
This compound and its derivatives primarily exert their antifungal effect by inhibiting the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. The primary target is the enzyme lanosterol (B1674476) 14-alpha-demethylase, a fungal cytochrome P450 enzyme (CYP51). Inhibition of this enzyme disrupts the fungal cell membrane, leading to increased permeability and ultimately cell death.
Ergosterol Biosynthesis Inhibition Pathway Diagram:
Caption: Mechanism of action of this compound derivatives targeting the ergosterol biosynthesis pathway.
References
- 1. Synthesis, antibacterial and antifungal activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial and antifungal activities of this compound derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Structural and Spectroscopic Properties of Isoconazole and this compound—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Spectroscopic Properties of Isoconazole and this compound-Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound and identification of its photocatalytic degradation products using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro studies of a new imidazole antimycotic, this compound, in comparison with clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of azole derivatives, analogues of this compound, with a phenylisoxazolyl or phenylpyrimidinyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Bifonazole's Synergistic Effect with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the synergistic potential of bifonazole, an imidazole (B134444) antifungal agent, when used in combination with other antifungal drugs. The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy, reduce dosages, and minimize the development of further resistance. The protocols detailed herein, primarily the Checkerboard Microdilution Assay and the Time-Kill Curve Analysis, are standard in vitro methods for quantifying the interaction between two antimicrobial agents.
This compound's Mechanism of Action
This compound primarily exerts its antifungal effect by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] This inhibition occurs through the blockade of the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.[2] Understanding this mechanism is crucial when selecting potential synergistic partners for this compound, as drugs targeting different pathways in the fungal cell may exhibit enhanced combined effects.
Key Experimental Protocols
Two primary in vitro methods are widely used to assess the synergistic, indifferent, or antagonistic effects of antifungal combinations: the checkerboard microdilution assay and the time-kill curve analysis.[3]
Checkerboard Microdilution Assay
The checkerboard assay is a widely used technique to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two drugs.[3]
Experimental Protocol:
-
Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and the partner antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Further dilute the stock solutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a concentration that is four times the highest concentration to be tested.
-
-
Microplate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of RPMI 1640 medium into each well.
-
Create serial twofold dilutions of this compound horizontally across the plate and the partner antifungal vertically down the plate. This creates a matrix of varying concentrations of both drugs.
-
Include control wells for each drug alone, a growth control (no drugs), and a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours, or until visible growth is observed in the growth control well.
-
-
Reading and Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that inhibits visible fungal growth.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the FICs of both drugs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the antifungal interaction over time, determining whether a combination is fungicidal or fungistatic.
Experimental Protocol:
-
Preparation of Antifungal Solutions and Inoculum:
-
Prepare stock solutions of this compound and the partner antifungal as described for the checkerboard assay.
-
Prepare a fungal inoculum in RPMI 1640 medium with a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes or flasks containing RPMI 1640 medium with the desired concentrations of the antifungal agents, both alone and in combination (e.g., at their MIC, 2x MIC, etc.).
-
Include a growth control tube without any antifungal agent.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared fungal suspension.
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies and calculate the colony-forming units per milliliter (CFU/mL).
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL against time for each antifungal concentration and the control.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
-
Indifference is a <2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism is defined as a ≥2 log10 increase in CFU/mL for the combination compared to the least active single agent.
-
Fungicidal activity is generally defined as a ≥3 log10 reduction in CFU/mL from the initial inoculum.[4]
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Checkerboard Assay Results for this compound in Combination with Other Antifungals (Illustrative Data)
| Fungal Isolate | Partner Antifungal | MIC of this compound Alone (µg/mL) | MIC of Partner Antifungal Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Antifungal in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans ATCC 90028 | Fluconazole | 8 | 4 | 2 | 1 | 0.5 | Synergy |
| Candida glabrata CG123 | Amphotericin B | 16 | 0.5 | 8 | 0.125 | 0.75 | Indifference |
| Trichophyton rubrum TR456 | Terbinafine | 4 | 0.25 | 0.5 | 0.0625 | 0.375 | Synergy |
| Aspergillus fumigatus AF789 | Voriconazole | 32 | 1 | 16 | 0.5 | 1.0 | Indifference |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific FICI values for this compound combinations were not available in the searched literature.
Table 2: Time-Kill Curve Analysis of this compound in Combination with Fluconazole against Candida albicans ATCC 90028 (Illustrative Data)
| Treatment | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 6 hr | Log10 CFU/mL at 12 hr | Log10 CFU/mL at 24 hr | Log10 CFU/mL at 48 hr |
| Growth Control | 5.0 | 6.2 | 7.5 | 8.1 | 8.3 |
| This compound (8 µg/mL) | 5.0 | 4.8 | 4.5 | 4.3 | 4.2 |
| Fluconazole (4 µg/mL) | 5.0 | 4.9 | 4.7 | 4.5 | 4.4 |
| This compound (2 µg/mL) + Fluconazole (1 µg/mL) | 5.0 | 4.1 | 3.2 | 2.1 | <2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting ergosterol synthesis.
Experimental Workflows
Caption: Workflow for the Checkerboard Microdilution Assay.
Caption: Workflow for the Time-Kill Curve Analysis.
References
- 1. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Bifonazole's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifonazole, an imidazole (B134444) antifungal agent, is primarily known for its efficacy in treating fungal infections by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.[1] Emerging research into the repurposing of existing drugs has highlighted the potential anticancer properties of various antifungal agents, including those from the azole class.[2][3] These compounds have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[3][4] This document provides a comprehensive overview of cell-based assays and detailed protocols to facilitate the screening and characterization of this compound's potential anticancer activity.
Data Presentation
While extensive quantitative data on this compound's anticancer activity across a wide range of cancer cell lines is not yet available in the public domain, preliminary studies and data from related imidazole antifungals provide valuable insights. The following table summarizes available data and representative data for other imidazoles to guide initial screening concentrations.
| Compound | Cancer Cell Line | Assay | Parameter | Value | Reference |
| This compound | PC3 (Prostate) | Apoptosis Assay | Apoptosis Induction | Concentration-dependent (30-100 µM) | |
| Clotrimazole | MCF-7 (Breast) | Proliferation Assay | IC50 | ~50 µM | [4] |
| Clotrimazole | MDA-MB-231 (Breast) | Proliferation Assay | IC50 | ~50 µM | [4] |
| Ketoconazole | MCF-7 (Breast) | Proliferation Assay | IC50 | ~50 µM | [4] |
| Ketoconazole | MDA-MB-231 (Breast) | Proliferation Assay | IC50 | ~50 µM | [4] |
| Miconazole | A375 (Melanoma) | Viability Assay (MTT) | Significant Inhibition | up to 100 µM | [5] |
| Miconazole | SK-MEL-28 (Melanoma) | Viability Assay (MTT) | Significant Inhibition | up to 100 µM | [5] |
Potential Signaling Pathways Affected by this compound
Based on studies of this compound and other azole antifungals, several signaling pathways are potentially targeted in cancer cells.
Potential signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for key cell-based assays to screen for this compound's anticancer activity.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After 4 hours, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for 2 hours to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 24 hours.
-
Assay Setup: Add medium with a chemoattractant to the lower chamber of the 24-well plate. Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound and add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet solution for 20 minutes.
-
Washing and Visualization: Wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of migration/invasion inhibition compared to the control.
Workflow for the Transwell migration and invasion assay.
References
- 1. onclive.com [onclive.com]
- 2. Development of anticancer agents targeting the Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing antifungal drugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Melanoma Effects of Miconazole: Investigating the Mitochondria Involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Bifonazole Microemulsion for Improved Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of a bifonazole microemulsion aimed at enhancing its topical delivery. By leveraging a microemulsion system, the solubility and skin permeability of the poorly water-soluble antifungal agent, this compound, can be significantly improved.
This compound is a broad-spectrum antifungal agent used for treating various skin infections.[1][2] However, its low aqueous solubility and poor penetration through the skin limit its therapeutic efficacy.[1][2][3] Microemulsions, which are thermodynamically stable, transparent, and isotropic dispersions of oil and water stabilized by a surfactant and a co-surfactant, offer a promising approach to overcome these limitations.[4][5] They can enhance drug solubilization, improve skin permeation, and provide a sustained release profile.[3][6]
This document outlines the necessary components, formulation methods, and evaluation parameters for developing a stable and effective this compound microemulsion. The provided protocols are based on established methodologies to ensure reproducibility and accuracy in a research and development setting.
Experimental Workflow
The development and evaluation of a this compound microemulsion follows a systematic workflow, from component selection to final formulation characterization.
Quantitative Data Summary
The following tables summarize the typical components and characterization parameters of this compound microemulsions based on findings from various studies.
Table 1: Components of this compound Microemulsion Formulations
| Component | Examples |
| Oil Phase | Oleic Acid, Capmul Pg-12[1][2][3] |
| Surfactant | Tween 80[1][2][3] |
| Co-surfactant | Isopropyl Alcohol (IPA), Propylene Glycol[1][2][3] |
| Aqueous Phase | Distilled Water[1][2] |
Table 2: Physicochemical Characterization of this compound Microemulsion Formulations
| Parameter | Range / Value | Reference |
| % Transmittance | 98.47 ± 0.09 to 99.2 ± 0.08 % | [1][2] |
| pH | 3.34 ± 0.08 to 4.02 ± 0.09 | [1][2] |
| Refractive Index | 1.3418 ± 0.016 to 1.3818 ± 0.004 | [1][2] |
| Viscosity | 65.23 ± 2.1 to 71.56 ± 5.77 cP | [1][2] |
| Drug Content | 98.47 ± 0.08 to 99.62 ± 0.02 % | [1][2] |
| Average Globule Size | 18.98 nm | [6][7] |
| Zeta Potential | -5.56 mV | [6][7] |
| In Vitro Drug Release | Up to 91.2 ± 0.06 % in 4 hours | [1][2] |
| Permeability (8 hours) | 84 % | [3][6] |
Experimental Protocols
Solubility Studies
Objective: To select the appropriate oil, surfactant, and co-surfactant with maximum solubilizing capacity for this compound.
Materials:
-
This compound powder
-
Various oils (e.g., Oleic acid, Capmul Pg-12, soybean oil, castor oil)[4]
-
Various co-surfactants (e.g., Propylene glycol, Isopropyl alcohol)[1][2]
-
Glass beakers
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Protocol:
-
Accurately weigh 10 g of the selected oil into a 25 ml glass beaker.
-
Add a pre-weighed amount of this compound (e.g., 100 mg) to the oil.[1][2]
-
Stir the mixture on a magnetic stirrer at a moderate speed until the drug is completely dissolved.[1][2]
-
Continue adding small, known increments of this compound until a saturated solution is obtained (i.e., undissolved particles are visible).
-
Determine the total amount of dissolved this compound using a UV-Vis spectrophotometer at a wavelength of 250 nm.[1][2]
-
Repeat this procedure for different oils, surfactants, and co-surfactants to determine the solubility of this compound in each.
Construction of Pseudoternary Phase Diagrams
Objective: To identify the microemulsion region for different ratios of surfactant to co-surfactant (S/CoS).
Materials:
-
Selected oil from solubility studies
-
Selected surfactant and co-surfactant from solubility studies
-
Distilled water
-
Magnetic stirrer
-
Glass vials
Protocol:
-
Prepare different ratios of the surfactant to co-surfactant (S/CoS), for example, 1:1, 2:1, and 3:1.[1][2]
-
For each S/CoS ratio, prepare mixtures with the oil phase at varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9).[1][2]
-
Titrate each oil and S/CoS mixture with distilled water drop by drop, while continuously stirring with a magnetic stirrer at a constant temperature.[1][2]
-
Observe the mixture for transparency. The endpoint of the titration is the point where the solution becomes transparent or translucent.[1][2]
-
Note the amount of aqueous phase required to reach this point.
-
Plot the percentages of oil, S/CoS mixture, and water on a ternary phase diagram to delineate the microemulsion region.
Preparation of this compound Loaded Microemulsion
Objective: To formulate the this compound microemulsion using the water titration method.[1][2][4]
Materials:
-
This compound powder
-
Selected oil, surfactant, and co-surfactant
-
Distilled water
-
Magnetic stirrer
Protocol:
-
Dissolve a predetermined amount of this compound (e.g., 100 mg) in the required quantity of the selected oil.[1][2]
-
Add the selected surfactant and co-surfactant to the oil-drug mixture in a specific ratio as determined from the phase diagram.
-
Gradually add distilled water to the mixture with continuous stirring, which will result in the formation of a transparent and homogenous microemulsion.[1][2]
Characterization of the Microemulsion
Objective: To assess the transparency of the microemulsion.
Protocol:
-
Measure the percentage transmittance of the prepared microemulsion formulations using a UV-Vis Spectrophotometer at a wavelength of 250 nm.[1][4]
-
Use distilled water as a blank.
-
Perform the measurement in triplicate for each sample.
Objective: To measure the pH of the microemulsion.
Protocol:
-
Calibrate a digital pH meter using standard buffer solutions.
-
Directly measure the pH of the microemulsion formulation.
Objective: To determine the refractive index of the microemulsion.
Protocol:
-
Use an Abbe refractometer to measure the refractive index of the microemulsion at room temperature.
Objective: To determine the viscosity of the microemulsion.
Protocol:
-
Use a Brookfield viscometer with an appropriate spindle (e.g., LV spindle no. 63) to measure the viscosity of the prepared microemulsion at a constant temperature (e.g., 25°C) and rotational speed (e.g., 60 rpm).[1]
Objective: To quantify the amount of this compound in the microemulsion.
Protocol:
-
Take 1 ml of the microemulsion formulation (equivalent to a known amount of drug) and dissolve it in 10 ml of methanol.[1][2]
-
Perform suitable dilutions with methanol.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at 250 nm, using a blank microemulsion as the control.[1][2]
-
Calculate the drug content based on a standard calibration curve.
Objective: To evaluate the release profile of this compound from the microemulsion.
Protocol:
-
Use a modified Franz diffusion cell with a receptor compartment volume of, for example, 20 ml.[8]
-
Fill the receptor compartment with a suitable buffer solution (e.g., Phosphate buffer pH 7.4).[3][8]
-
Fix a cellophane membrane (pre-soaked in the buffer) between the donor and receptor compartments.[2][8]
-
Place a known amount of the this compound microemulsion formulation in the donor compartment.[8]
-
Maintain the temperature of the receptor medium at 37°C ± 1°C and stir continuously.[3][9]
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh buffer.[3][8]
-
Analyze the withdrawn samples for drug content using a UV-Vis spectrophotometer at 254 nm.[3]
-
Plot the cumulative percentage of drug released against time.
References
- 1. View of DEVELOPMENT AND EVALUATION OF MICROEMULSION FORMULATIONS OF this compound | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. ujpronline.com [ujpronline.com]
- 3. Formulation and evaluation of microemulsion-based hydrogel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and evaluation of microemulsion-based hydrogel for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ujpronline.com [ujpronline.com]
- 9. sciencescholar.us [sciencescholar.us]
Application Note: Gas Chromatography Method for Impurity Profiling of Bifonazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust gas chromatography (GC) method coupled with flame ionization detection (FID) for the quantitative analysis and impurity profiling of Bifonazole. The described protocol is applicable for the analysis of this compound in bulk drug substances and pharmaceutical formulations, such as creams. This method is crucial for ensuring the quality, safety, and efficacy of this compound by identifying and quantifying process-related impurities and degradation products.
Introduction
This compound is a broad-spectrum imidazole (B134444) antifungal agent used topically for the treatment of various skin infections.[1][2] Like all active pharmaceutical ingredients (APIs), the purity of this compound is a critical quality attribute that can impact its therapeutic effect and safety. Impurity profiling is a mandatory step in drug development and manufacturing to ensure that any unwanted chemicals are within acceptable limits as defined by regulatory bodies like the International Council for Harmonisation (ICH).[3] Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile impurities that may be present in the drug substance or arise during the manufacturing process or upon storage.[4][5]
Known and potential impurities of this compound can include starting materials, by-products of synthesis, and degradation products such as positional chloro isomers, hydroxylated derivatives, and N-oxide or oxidized species.[1] This application note provides a detailed GC-FID method for the effective separation and quantification of this compound and its related impurities.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A gas chromatograph equipped with a flame ionization detector (FID) is utilized for this analysis. The following table summarizes the instrumental parameters.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.32 mm I.D., 0.25 µm film thickness |
| Injector | Split/Splitless, Split ratio 50:1 |
| Injector Temperature | 280 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 150 °C, hold for 2 minRamp 1: 10 °C/min to 250 °C, hold for 5 minRamp 2: 20 °C/min to 300 °C, hold for 10 min |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injection Volume | 1 µL |
Reagents and Standards
-
This compound Reference Standard (RS)
-
Known this compound Impurity Reference Standards (if available)
-
Methanol (HPLC grade or equivalent)
-
Dichloromethane (HPLC grade or equivalent)
-
Internal Standard (IS): e.g., n-Docosane or a suitable non-interfering compound.
Standard and Sample Preparation
Internal Standard (IS) Solution: Accurately weigh about 50 mg of n-Docosane and dissolve in 100 mL of Methanol to obtain a concentration of 0.5 mg/mL.
This compound Reference Standard (RS) Solution: Accurately weigh about 50 mg of this compound RS and dissolve in 10 mL of the Internal Standard Solution. This will result in a final concentration of approximately 5 mg/mL for this compound and 0.5 mg/mL for the IS.
Sample Preparation (Bulk Drug): Accurately weigh about 50 mg of the this compound bulk drug sample and dissolve in 10 mL of the Internal Standard Solution.
Sample Preparation (Cream Formulation): Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube. Add 10 mL of Dichloromethane and vortex for 5 minutes to disperse the cream. Add 10 mL of the Internal Standard Solution and vortex for another 10 minutes to extract the this compound and its impurities. Centrifuge at 4000 rpm for 15 minutes. Carefully transfer the clear supernatant (organic layer) into a vial for GC analysis.
Caption: Workflow for Sample Preparation.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve this compound from its known impurities, degradation products, and any components from the matrix (e.g., cream excipients). |
| Linearity | A minimum of five concentrations covering the expected range of impurities (e.g., LOQ to 150% of the specification limit). Correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | Determined by recovery studies at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Recovery should be within 80-120% for impurities. |
| Precision (Repeatability & Intermediate Precision) | The Relative Standard Deviation (RSD) of six replicate injections should be ≤ 5.0% for impurities at the specification limit. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method's performance should be evaluated by making small, deliberate changes to parameters such as flow rate, oven temperature ramp, and injector temperature. |
Data Presentation
The quantitative data for this compound and its impurities should be summarized in a clear and structured table for easy comparison across different batches or stability time points.
Table 1: Example of Quantitative Data Summary
| Compound | Retention Time (min) | Response Factor (RF) | Concentration (% w/w) - Batch A | Concentration (% w/w) - Batch B | Specification Limit (% w/w) |
| Impurity A | 12.5 | 1.05 | 0.08 | 0.11 | ≤ 0.15 |
| Impurity B | 14.2 | 0.98 | < LOQ | 0.05 | ≤ 0.15 |
| Impurity C | 18.9 | 1.12 | 0.12 | 0.10 | ≤ 0.15 |
| This compound | 22.1 | 1.00 | 99.7 | 99.6 | ≥ 98.5 |
| Total Impurities | - | - | 0.20 | 0.26 | ≤ 1.0 |
Note: Retention times and response factors are examples and must be determined experimentally.
Logical Relationship for Impurity Profiling
The following diagram illustrates the logical flow from sample analysis to the final purity assessment.
Caption: Logical Flow of Impurity Analysis.
Conclusion
The gas chromatography method outlined in this application note provides a reliable and robust approach for the impurity profiling of this compound. Adherence to the detailed experimental protocol and proper method validation will ensure accurate and reproducible results, which are essential for the quality control of this compound in both bulk manufacturing and final pharmaceutical products. This method can be readily implemented in analytical development and quality control laboratories.
References
Application Note: Preparation and Characterization of Bifonazole-Cyclodextrin Inclusion Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction Bifonazole (BFZ) is a broad-spectrum imidazole (B134444) antimycotic agent used for treating local fungal infections.[1] A primary challenge in its formulation is its hydrophobic nature and consequently, very low aqueous solubility (approximately 0.7 μg/mL at 25°C), which can limit its bioavailability in topical preparations.[2][3][4] Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, are capable of forming non-covalent inclusion complexes with poorly soluble drug molecules.[5][6] This molecular encapsulation can significantly enhance the physicochemical properties of the guest molecule, including its aqueous solubility, dissolution rate, and stability, thereby offering a promising strategy to improve the therapeutic efficacy of this compound.[1][5][7]
This application note provides detailed protocols for the preparation of this compound-cyclodextrin inclusion complexes using various established methods. It also outlines the key analytical techniques for the characterization of these complexes in both solid and solution states.
Quantitative Data Summary
The formation of inclusion complexes between this compound and various cyclodextrins leads to a significant improvement in its solubility and dissolution properties. The stability and stoichiometry of these complexes are key parameters in determining their effectiveness.
Table 1: Phase Solubility Study Results for this compound-Cyclodextrin Complexes
| Cyclodextrin (B1172386) Type | Stoichiometry (this compound:CD) | Apparent Stability Constant (K_s) | Solubility Increase | Phase Solubility Diagram Type | Reference |
|---|---|---|---|---|---|
| β-Cyclodextrin (β-CD) | 1:1 | 873 M⁻¹ | 13-fold | A_L | [1] |
| Random Methyl-β-CD (RAMEB) | Not specified | 17956 M⁻¹ | 3158-fold | A_P | [1] |
| γ-Cyclodextrin (γ-CD) | 2:1 | Not specified | Not specified | Not specified |[2][8] |
Note: The A_L type diagram indicates the formation of a soluble 1:1 complex, while the A_P type suggests the formation of higher-order soluble complexes.[1][9]
Experimental Workflows and Molecular Interactions
The overall process for preparing and validating this compound-cyclodextrin complexes involves synthesis followed by comprehensive characterization to confirm inclusion and evaluate performance.
Caption: General workflow from preparation to characterization of complexes.
The fundamental principle involves the encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity.
Caption: Diagram of a guest molecule entering the host CD cavity.
Experimental Protocols
Protocol 1: Preparation of Inclusion Complexes
Several methods can be employed to prepare the complexes. The choice of method can influence the properties of the final product.[10][11]
A. Physical Mixture Method This method serves as a baseline for comparison in characterization studies.
-
Weigh equimolar amounts (or other desired molar ratios, e.g., 1:1 and 2:1) of this compound and the selected cyclodextrin.[3][4]
-
Combine the powders in a mortar.
-
Gently mix with a pestle for 10-15 minutes until a homogenous mixture is obtained.
-
Pass the resulting powder through a fine-mesh sieve (e.g., 60 mesh).[11]
B. Kneading Method This technique enhances the interaction between the drug and cyclodextrin.[1][11]
-
Place a weighed amount of cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., water-methanol mixture) to form a consistent paste.
-
Slowly add a weighed amount of this compound to the paste.
-
Knead the mixture thoroughly for 45-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the solvent.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried product and sieve to obtain a fine powder.
C. Spray Drying Method This method is suitable for producing uniform, amorphous powders, often leading to superior dissolution rates.[1][12]
-
Dissolve the required amount of this compound in a suitable organic solvent (e.g., acetic acid, methanol).[12]
-
Dissolve the corresponding amount of cyclodextrin in water.
-
Mix the two solutions under constant stirring.
-
Feed the resulting solution into a spray dryer (e.g., Mini Spray Dryer Buchi B-290).
-
Set the operating parameters (e.g., inlet temperature: ~130°C, outlet temperature: ~70°C, air flow: ~38 m³/h, feed rate: ~5 mL/min).[12]
-
Collect the dried powder from the cyclone separator.
Protocol 2: Characterization of Inclusion Complexes
A. Phase Solubility Studies This study determines the stoichiometry and apparent stability constant of the complex in solution.[1][13]
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 10 mM β-CD).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, filter the samples (e.g., using a 0.45 μm membrane filter) to remove the undissolved drug.
-
Determine the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[14][15]
-
Plot the concentration of dissolved this compound against the concentration of cyclodextrin to generate a phase solubility diagram.
-
Calculate the stability constant (K_s) from the slope of the linear portion of the diagram using the Higuchi-Connors equation: K_s = slope / [S₀(1 - slope)], where S₀ is the intrinsic solubility of this compound.
Caption: Common phase solubility diagrams and their interpretations.[1][9]
B. In Vitro Dissolution Studies This test evaluates the rate at which this compound is released from the complex.[1]
-
Use a standard dissolution apparatus (e.g., USP Type II, paddle).
-
Fill the vessels with a suitable dissolution medium (e.g., pH 5.4 buffer solution).[1]
-
Place a weighed amount of the this compound-CD complex powder (equivalent to a specific dose of this compound) into each vessel.
-
Stir at a constant speed (e.g., 50-100 RPM) and maintain the temperature at 37 ± 0.5°C.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the samples for this compound content using HPLC or UV-Vis spectrophotometry.
-
Plot the percentage of drug dissolved against time and compare the profiles of the complex, physical mixture, and pure drug.
C. Solid-State Characterization These methods confirm the formation of the inclusion complex by detecting interactions in the solid state.
-
Differential Scanning Calorimetry (DSC): Thermograms of the inclusion complex will show the absence or a significant shift of the characteristic endothermic peak of pure this compound (around 152°C), indicating its amorphization or inclusion within the CD cavity.[2][3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the complex may show shifts, broadening, or changes in the intensity of characteristic vibrational bands of this compound's functional groups, suggesting interaction with the cyclodextrin.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool to prove inclusion. Protons of the this compound molecule that are inserted into the CD cavity will show significant chemical shifts. Furthermore, the internal protons of the cyclodextrin (H-3 and H-5) will also exhibit upfield shifts. 2D NMR techniques like ROESY can elucidate the specific geometry of the complex.[2][5][16]
-
X-Ray Powder Diffractometry (XRPD): The diffraction pattern of a true inclusion complex will be distinctly different from the simple superposition of the patterns of the individual components. A diffuse pattern or the appearance of new peaks indicates the formation of a new solid phase.[5][10]
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. impactfactor.org [impactfactor.org]
- 7. eijppr.com [eijppr.com]
- 8. CHARACTERISATION OF INCLUSION COMPLEXES BETWEEN this compound AND DIFFERENT CYCLODEXTRINS IN SOLID AND SOLUTION STATE | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. humapub.com [humapub.com]
- 12. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formation of two particular structures between β-cyclodextrin and this compound: β-cyclodextrin–this compound and (β-cyclodextrin)–this compound (where 2 < i < 3) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Release Testing (IVRT) of Bifonazole from Topical Formulations
Introduction
In vitro release testing (IVRT) is a critical tool in the development and quality control of topical and transdermal drug products. It measures the rate and extent of drug release from a semisolid dosage form, providing crucial insights into product performance.[1][2][3] An IVRT method can effectively evaluate the influence of physical and chemical parameters, such as the drug's particle size and solubility, as well as the rheological properties of the formulation.[1] For Bifonazole, a broad-spectrum imidazole (B134444) antifungal agent with low solubility, IVRT is indispensable for characterizing the performance of various formulations designed to enhance its skin permeation and therapeutic efficacy.[4]
These application notes provide a comprehensive overview and detailed protocols for conducting IVRT on topical formulations containing this compound. The methodologies described are applicable to a range of semisolid dosage forms, including creams, gels, and advanced vesicular systems like liposomes and transfersomes.
Key Applications of IVRT for this compound Formulations:
-
Formulation Optimization: IVRT allows for the rapid screening and comparison of different formulation strategies (e.g., use of permeation enhancers, polymer bases, or lipid carriers) to achieve a desired release profile.[3][5]
-
Quality Control: It serves as a sensitive and reliable method for ensuring batch-to-batch consistency and monitoring product stability throughout its shelf life.[6]
-
Bioequivalence Assessment: In accordance with regulatory guidelines like the FDA's SUPAC-SS (Scale-Up and Post-Approval Changes for Semisolid Dosage Forms), IVRT can be used to demonstrate the "sameness" of a generic product to a reference listed drug, potentially waiving the need for extensive clinical studies.[2][7]
Experimental Protocols
Protocol 1: In Vitro Release Testing using Vertical Diffusion Cells (Franz Cells)
This protocol details the standard procedure for assessing this compound release from a topical formulation using a Franz-type vertical diffusion cell.
1. Materials and Equipment
-
Magnetic stir plate or stirring mechanism for each cell
-
Synthetic inert membrane (e.g., Cellulose acetate, Polysulfone, Dialysis membrane with a specific molecular weight cut-off)[5][11]
-
Receptor Medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, often with a surfactant like Tween 80 or Oleic Acid to ensure sink conditions for poorly soluble drugs like this compound)[5]
-
This compound topical formulation (e.g., cream, gel)
-
Positive and negative control formulations (for method validation)[7]
-
Syringes for sampling
-
Parafilm or cell caps
-
Analytical system for quantification (HPLC or UV-Vis Spectrophotometer)
2. Preparation of Receptor Medium
-
Prepare the selected buffer solution (e.g., PBS pH 7.4).
-
Add any required solubilizing agents (e.g., 1% Tween 80) to maintain sink conditions. Sink conditions are generally maintained when the concentration of the drug in the receptor medium does not exceed 10% of its saturation solubility in that medium.
-
Degas the receptor medium using sonication or vacuum to prevent air bubble formation on the membrane surface, which can impede diffusion.[9]
3. Diffusion Cell Assembly and Setup
-
Set the circulating water bath to the desired temperature (typically 32°C to mimic skin surface temperature) and allow the diffusion cells to equilibrate.[9]
-
Carefully fill the receptor chamber of each Franz cell with the degassed receptor medium, ensuring no air bubbles are trapped beneath the joint.[9]
-
Place a small magnetic stir bar in the receptor chamber and begin stirring at a consistent, reproducible rate (e.g., 400-600 rpm).[10]
-
Cut the synthetic membrane to the appropriate size and hydrate (B1144303) it by soaking in the receptor medium before use.[9]
-
Securely clamp the prepared membrane between the donor and receptor chambers of the cell, ensuring it is flat and wrinkle-free.[9]
4. Dosing and Sampling
-
Accurately apply a finite dose of the this compound formulation (e.g., 300-500 mg/cm²) onto the surface of the membrane in the donor chamber.[10]
-
Cover the donor chamber opening with parafilm or a cap to prevent evaporation.[9]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a precise aliquot (e.g., 0.5 mL) of the receptor medium through the sampling arm.[2]
-
Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume and ensure sink conditions.[2][9]
-
Analyze the collected samples for this compound concentration using a validated analytical method.
Protocol 2: Analytical Quantification of this compound
The concentration of this compound in the collected receptor medium samples is typically determined by High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.
A. RP-HPLC Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for its specificity, sensitivity, and accuracy.[12]
-
Column: C18 column (e.g., Haemochrom C18, 150 x 4.6mm, 5µm).[13][14]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common examples include:
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound, typically 254 nm or 256 nm.[13][15]
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration in the IVRT samples is determined by comparing their peak areas to the calibration curve.
B. UV-Visible Spectrophotometry Method A simpler, alternative method for quantification, suitable if excipients in the formulation do not interfere with the absorbance reading.
-
Solvent: A suitable solvent system, such as an ethanol (B145695) and water mixture (9:1 v/v).[16]
-
Wavelength: Scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which for this compound is approximately 254 nm.[16]
-
Quantification: Prepare a standard curve by measuring the absorbance of several this compound solutions of known concentrations. Use the Beer-Lambert law and the standard curve to calculate the concentration in the IVRT samples.[16]
Data Presentation
Quantitative data from IVRT studies should be summarized to facilitate comparison between different formulations.
Table 1: Summary of IVRT Parameters for Different this compound Formulations
| Formulation Type | Membrane Used | Receptor Medium | Apparatus | Reference |
| Hydrogel | Cellophane dialysis membrane | Phosphate buffer (PBS) with 1% Tween 80 | Franz Diffusion Cell | [5] |
| Liposomal Gel | Not specified | Not specified | Not specified | [17] |
| Transferosomal Gel | Dialysis membrane | Phosphate buffer pH 7.4 | Franz Diffusion Cell | [4] |
| Invasomal Hydrogel | Dialysis membrane | Phosphate buffer pH 7.4 | Franz Diffusion Cell | [18] |
Table 2: Example Performance Data for Novel this compound Formulations
| Formulation ID | Formulation Type | Drug Content (%) | Entrapment Efficiency (%) | Cumulative Release (%) | Time (hours) | Reference |
| L9F3 | Liposomal Gel | 98.55 ± 0.25 | 76.52 ± 0.17 | ~65 | 10 | [17] |
| F2 (Span 60) | Transferosomal Gel | 91.25 | 93.13 | 94.8 | 8 | [4] |
| IF5 | Invasomal Hydrogel | Not Specified | Not Specified | 93.32 | 12 | [18] |
Visualizations
Diagrams are used to illustrate key workflows and experimental setups.
Caption: General workflow for an in vitro release testing (IVRT) experiment.
Caption: Logical relationship of components in a Franz Diffusion Cell setup.
References
- 1. agnopharma.com [agnopharma.com]
- 2. ashdin.com [ashdin.com]
- 3. contractpharma.com [contractpharma.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. scienceletters.researchfloor.org [scienceletters.researchfloor.org]
- 6. complexgenerics.org [complexgenerics.org]
- 7. A Validated IVRT Method to Assess Topical Creams Containing Metronidazole Using a Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel modified vertical diffusion cell for testing of in vitro drug release (IVRT) of topical patches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alterlab.co.id [alterlab.co.id]
- 10. An Analytical Target Profile for the Development of an In Vitro Release Test Method and Apparatus Selection in the Case of Semisolid Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. complexgenerics.org [complexgenerics.org]
- 12. mdpi.com [mdpi.com]
- 13. RP-HPLC method for this compound analysis, validation, and stability. [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of this compound using HPLC in pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijcrt.org [ijcrt.org]
- 17. jmpas.com [jmpas.com]
- 18. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of Bifonazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bifonazole is a broad-spectrum imidazole (B134444) antifungal agent used in the treatment of various fungal skin infections.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control and stability testing of pharmaceutical formulations containing this compound. This application note provides a detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Analytical Method
A stability-indicating RP-HPLC method has been developed and validated for the determination of this compound in pharmaceutical formulations.
Instrumentation and Chromatographic Conditions
A summary of the instrumentation and chromatographic conditions is presented in Table 1.
Table 1: HPLC System and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | HPLC with UV or PDA Detector |
| Column | Haemochrom C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.05% Trifluoroacetic Acid (TFA) in Water (20:80 v/v)[2][8] |
| Flow Rate | 1.0 mL/min[1][2][3][8] |
| Detection Wavelength | 256 nm[1][2][8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 6.87 minutes[1][2][8] |
Experimental Protocols
Preparation of Solutions
-
Diluent: The mobile phase is used as the diluent for the preparation of all solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 10-50 µg/mL.[2][8]
-
Sample Preparation (from Cream Formulation): Accurately weigh a quantity of cream equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient. Make up the volume with the diluent and mix well. Centrifuge the solution and use the supernatant for analysis.[3]
Method Validation Protocols
The analytical method was validated according to ICH guidelines for the following parameters:
1. System Suitability
-
Protocol: Inject the standard solution (e.g., 30 µg/mL) six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.
2. Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard.[2][8] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 6 hours. Neutralize the solution with 0.1 N NaOH and dilute with the diluent to a final concentration of 30 µg/mL.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 6 hours. Neutralize the solution with 0.1 N HCl and dilute with the diluent to a final concentration of 30 µg/mL.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with the diluent to a final concentration of 30 µg/mL.[2][8]
-
Thermal Degradation: Keep the solid drug powder in an oven at 105°C for 24 hours. Prepare a solution of 30 µg/mL from the heat-treated sample.
-
Photolytic Degradation: Expose the drug solution (200 µg/mL) to direct sunlight for 24 hours.[2]
3. Linearity
-
Protocol: Prepare a series of solutions in the concentration range of 10-50 µg/mL from the standard stock solution. Inject each concentration in triplicate.
-
Data Analysis: Plot a calibration curve of the mean peak area against the concentration. Determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (R²) should be greater than 0.999.
4. Accuracy (% Recovery)
-
Protocol: Perform recovery studies by spiking a known amount of this compound standard into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Prepare each concentration in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
5. Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day.
-
Acceptance Criteria: The RSD should be not more than 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD between the results of the two days should be not more than 2.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[5]
-
-
Acceptance Criteria: The signal-to-noise ratio for LOD is typically 3:1 and for LOQ is 10:1.[8]
7. Robustness
-
Protocol: Deliberately vary the chromatographic conditions to assess the method's robustness. The parameters to be varied include:
-
Flow rate (± 0.2 mL/min)
-
Mobile phase composition (± 2% organic)
-
Wavelength of detection (± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the RSD of the results should be less than 2.0%.
Data Presentation
The quantitative data from the method validation studies are summarized in the following tables.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | [Insert Data] |
| 20 | [Insert Data] |
| 30 | [Insert Data] |
| 40 | [Insert Data] |
| 50 | [Insert Data] |
| Correlation Coefficient (R²) | > 0.999 [1][2][8] |
| Regression Equation | y = mx + c |
Table 3: Accuracy (% Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: Precision Data
| Parameter | % RSD (n=6) |
| Repeatability (Intra-day) | [Insert Data] |
| Intermediate Precision (Inter-day) | [Insert Data] |
Table 5: LOD and LOQ Data
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | [Insert Data] (e.g., 0.2 µg/mL[2][8]) |
| Limit of Quantitation (LOQ) | [Insert Data] (e.g., 0.6 µg/mL[2][8]) |
Table 6: Robustness Study Results
| Parameter Varied | Variation | % RSD |
| Flow Rate (mL/min) | 0.8 | [Insert Data] |
| 1.2 | [Insert Data] | |
| Mobile Phase Composition (%) | 18:82 | [Insert Data] |
| 22:78 | [Insert Data] | |
| Wavelength (nm) | 254 | [Insert Data] |
| 258 | [Insert Data] |
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Interrelation of HPLC Validation Parameters.
References
- 1. RP-HPLC method for this compound analysis, validation, and stability. [wisdomlib.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. bopams.kypublications.com [bopams.kypublications.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Bifonazole solubility issues in aqueous buffers
Welcome to the technical support center for Bifonazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties and solubility of this compound?
A1: this compound is a lipophilic (fat-loving) molecule, which results in low solubility in water-based (aqueous) solutions. It is supplied as a white to pale yellow crystalline solid.[1] Its high lipophilicity is indicated by a LogP value of approximately 4.77-4.8.[2][3] this compound is a weak base with a pKa value reported between 5.72 and 6.55.[4][5] This means its solubility is pH-dependent and will increase in more acidic conditions.
For a detailed summary of its solubility in various solvents, please refer to the table below.
Data Presentation: this compound Solubility
| Solvent / Medium | Solubility | Reference(s) |
| Aqueous Solutions | ||
| Water | Practically insoluble | [1] |
| Water (pH 6) | < 0.1 mg / 100 mL (< 0.001 mg/mL) | [6][7] |
| Water (pH 7.4) | ~0.7 µg/mL (0.0007 mg/mL) | [2] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [8] |
| Organic Solvents | ||
| Dimethylformamide (DMF) | ~25 mg/mL | [8] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~16 mg/mL | [8] |
| Ethanol | ~10 mg/mL | [8] |
| Methanol | Soluble | [1] |
| Dichloromethane | Freely soluble | [1] |
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound's poor aqueous solubility is due to its chemical structure, which is highly lipophilic and not readily interactive with water molecules.[6] Direct addition of solid this compound to a buffer is unlikely to result in significant dissolution. Factors like the pH of your buffer and the absence of a solubilizing agent (co-solvent) are the most common reasons for poor solubility.
Q3: My this compound precipitated when I diluted my organic stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound is rapidly transferred from a solvent in which it is highly soluble (like DMSO) to one where it is poorly soluble (aqueous buffer). The localized high concentration of the drug exceeds its solubility limit in the buffer, causing it to precipitate.[9]
To resolve this, refer to the troubleshooting workflow below. Key strategies include lowering the final concentration, slowing the rate of addition, ensuring vigorous mixing, and increasing the percentage of the organic co-solvent in the final solution.[9][10]
Troubleshooting Guides & Experimental Protocols
Guide 1: Preparing a Workable this compound Solution Using a Co-solvent
The most reliable method for preparing this compound in an aqueous buffer for in-vitro experiments is to first dissolve it in a water-miscible organic solvent.[8] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective choices.[8] This creates a concentrated stock solution that can then be carefully diluted into your experimental buffer.
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the required amount of solid this compound in a suitable vial.
-
Add the organic solvent of choice (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-20 mg/mL).
-
Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. The solution should be clear.
-
Purge the vial with an inert gas like nitrogen or argon to prevent degradation and store at -20°C for long-term stability.[8]
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
-
Bring the this compound stock solution and the destination aqueous buffer to room temperature.
-
Place the required volume of the aqueous buffer into a tube.
-
While vigorously vortexing or stirring the buffer, add the required volume of the this compound stock solution drop-by-drop.[9] This rapid dispersion is critical to prevent precipitation.
-
Once the addition is complete, continue to vortex for another 30 seconds to ensure homogeneity.[11]
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
It is recommended not to store the final aqueous solution for more than one day.[8]
Guide 2: Advanced Solubility Enhancement Strategies
If co-solvents are not suitable or sufficient for your application, other formulation strategies can be employed, though they often require more extensive development.[12][13][14]
-
pH Adjustment: Since this compound is a weak base, lowering the pH of the buffer to below its pKa (~5.7) will increase its solubility.[5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.[12]
-
Surfactants and Micellar Solubilization: Non-ionic surfactants can form micelles that entrap this compound, allowing it to be dispersed in aqueous media.[13]
-
Lipid-Based Formulations: For certain applications, formulating this compound in lipid-based systems like microemulsions can significantly enhance its solubility and delivery.[15]
Guide 3: Determining Thermodynamic Solubility
To accurately determine the maximum solubility of this compound in a specific buffer (thermodynamic solubility), the shake-flask method is the gold standard.[16]
Protocol 3: Shake-Flask Method for Solubility Determination
-
Add an excess amount of solid this compound to a vial containing your specific aqueous buffer. The excess solid should be clearly visible.
-
Seal the vial tightly and place it in an orbital shaker or on a magnetic stirrer, ensuring constant agitation. Maintain a constant temperature (e.g., 25°C or 37°C).[16][17]
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[17]
-
After agitation, allow the solution to rest for a period to let undissolved solid settle.[17]
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed and draw from the top layer, or filter it through a 0.22 µm syringe filter compatible with your buffer and any co-solvents.[17][18]
-
Quantify the concentration of dissolved this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[17]
Mechanism of Action
This compound is an imidazole (B134444) antifungal agent with a dual mode of action that disrupts the fungal cell membrane.[19] It primarily inhibits the enzyme Lanosterol 14-alpha-demethylase (a member of the Cytochrome P450 family), which is a crucial step in the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane.[20][21] It also inhibits HMG-CoA reductase, further disrupting sterol synthesis.[19] This dual inhibition leads to a fungicidal effect against dermatophytes.[19]
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. This compound | C22H18N2 | CID 2378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+/-)-Bifonazole-d5 | C22H18N2 | CID 177679261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 60628-96-8 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [chembk.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
- 17. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 18. bioassaysys.com [bioassaysys.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of this compound? [synapse.patsnap.com]
- 21. What is this compound used for? [synapse.patsnap.com]
Technical Support Center: Optimizing Bifonazole for In Vitro Antifungal Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Bifonazole concentration for in vitro antifungal assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and interpretation.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is an imidazole (B134444) antifungal agent that primarily works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] It specifically targets and blocks the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is part of the cytochrome P450 system in fungi.[1][3] This disruption leads to the accumulation of toxic sterol intermediates and a deficiency of ergosterol, compromising the cell membrane's integrity and function, ultimately leading to fungal cell death.[2] this compound also exhibits a dual mode of action by inhibiting HMG-CoA, which contributes to its fungicidal activity against dermatophytes.[4]
2. What is the general spectrum of activity for this compound?
This compound has a broad spectrum of activity against a variety of pathogenic fungi, including:
-
Yeasts: Including various Candida species, like Candida albicans, and Torulopsis glabrata.[5][7][8]
-
Molds and Dimorphic Fungi. [7]
3. What are typical Minimum Inhibitory Concentration (MIC) ranges for this compound against common fungi?
MIC values can vary depending on the fungal species and the specific testing methodology (e.g., CLSI or EUCAST guidelines). Refer to the data tables below for specific concentration ranges. For instance, against Candida albicans, concentrations of 1-10 µM have been shown to inhibit both yeast growth and filamentation.[9]
4. Which standardized protocols should be followed for this compound susceptibility testing?
For reproducible and comparable results, it is highly recommended to follow established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10] Key documents include:
-
For Yeasts: CLSI M27 (broth dilution) and M44 (disk diffusion).[11][12]
-
For Filamentous Fungi (Molds): CLSI M38.
-
EUCAST also provides detailed protocols for the susceptibility testing of yeasts and molds.[13][14]
5. How should this compound be prepared for in vitro assays?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[15] Subsequent dilutions should be made in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired concentrations for the assay. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level (typically <1%) that could affect fungal growth.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of fungal growth at expected concentrations. | 1. Resistant fungal strain: The isolate may have intrinsic or acquired resistance. 2. Incorrect drug concentration: Errors in stock solution preparation or serial dilutions. 3. Degraded this compound: Improper storage of the compound. 4. High inoculum density: An excessively high number of fungal cells can overcome the drug's effect. | 1. Verify the identity and expected susceptibility of your fungal strain. Include a known susceptible quality control (QC) strain in your assay. 2. Prepare fresh stock solutions and carefully perform serial dilutions. Verify calculations. 3. Store this compound according to the manufacturer's instructions, protected from light and moisture. 4. Standardize your inoculum preparation according to CLSI/EUCAST guidelines, typically using a spectrophotometer or hemocytometer to adjust cell density.[14][16] |
| "Trailing" or "skipped wells" (reduced but persistent growth in wells above the MIC). | This phenomenon is common with azole antifungals. It can be caused by the fungistatic nature of the drug at certain concentrations or specific media components. | 1. Adhere strictly to the recommended incubation times (e.g., 24 hours for Candida spp.).[17] 2. Read the MIC at the endpoint defined by the standard protocol (e.g., 50% growth reduction compared to the positive control for azoles).[18] 3. Ensure the use of standardized media like RPMI-1640 as recommended by CLSI/EUCAST. |
| High variability between replicate wells or assays. | 1. Inconsistent inoculum: Variation in the number of fungal cells added to each well. 2. "Edge effect" in microplates: Evaporation from wells on the outer edges of the plate. 3. Inadequate mixing: Poor dispersion of fungal cells or the drug in the wells. | 1. Thoroughly vortex the fungal suspension before and during the inoculation process. 2. Fill the outer wells with sterile water or media and do not use them for experimental data. Use a plate sealer. 3. Ensure proper mixing after inoculation. |
| Paradoxical growth (the "Eagle effect"). | Some fungi, particularly with echinocandins but also observed with other antifungals, may show growth at very high drug concentrations while being inhibited at lower concentrations.[19] | 1. Test a wide range of this compound concentrations to identify this effect. 2. If observed, the MIC should still be recorded as the lowest concentration that inhibits growth according to the standard reading criteria. Report the paradoxical growth in your findings. |
Data Presentation: this compound In Vitro Activity
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |
| Candida albicans | 1 - 10 µM (~0.31 - 3.1 µg/mL) | - | [9] |
| Candida spp. (110 strains) | - | - | [20] |
| Candida glabrata (166 isolates) | - | - | [8] |
| Trichophyton rubrum (7 isolates) | <0.0005 | <0.0005 | [15] |
| Various Yeasts (151 strains) | - | 13.2 | [21] |
| Rhodotorula mucilaginosa | - | 4.4 ± 0.8 | [22] |
| Dermatophytes | ≤ 5 (fungicidal) | - | [5] |
Note: Direct comparison of values should be done with caution due to variations in experimental methodologies across different studies.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
-
Preparation of this compound Stock Solution: a. Dissolve this compound powder in 100% DMSO to a concentration of 1.6 mg/mL. b. This stock solution will be used for serial dilutions.
-
Preparation of Microdilution Plates: a. Use sterile 96-well microtiter plates with U-shaped bottoms. b. Prepare a 2X working solution of this compound by diluting the stock solution in RPMI-1640 medium (buffered with MOPS, without sodium bicarbonate, with L-glutamine). c. Perform 2-fold serial dilutions of the 2X this compound solution directly in the microtiter plate, from column 1 to 10, to achieve a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL). d. Add 100 µL of drug-free RPMI-1640 to column 11 (growth control) and column 12 (sterility control).
-
Inoculum Preparation: a. Subculture the yeast isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. b. The final volume in each well will be 200 µL. c. Seal the plates and incubate at 35°C for 24-48 hours.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control well (column 11).[17][18] b. Results can be read visually or with a microplate reader at an appropriate wavelength (e.g., 600 nm).
Visualizations
This compound's Mechanism of Action
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C22H18N2 | CID 2378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antimycotic efficacy of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of amorolfine, this compound and ciclopiroxolamine against Trichophyton rubrum in an in vitro model of dermatophyte nail infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in vitro activity and its azole-parallel resistance in clinical yeast isolates | JOURNAL OF ADVANCES IN BIOLOGY [rajpub.com]
- 9. Candida albicans Adhesion to and Invasion and Damage of Vaginal Epithelial Cells: Stage-Specific Inhibition by Clotrimazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. EUCAST: Fungi (AFST) [eucast.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 17. m.youtube.com [m.youtube.com]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparative study of the in vitro antifungal activity of this compound, naftifine and sertaconazole against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Bifonazole HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Bifonazole, with a focus on improving peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems in your chromatographic analysis.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue for basic compounds like this compound.[1][2] The primary cause is secondary interactions between the analyte and the stationary phase.[1]
-
Cause 1: Silanol (B1196071) Interactions: this compound is a basic compound with a pKa between 5.7 and 6.6.[3][4] In mobile phases with a pH above 3, residual silanol groups (Si-OH) on the surface of silica-based C18 columns can be ionized (negatively charged, SiO-). The positively charged (protonated) this compound molecules can then interact with these ionized silanols via a strong secondary ion-exchange mechanism, which slows their elution and causes peak tailing.[1][2][5]
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[6][7] This is a classic symptom of column overload, where the peak shape deteriorates and retention time may decrease as the injected mass increases.[6]
-
Cause 3: Column Contamination or Degradation: The accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[8] Voids in the column packing can also lead to peak distortion.[5]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Lower the pH of the mobile phase to around 3.0 using an acidifier like trifluoroacetic acid (TFA) or by preparing a buffer like sodium acetate (B1210297) at pH 3.[9][10] At low pH, most silanol groups are protonated (neutral), minimizing their interaction with the protonated this compound.
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of around 0.08 M.[11][12] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the this compound analyte.
-
Reduce Sample Load: Dilute your sample or reduce the injection volume to check for mass overload.[13][14] If the peak shape improves, overload was the likely cause.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are thoroughly "end-capped" have fewer residual silanol groups.[1][7] Using such a column can significantly improve peak shape for basic compounds.
-
Employ a Guard Column: A guard column can help protect your analytical column from strongly retained impurities in the sample that could cause contamination and peak tailing.[15]
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove impurities. If the problem persists, the column may be permanently damaged and require replacement.[15]
Q2: My this compound peak is fronting. What is the cause and how can I fix it?
Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing but can still occur.
-
Cause 1: Sample Overload: While often associated with tailing, severe concentration overload can sometimes manifest as fronting.[8]
-
Cause 2: Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 70% methanol), it can cause the analyte to travel through the start of the column too quickly, resulting in a distorted, fronting peak.
-
Cause 3: Poorly Packed Column: A channel or void in the column packing can lead to peak fronting, although this is less common with modern, high-quality columns.[16]
Troubleshooting Steps:
-
Check Sample Concentration: Dilute your sample significantly and reinject. If the fronting is reduced, you are likely overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of equivalent strength to the mobile phase.
-
Perform a Column Performance Test: If you suspect the column is damaged, perform a performance test and compare the results to the manufacturer's test chromatogram. If efficiency and symmetry are poor, the column may need to be replaced.[16]
Q3: All the peaks in my chromatogram, including this compound, are broad. What should I do?
When all peaks in a run are broad and poorly defined, the issue is likely related to the system rather than a specific chemical interaction.
-
Cause 1: Excessive Dead Volume: Extra-column volume (or dead volume) in the tubing, fittings, or detector flow cell can cause significant peak broadening.[7] This is especially noticeable for early-eluting peaks.
-
Cause 2: Column Degradation: A general loss of column efficiency due to aging, contamination, or harsh mobile phase conditions (e.g., high pH) can cause all peaks to broaden.[15]
-
Cause 3: Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow path, leading to broad and often misshapen peaks for all analytes.[6]
Troubleshooting Steps:
-
Check System Connections: Ensure you are using tubing with the narrowest possible internal diameter and the shortest possible length, especially between the injector, column, and detector. Check that all fittings are properly seated and not contributing to extra volume.
-
Backflush the Column: Try reversing the column (disconnect it from the detector first) and flushing it to waste with the mobile phase.[6] This can sometimes dislodge particulates from the inlet frit.
-
Replace the Column: If the column is old or has been used extensively, its performance may have degraded. Substituting it with a new column is a quick way to diagnose this issue.[6]
Data Presentation: this compound HPLC Methods
The following table summarizes various published HPLC methods for the analysis of this compound, providing a comparative overview of experimental conditions.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Silasorb C18 (30 cm x 4.6 mm, 10 µm)[17] | C18 (250 x 4.6 mm, 5 µm)[9][10] | Hypersil ODS[11][12] | Heritage C18 (250 x 4.6 mm, 5 µm)[18] |
| Mobile Phase | Acetonitrile:0.12 M Sodium Acetate:Methanol (B129727) (84:15:1)[17] | Methanol:0.1 M Sodium Acetate (70:30)[9][10] | 0.08 M TEA Phosphate:Acetonitrile:Methanol (20:10:70)[11][12] | Methanol with 0.1% TFA (80%)[18] |
| pH | Not Specified | 3.0[9][10] | 7.0[11][12] | Not Specified (Acidic due to TFA) |
| Flow Rate | 1.5 mL/min[17] | 1.0 mL/min[9][10] | Not Specified | 1.0 mL/min[18] |
| Detection (UV) | 254 nm[17] | 252 nm[9][10] | 254 nm[11][12] | 250 nm[18] |
| Retention Time | Not Specified | ~6.54 min[9][10] | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed methodology for a typical RP-HPLC analysis of this compound, which can be adapted as a starting point for method development.
Objective: To quantify this compound using RP-HPLC with improved peak symmetry.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Sodium Acetate (analytical grade)
-
Acetic Acid or Phosphoric Acid (for pH adjustment)
-
0.45 µm membrane filters for solvent and sample filtration
2. Preparation of Mobile Phase (Example based on Method 2):
-
Prepare a 0.1 M Sodium Acetate solution by dissolving the appropriate amount of sodium acetate in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 3.0 using an acid like acetic acid or phosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer with HPLC-grade methanol in a 30:70 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum degassing before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase or methanol.
-
Perform serial dilutions from the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL).
4. Preparation of Sample Solutions (from a cream formulation):
-
Accurately weigh a quantity of cream equivalent to about 1 mg of this compound into a volumetric flask.[10]
-
Add a suitable volume of methanol and shake or sonicate for 25-30 minutes to extract the drug.[10]
-
Make up the volume with methanol and centrifuge the solution to separate the excipients.[10]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
5. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol:0.1 M Sodium Acetate (pH 3.0) (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (or ambient).
-
Injection Volume: 10-20 µL.
-
Detector Wavelength: 252 nm.
6. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system peaks are present.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting this compound HPLC analysis.
Caption: A workflow for troubleshooting common HPLC peak shape problems.
Caption: Secondary interaction causing peak tailing for this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 60628-96-8 [m.chemicalbook.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. uhplcs.com [uhplcs.com]
- 9. [PDF] AN RP-HPLC METHOD DEVELOPED FOR DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 10. bopams.kypublications.com [bopams.kypublications.com]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of this compound in cream by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. mastelf.com [mastelf.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. [Determination of this compound using HPLC in pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
Strategies to overcome Bifonazole resistance in fungal strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bifonazole resistance in fungal strains.
Section 1: Frequently Asked Questions (FAQs) about this compound Resistance
Q1: What are the primary molecular mechanisms behind this compound resistance in fungal strains?
A1: this compound, an imidazole (B134444) antifungal, primarily works by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene and is crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane.[1][2] Resistance to this compound and other azoles typically develops through three main mechanisms:
-
Target Enzyme Modification: Point mutations in the ERG11 gene can alter the structure of the enzyme, reducing its binding affinity for this compound. This requires a higher concentration of the drug to achieve an inhibitory effect.[3][4]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher cellular concentrations of the target enzyme. This is often regulated by mutations in transcription factors like Upc2.[3][4]
-
Active Drug Efflux: Overexpression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) superfamily (e.g., Cdr1, Cdr2) and the Major Facilitator Superfamily (MFS) (e.g., Mdr1), can actively pump this compound out of the fungal cell, preventing it from reaching its target.[3][5][6][7]
Q2: My fungal strain shows reduced susceptibility to this compound. How can I confirm the mechanism of resistance?
A2: A multi-step experimental approach is necessary to identify the resistance mechanism:
-
Gene Expression Analysis: Use Real-Time PCR (RT-PCR) to quantify the mRNA levels of genes associated with resistance, such as ERG11, CDR1, CDR2, and MDR1. Compare the expression levels in your resistant strain to a susceptible reference strain.[6]
-
Gene Sequencing: Sequence the ERG11 gene to identify any point mutations that could alter the protein structure and drug affinity.[4]
-
Efflux Pump Activity Assay: Perform a functional assay using a fluorescent substrate like Rhodamine 6G to measure the activity of efflux pumps. Increased efflux of the dye in the resistant strain is indicative of pump overexpression.[8]
Q3: What is the role of efflux pumps in this compound resistance?
A3: Efflux pumps are a major contributor to multidrug resistance in fungi.[9] These membrane proteins function as cellular "pumps" that recognize and expel a wide range of substances, including azole antifungals like this compound.[7] The overexpression of genes encoding these pumps, particularly CDR1 and MDR1 in Candida species, leads to a rapid extrusion of the drug, reducing its intracellular concentration to sub-lethal levels and allowing the fungus to survive.[3][6]
Q4: Can mutations in the drug target cause resistance?
A4: Yes. Mutations in the ERG11 gene are a well-documented cause of azole resistance.[1][4] These mutations can lead to specific amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can decrease the binding affinity between the enzyme and this compound, rendering the drug less effective at inhibiting ergosterol synthesis.[5]
Q5: How does biofilm formation contribute to resistance?
A5: Fungal biofilms are structured communities of cells enclosed in a self-produced extracellular matrix. Fungi within a biofilm exhibit significantly higher resistance to antifungal agents compared to their free-floating (planktonic) counterparts.[5][9] This increased resistance is multifactorial and can be attributed to:
-
The extracellular matrix acting as a physical barrier, limiting drug penetration.
-
The physiological state of cells within the biofilm, with some cells being in a slower-growing, less susceptible state.
-
The expression of specific resistance genes, including efflux pumps, being upregulated within the biofilm environment.
Section 2: Troubleshooting Guide for Experimental Issues
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results.
If you are observing high variability in your MIC assays for this compound, consider the following factors.
| Possible Cause | Recommended Solution |
| Inoculum Preparation | Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct cell density using a spectrophotometer or hemocytometer as per CLSI or EUCAST guidelines. |
| Media Composition | Use the recommended standardized medium (e.g., RPMI-1640) for susceptibility testing. Variations in pH or nutrient content can affect both fungal growth and drug activity. |
| Drug Solubilization | This compound is hydrophobic. Ensure it is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the assay does not exceed a level that affects fungal growth (typically <1%). |
| Incubation Conditions | Maintain consistent incubation temperature and duration. For slow-growing strains, a longer incubation time may be necessary, but this should be standardized across all experiments. |
| Reader Interpretation | Use a standardized endpoint for reading MIC values (e.g., the lowest concentration that causes a 50% or 90% reduction in turbidity compared to the drug-free control). Visual reading can be subjective; consider using a microplate reader. |
Problem 2: Suspected Efflux Pump Activity.
If you hypothesize that efflux pumps are contributing to resistance in your strain, the following workflow can help confirm their involvement.
References
- 1. Molecular basis of resistance to azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bifonazole Stability in Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of bifonazole in topical formulations.
Troubleshooting Guide
Problem: Discoloration or significant change in the color of the this compound formulation is observed over time.
Possible Causes and Solutions:
-
Oxidative Degradation: this compound is known to be susceptible to oxidative degradation.[1][2] This can be exacerbated by the presence of peroxides in excipients or exposure to atmospheric oxygen.
-
Solution: Incorporate antioxidants into your formulation. Commonly used antioxidants for topical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). It is also crucial to use high-purity excipients with low peroxide values.
-
-
Photodegradation: Exposure to light, particularly UVA radiation, can cause the degradation of this compound.[3][4] This is a significant issue, especially if the formulation contains photocatalytic agents like zinc oxide (ZnO) or titanium dioxide (TiO2).[3][4]
-
Solution: Protect the formulation from light by using opaque or amber-colored packaging. If the formulation must be translucent, consider incorporating UV absorbers. For formulations containing ZnO or TiO2, it is crucial to assess their impact on this compound's photostability.
-
-
Interaction with Excipients: Certain excipients or impurities within them can react with this compound, leading to colored degradants.
-
Solution: Conduct thorough excipient compatibility studies. Test this compound in binary mixtures with each excipient under stressed conditions (e.g., elevated temperature and humidity) to identify any interactions.
-
Problem: A decrease in the potency or assay of this compound is detected during stability studies.
Possible Causes and Solutions:
-
Chemical Degradation: As mentioned, this compound can degrade via oxidation and photodegradation.[1][2][3][4] Hydrolysis, although less documented for this compound, can also be a potential degradation pathway for many drugs in aqueous or emulsion-based formulations.
-
Solution: In addition to the solutions for discoloration, consider the following:
-
pH Optimization: The stability of this compound can be pH-dependent. Conduct studies to determine the optimal pH range for your formulation to minimize degradation.
-
Chelating Agents: Trace metal ions in excipients or from manufacturing equipment can catalyze oxidative degradation. The addition of a chelating agent like edetic acid (EDTA) can sequester these ions and improve stability.[5][6][7][8]
-
-
-
Physical Instability Leading to Non-uniformity: In emulsion or suspension-based formulations, phase separation or creaming can lead to a non-uniform distribution of this compound, resulting in inaccurate assay results from sampling.
-
Solution: Optimize the emulsifier system and the viscosity of the formulation. For emulsions, ensure a stable droplet size over time. For suspensions, use appropriate suspending agents to prevent settling.
-
Problem: Changes in the physical properties of the formulation (e.g., viscosity, spreadability, phase separation) are observed.
Possible Causes and Solutions:
-
Inappropriate Excipient Selection: The choice of polymers, emulsifiers, and other excipients is critical for the physical stability of the formulation.
-
Solution: Systematically screen different types of excipients and their concentrations. For example, in vesicular systems like transferosomes, the addition of cholesterol has been shown to enhance stability.[2]
-
-
Changes in pH: A shift in the pH of the formulation during storage can affect the ionization state of this compound and the properties of pH-sensitive excipients like some polymers, leading to changes in viscosity.
-
Solution: Use a robust buffering system to maintain the pH of the formulation within the desired range throughout its shelf life.
-
-
Microbial Contamination: Inadequate preservation can lead to microbial growth, which can alter the physical properties of the formulation.
-
Solution: Incorporate a suitable preservative system and perform microbial limit testing as part of the stability protocol.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in topical formulations?
A1: The primary degradation pathways for this compound are:
-
Oxidative Degradation: this compound is susceptible to oxidation, with studies showing up to 13.65% degradation under oxidative stress.[1][2]
-
Photodegradation: this compound degrades upon exposure to UVA radiation. This process is catalyzed by substances like ZnO and TiO2. The main photodegradation pathway involves the hydroxylation of the methanetriyl group and/or adjacent phenyl rings, and cleavage of the imidazole (B134444) moiety.[3][4][9]
Q2: Which excipients are known to affect the stability of this compound?
A2: Several excipients can impact this compound's stability:
-
Destabilizing Excipients: Zinc oxide (ZnO) and titanium dioxide (TiO2) can act as photocatalysts and accelerate the degradation of this compound in the presence of light.[3][4] Excipients with high levels of peroxide impurities can promote oxidative degradation.[10]
-
Stabilizing Excipients:
-
Cholesterol: In vesicular systems like transferosomes and liposomes, cholesterol can be added to increase the stability of the formulation.[11]
-
Antioxidants: BHT, BHA, and tocopherol can be used to mitigate oxidative degradation.
-
Chelating Agents: EDTA can be incorporated to chelate metal ions that may catalyze degradation.[5][6][7][8]
-
Surfactants and Polymers: The appropriate selection of surfactants (e.g., polysorbates, sorbitan (B8754009) esters) and polymers (e.g., HPMC, chitosan) is crucial for the physical stability of emulsion and gel formulations.
-
Q3: What is the recommended pH range for a stable topical formulation of this compound?
A3: While specific studies detailing the optimal pH for this compound stability are not extensively available, it is known that the stability of imidazole antifungals can be pH-dependent. Generally, a pH range of 4 to 6 is considered suitable for most topical formulations to be compatible with the skin's natural pH. It is crucial to perform pH-stability profiling for your specific formulation to identify the optimal pH for this compound stability.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can separate and quantify the intact drug from its degradation products. A common approach is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A typical method involves:
-
Column: A C18 column (e.g., Haemochrom C18, 150x4.6mm, 5µm) is often used.[1][2]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.05% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) is common.[1][2]
-
Detection: UV detection at a wavelength of around 254-256 nm is suitable for this compound.[1][2] To validate the method as stability-indicating, you must perform forced degradation studies (see experimental protocols below).
Data Presentation
Table 1: Results of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Oxidative | 3% Hydrogen Peroxide | 24 hours | 13.65%[1][2] |
| Photolytic | UVA Irradiation | 24 hours | Significant degradation, catalyzed by ZnO/TiO2[3][4] |
| Acid Hydrolysis | 0.1 M HCl | Not specified | Not specified, but method is stability-indicating |
| Base Hydrolysis | 0.1 M NaOH | Not specified | Not specified, but method is stability-indicating |
| Thermal | 60°C | 24 hours | Not specified, but method is stability-indicating |
Table 2: Example Compositions of Stable this compound Formulations from Literature
| Formulation Type | Key Excipients | Purpose of Excipients | Reference |
| Transferosomal Gel | Soya lecithin, Span 60, Cholesterol | Vesicle formation, Edge activator, Stabilizer | [2] |
| Multiple Emulsion | Cetyl dimethicone copolyol, Sorbitan stearate, Polysorbate 80 | W/O emulsifier, W/O emulsifier, O/W emulsifier | |
| Hydrogel | HPMC K100M, Chitosan, SLS, PEG 400 | Gelling agents, Permeation enhancers | |
| Cream | Liquid paraffin, Borax, Methyl & Propyl Parabens | Emulsifying agent, Preservatives | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions to support the validation of a stability-indicating analytical method.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or a controlled temperature for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1][2]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for 24 hours.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and a non-stressed control sample using the developed analytical method (e.g., RP-HPLC).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A gradient or isocratic mixture of 0.05% trifluoroacetic acid in water and acetonitrile. A common ratio is 80:20 (aqueous:organic).[1][2]
-
Injection Volume: 20 µL.
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The specificity is confirmed by the forced degradation study, where the this compound peak should be well-resolved from any degradation product peaks.
Visualizations
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. RP-HPLC method for this compound analysis, validation, and stability. [wisdomlib.org]
- 3. Determination of this compound and identification of its photocatalytic degradation products using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the antifungal effect of EDTA, a metal chelator agent, on Candida albicans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chelating agents edta: Topics by Science.gov [science.gov]
- 7. interchim.fr [interchim.fr]
- 8. Update on chelating agents in endodontic treatment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 11. jmpas.com [jmpas.com]
- 12. sciencescholar.us [sciencescholar.us]
Bifonazole HPLC Analysis: A Technical Support Guide for Optimal Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Bifonazole analysis by High-Performance Liquid Chromatography (HPLC) to achieve better resolution.
Troubleshooting Guide: Enhancing Peak Resolution and Shape
This guide addresses common issues encountered during this compound HPLC analysis in a question-and-answer format.
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing in this compound analysis is a common issue, often stemming from secondary interactions between the basic imidazole (B134444) moiety of this compound and acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. Here are the primary causes and solutions:
-
Mobile Phase pH: If the mobile phase pH is not optimal, this compound may interact with the stationary phase in multiple ways, leading to tailing.
-
Solution: this compound is a basic compound. To minimize silanol interactions, it is recommended to work at a lower pH. Adjusting the mobile phase to a pH of around 3 has been shown to be effective. This ensures that the silanol groups are not ionized and that this compound is in a single protonated state, leading to a more symmetrical peak shape.
-
-
Insufficient Buffering: An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, causing peak tailing.
-
Solution: Incorporate a suitable buffer into the aqueous portion of your mobile phase to maintain a constant pH. Sodium acetate (B1210297) and trifluoroacetic acid (TFA) are commonly used buffers in this compound analysis. A buffer concentration of 0.1 M is often a good starting point.
-
-
Column Choice: The type of HPLC column can significantly impact peak shape.
-
Solution: Utilize a column with high-purity silica (B1680970) and effective end-capping to reduce the number of accessible silanol groups. C18 columns are widely used for this compound analysis.
-
Question: I am observing poor resolution between this compound and an impurity/excipient peak. How can I improve the separation?
Answer: Achieving adequate resolution is critical for accurate quantification. Here’s how to address poor resolution:
-
Optimize the Organic Modifier Ratio: The ratio of the organic solvent (e.g., methanol (B129727), acetonitrile) to the aqueous buffer in the mobile phase is a key factor in controlling retention and resolution.
-
Solution: Systematically vary the percentage of the organic modifier. A decrease in the organic solvent percentage will generally increase the retention time of this compound and may improve separation from less retained impurities. For example, a mobile phase of methanol and 0.1 M sodium acetate in a 70:30 (v/v) ratio has been shown to provide good resolution.
-
-
Change the Organic Modifier: The choice of organic solvent can alter the selectivity of the separation.
-
Solution: If you are using methanol, try switching to acetonitrile (B52724), or vice versa. Acetonitrile often provides different selectivity compared to methanol and may resolve co-eluting peaks. A mobile phase consisting of acetonitrile and 0.05% TFA has been successfully used.
-
-
Adjust the Mobile Phase pH: Changing the pH can alter the retention times of ionizable compounds differently, thereby improving resolution.
-
Solution: Experiment with the mobile phase pH within the stable range of your column. A study on the separation of this compound and clotrimazole (B1669251) demonstrated that adjusting the pH of the water phase significantly influenced their retention behavior and resolution.
-
-
Modify the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Solution: Try reducing the flow rate from a typical 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.
-
Question: My this compound peak is broad. What could be the reason and what is the solution?
Answer: Broad peaks can compromise sensitivity and resolution. Here are some common causes and their solutions:
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
-
Column Contamination or Degradation: A contaminated or old column can lead to a loss of efficiency and broader peaks.
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC analysis?
A1: A good starting point for developing a this compound HPLC method is a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent and an acidic buffer. For example, Methanol:0.1 M Sodium Acetate (pH 3) in a 70:30 v/v ratio at a flow rate of 1.0 mL/min with UV detection at 252 nm has been reported to be effective. Another option is Acetonitrile:0.05% Trifluoroacetic Acid (TFA) in a 20:80 v/v ratio.
Q2: What is the role of pH in the mobile phase for this compound analysis?
A2: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of this compound, which is an ionizable basic compound. By adjusting the pH to be at least two units away from the pKa of this compound, you can ensure it is in a single ionic state, which leads to sharper, more symmetrical peaks. For basic compounds like this compound, using an acidic mobile phase (e.g., pH 3) suppresses the ionization of residual silanol groups on the stationary phase, minimizing undesirable secondary interactions that cause peak tailing.
Q3: Can I use a gradient elution for this compound analysis?
A3: While isocratic elution is commonly used and has been shown to be effective for the analysis of this compound in pharmaceutical formulations, a gradient elution can also be employed. A gradient method, where the mobile phase composition is changed during the run, can be particularly useful for analyzing samples containing compounds with a wide range of polarities or for stability-indicating assays where degradation products with different retention behaviors may be present.
Data Presentation: Mobile Phase Composition and Chromatographic Parameters
The following tables summarize quantitative data from various published methods for this compound HPLC analysis.
Table 1: Isocratic HPLC Methods for this compound Analysis
| Organic Modifier | Aqueous Phase | Ratio (v/v) | Column | Flow Rate (mL/min) | Retention Time (min) | Detection Wavelength (nm) |
| Methanol | 0.1 M Sodium Acetate (pH 3) | 70:30 | C18 (250x4.6 mm, 5µm) | 1.0 | 6.54 | 252 |
| Acetonitrile | 0.12 M Sodium Acetate | 84:15 (+1% Methanol) | Silasorb C (30 cm x 4.6 mm, 10 µm) | 1.5 | Not specified | 254 |
| Acetonitrile | 0.05% TFA | 20:80 | Haemochrom C18 (150x4.6mm, 5µ) | 1.0 | 6.871 | 256 |
| Methanol | 0.08 mol/L TEA Phosphate (pH 7.0) | 70:20 (+10% Acetonitrile) | Hypersil ODS | Not specified | Not specified | 254 |
Experimental Protocols
Below are detailed methodologies for two common HPLC methods for this compound analysis.
Method 1: Reversed-Phase HPLC with Methanol and Sodium Acetate Buffer
-
Mobile Phase Preparation:
-
Prepare a 0.1 M sodium acetate solution by dissolving the appropriate amount of sodium acetate in HPLC-grade water.
-
Adjust the pH of the sodium acetate solution to 3.0 using an appropriate acid (e.g., glacial acetic acid).
-
Mix methanol and the 0.1 M sodium acetate (pH 3) solution in a 70:30 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 252 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations.
-
-
Sample Preparation (for cream formulation):
-
Accurately weigh a quantity of the cream equivalent to 1 mg of this compound into a 10 mL volumetric flask.
-
Add methanol and shake for 25 minutes to dissolve the this compound.
-
Make up the volume to the mark with methanol.
-
Centrifuge the solution and use the supernatant for injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Method 2: Reversed-Phase HPLC with Acetonitrile and Trifluoroacetic Acid
-
Mobile Phase Preparation:
-
Prepare a 0.05% trifluoroacetic acid (TFA) solution by adding the appropriate volume of TFA to HPLC-grade water.
-
Mix acetonitrile and the 0.05% TFA solution in a 20:80 (v/v) ratio.
-
Degas the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Haemochrom C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Detection: PDA detector at 256 nm.
-
-
Standard and Sample Preparation:
-
Follow a similar procedure as in Method 1, using the mobile phase as the diluent.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound HPLC mobile phase optimization.
Caption: Troubleshooting workflow for common this compound HPLC issues.
Addressing poor dissolution of Bifonazole in formulation development
Technical Support Center: Bifonazole Formulation Development
Welcome to the technical support center for this compound formulation. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to overcome the challenges associated with this compound's poor dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a broad-spectrum imidazole (B134444) antifungal agent. It is a white to pale yellow, odorless, and tasteless powder[1]. Key properties include its high lipophilicity and poor aqueous solubility[2][3]. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low permeability and low solubility[4][5][6]. This poses significant challenges for achieving adequate dissolution and bioavailability in formulations[4].
Q2: What is the solubility of this compound in common solvents?
A2: this compound is practically insoluble in water but shows solubility in various organic solvents[1]. Its solubility in aqueous buffers is very low[7]. The table below summarizes its solubility in different media.
| Solvent/Medium | Solubility | Reference |
| Water | Practically insoluble (~0.7 µg/mL)[2][3] | [1][2][3] |
| Ethanol (95%) | Sparingly soluble | [1] |
| Methanol | Soluble | [1] |
| Dichloromethane | Freely soluble | [1] |
| Diethyl ether | Slightly soluble | [1] |
| Ethanol | ≥5.63 mg/mL (with ultrasonic) | [8] |
| DMSO | ≥10.95 mg/mL | [8] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [7] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [7] |
Q3: What are the most common strategies to improve the dissolution of this compound?
A3: Given its BCS Class IV nature, several advanced formulation strategies are employed to enhance the dissolution and skin penetration of this compound. These include:
-
Lipid-Based Formulations: Systems like multiple emulsions (W/O/W), microemulsions, and solid lipid nanoparticles (SLNs) can encapsulate the lipophilic drug, improving its dispersion in aqueous environments and contact with the skin[9][10][11].
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins (e.g., beta-cyclodextrin (B164692), HP-β-CD) can significantly increase the aqueous solubility of this compound[4][12][13].
-
Vesicular Systems: Encapsulating this compound in vesicular carriers like transferosomes can enhance its permeability through the stratum corneum[6].
-
Nanosuspensions and Nanoemulsions: Reducing particle size to the nanometer range increases the surface area, which can improve dissolution rates[14][15].
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution[16][17].
Troubleshooting Guides
Problem 1: My this compound formulation (e.g., cream, gel) shows very low in vitro drug release.
-
Possible Cause: Poor dissolution of the crystalline this compound in the formulation matrix and the release medium. The drug must first dissolve before it can diffuse out of the formulation.
-
Troubleshooting Steps:
-
Assess Formulation Strategy: If using a simple suspension, the dissolution will be rate-limiting. Consider switching to a solubility-enhancing formulation as listed in FAQ #3.
-
Incorporate Solubilizers: The addition of co-solvents (e.g., propylene (B89431) glycol, ethanol), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins) can improve drug solubility within the formulation[4][10][17].
-
Particle Size Reduction: If applicable, reducing the particle size of the suspended this compound via micronization can increase the surface area available for dissolution[14][18].
-
Optimize Release Medium: Ensure the dissolution medium has "sink conditions," meaning its volume is at least three times that required to form a saturated solution of the drug[19]. For a highly lipophilic drug like this compound, this may require adding a surfactant (e.g., Sodium Lauryl Sulfate) to the dissolution medium as recommended by the USP for poorly soluble drugs[20].
-
Problem 2: I am observing drug precipitation when preparing my formulation or upon dilution.
-
Possible Cause: The drug concentration exceeds its solubility limit in the solvent system or upon mixing with an anti-solvent (e.g., adding a drug-in-organic-solvent solution to an aqueous phase).
-
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the solubility data (see FAQ #2) to ensure you are working below the saturation point in your chosen solvent system.
-
Use Stabilizers: Incorporate hydrophilic polymers or surfactants that can act as precipitation inhibitors.
-
Optimize Emulsification/Dispersion Process: In multi-phase systems like emulsions, ensure the drug is fully dissolved in the lipid phase before emulsification[9][21]. Use high-shear homogenization to create fine, stable droplets that prevent drug expulsion.
-
Consider Solid Dispersions: A solid dispersion formulation, where the drug is molecularly dispersed in a hydrophilic carrier, can prevent precipitation by inhibiting crystallization[16][17].
-
Problem 3: The dissolution profile of my formulation is highly variable and not reproducible.
-
Possible Cause: Inconsistent manufacturing process, physical instability of the formulation (e.g., phase separation, particle aggregation), or issues with the dissolution test methodology itself.
-
Troubleshooting Steps:
-
Standardize Manufacturing: Ensure all process parameters (e.g., mixing speed, time, temperature) are tightly controlled.
-
Evaluate Formulation Stability: Conduct stability studies to check for changes in physical characteristics like particle size, viscosity, or phase separation over time[11]. These changes can directly impact dissolution[19].
-
Review Dissolution Method:
-
Apparatus: For topical formulations, a vertical diffusion cell (Franz Cell) is often more appropriate than standard USP apparatus 1 or 2[20][22].
-
De-aeration: Ensure the dissolution medium is properly de-aerated to prevent bubbles from forming on the formulation surface, which can hinder dissolution.
-
Sampling: Standardize the sampling location and technique to ensure consistency[22].
-
-
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a this compound-Beta-Cyclodextrin (β-CD) complex to enhance aqueous solubility[2][4].
-
Materials: this compound, Beta-Cyclodextrin (β-CD), deionized water, ethanol.
-
Equipment: Magnetic stirrer with heating plate, beaker, rotary evaporator.
-
Methodology (Kneading Method):
-
Prepare a 1:1 molar ratio of this compound to β-CD.
-
Place the β-CD in a mortar and add a small amount of a water:ethanol (50:50 v/v) solution to form a homogeneous paste.
-
Slowly add the this compound powder to the paste while triturating continuously.
-
Knead the mixture for 45-60 minutes. During this process, add small quantities of the solvent if the mixture becomes too dry.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
The dried complex can then be sieved and stored for further use and characterization.
-
Protocol 2: In Vitro Dissolution/Release Testing for a Topical this compound Formulation
This protocol outlines a general procedure for assessing drug release from a semi-solid formulation using a vertical diffusion cell (Franz Cell), as recommended for topical products[20][22].
-
Equipment: Vertical Diffusion Cell (Franz Cell) apparatus, synthetic membrane (e.g., cellulose (B213188) acetate), circulating water bath, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Reagents: Phosphate buffer pH 7.4 (or other relevant medium), surfactant (e.g., 1% SLS, if needed for sink conditions).
-
Methodology:
-
Apparatus Setup: Assemble the Franz Cell. The receptor chamber is filled with pre-warmed (32°C ± 1°C), de-aerated dissolution medium[20]. A small magnetic stir bar is placed in the receptor chamber.
-
Membrane Mounting: A synthetic membrane, pre-soaked in the dissolution medium, is mounted between the donor and receptor chambers. Ensure no air bubbles are trapped beneath the membrane[22].
-
Sample Application: Accurately weigh and apply a specified amount of the this compound formulation (e.g., 300 mg of a 1% cream) uniformly onto the surface of the membrane in the donor chamber[23].
-
Test Initiation: Place the assembled cell in the apparatus maintained at 32°C to mimic skin surface temperature[20]. Start the magnetic stirrer in the receptor chamber at a constant speed (e.g., 600 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the sampling port of the receptor chamber. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume[23].
-
Analysis: Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC-UV at 254 nm).
-
Data Calculation: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time to obtain the dissolution profile.
-
Visualizations
Caption: A logical workflow for troubleshooting poor dissolution of this compound.
Caption: How cyclodextrins improve the solubility of lipophilic drugs like this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of thermoresponsive and buccal adhesive in situ gel for treatment of oral thrush containing poorly water soluble drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Biopharmaceutical Development of a this compound Multiple Emulsion for Enhanced Epidermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of DEVELOPMENT AND EVALUATION OF MICROEMULSION FORMULATIONS OF this compound | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic approach to study beta-cyclodextrin as a promoter of the penetration of this compound into keratinic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN102526070A - Compound this compound nano-emulsion spray preparation and preparation method thereof - Google Patents [patents.google.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 18. ijpbr.in [ijpbr.in]
- 19. uspnf.com [uspnf.com]
- 20. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. sciencescholar.us [sciencescholar.us]
Minimizing excipient interference in Bifonazole cream analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing excipient interference during the analysis of Bifonazole cream.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in cream formulations?
A1: The most common methods for the quantitative analysis of this compound in cream are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.[1][2] HPLC is often preferred for its high specificity and ability to separate this compound from potential interfering excipients.[3][4][5]
Q2: Which excipients are commonly found in this compound cream and could potentially interfere with analysis?
A2: this compound creams can contain a variety of excipients to ensure stability, consistency, and therapeutic efficacy. Common excipients include:
-
Oily phase components: Stearic acid, glyceryl monostearate, octadecyl alcohol, cetyl alcohol, liquid paraffin.[6][7][8]
-
Thickening agents: Carbomers.[9]
-
Other components: Emulsified silicone oil, potassium lauryl phosphate, and purified water.[6]
These components, if not properly removed during sample preparation, can co-elute with this compound in HPLC, causing peak interference, or absorb at similar wavelengths in UV-Vis spectrophotometry, leading to inaccurate quantification.
Q3: How can I prepare a this compound cream sample for HPLC analysis to minimize excipient interference?
A3: A common and effective method involves solvent extraction followed by filtration. A precisely weighed amount of the cream is typically dispersed in a suitable solvent system, such as a mixture of methanol (B129727) and 0.1 M HCl, and homogenized.[1][12] Sonication can be used to ensure complete dissolution of this compound and precipitation of insoluble excipients.[2] The resulting solution is then filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system.[13]
Q4: What should I do if I suspect excipient interference in my UV-Vis spectrophotometric analysis?
A4: If you suspect interference, a derivative spectrophotometric method can be employed. A second-order derivative spectrophotometric method has been successfully used to determine this compound in the presence of preservatives like methyl- and propyl p-hydroxybenzoate.[11] This technique can resolve the analyte spectrum from the interfering spectra of the excipients.[11]
Troubleshooting Guide
| Problem | Potential Cause (Excipient-Related) | Recommended Solution |
| Extra peaks in HPLC chromatogram | Co-eluting excipients or degradation products. | Optimize the mobile phase composition or gradient to improve separation.[13] Employ a more selective sample preparation method, such as solid-phase extraction (SPE).[5] |
| Peak fronting or tailing in HPLC | Overloading of the analytical column with excipients. | Dilute the sample further before injection. Ensure complete removal of fatty/waxy excipients during sample preparation. |
| High backpressure in HPLC system | Precipitation of insoluble excipients in the column. | Improve the filtration step of the sample preparation; use a smaller pore size filter (e.g., 0.22 µm). Use a guard column to protect the analytical column. |
| Baseline noise or drift | Presence of UV-absorbing excipients that are not fully separated from the mobile phase components. | Use a mobile phase with a different organic modifier or pH to improve the separation of interfering excipients from the baseline. |
| Inaccurate or irreproducible results | Incomplete extraction of this compound from the cream matrix or interference from excipients. | Optimize the extraction solvent and procedure (e.g., increase sonication time or use a different solvent).[2] Validate the method for accuracy and precision using spiked samples.[4][11] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Cream
This protocol is based on a validated RP-HPLC method.[2][4]
1. Sample Preparation: a. Accurately weigh an amount of this compound cream equivalent to 10 mg of this compound into a 10 ml volumetric flask.[2] b. Add a suitable volume of a diluent (e.g., a mixture of acetonitrile (B52724) and 0.05% trifluoroacetic acid in a 20:80 ratio) and sonicate for 15-20 minutes to dissolve the active ingredient and disperse the cream base.[2] c. Allow the solution to cool to room temperature and make up the volume with the diluent. d. Filter the solution through a 0.45 µm nylon or PTFE syringe filter.
2. Chromatographic Conditions:
- Column: Haemochrom C18 (150 x 4.6 mm, 5 µm) or equivalent.[2]
- Mobile Phase: Acetonitrile and 0.05% trifluoroacetic acid (20:80 v/v).[2]
- Flow Rate: 1.0 mL/min.[2][4]
- Detection Wavelength: 256 nm.[2][4]
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
3. Analysis: a. Inject the prepared sample solution into the HPLC system. b. Quantify the this compound concentration by comparing the peak area with that of a standard solution of known concentration.
Protocol 2: UV-Vis Spectrophotometric Analysis of this compound Cream
This protocol is based on a validated UV-Vis spectrophotometric method.[1][12]
1. Sample Preparation: a. Accurately weigh an amount of cream containing approximately 1.0 mg of this compound and transfer it to a 25 ml volumetric flask.[1][12] b. Add about 20 ml of 0.1 M HCl and warm in a water bath for 10 minutes to homogenize the sample.[1][12] c. Cool the flask to room temperature and adjust the volume to 25 ml with 0.1 M HCl.[1][12] d. Filter the solution. e. Dilute 1.0 ml of the filtrate to 25 ml with 0.1 M HCl.[1][12]
2. Spectrophotometric Measurement:
- Blank: 0.1 M HCl.
- Wavelength Scan: Scan the sample solution from 400 nm to 200 nm to determine the absorption maximum (λmax). The λmax for this compound is typically around 255-256 nm.[1][12]
- Measurement: Measure the absorbance of the sample solution at the determined λmax.
3. Quantification: a. Prepare a calibration curve using standard solutions of this compound in 0.1 M HCl in a concentration range of 1-12 µg/mL.[1] b. Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
| Analytical Method | Formulation | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC | Commercial Cream | 99.28 | 0.80 | [4] |
| Derivative Spectrophotometry | Commercial Cream | 102.9 | 0.60 | [11] |
| Derivative Spectrophotometry | Laboratory Mixture | 99.97 - 102.7 | 0.48 - 1.46 | [11] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of this compound in cream by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for this compound analysis, validation, and stability. [wisdomlib.org]
- 5. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. researchgate.net [researchgate.net]
- 9. Biopharmaceutical Development of a this compound Multiple Emulsion for Enhanced Epidermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceletters.researchfloor.org [scienceletters.researchfloor.org]
- 11. Determination of this compound in creams containing methyl- and propyl p-hydroxybenzoate by derivative spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Bifonazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Bifonazole.
Understanding Matrix Effects in this compound Analysis
In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds.[1] These components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a phenomenon known as matrix effects. This can result in either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[2][3]
Electrospray ionization (ESI) is particularly susceptible to matrix effects.[2] For azole antifungals like this compound, which are often analyzed in complex biological matrices such as plasma or skin homogenates, effectively managing matrix effects is crucial for developing a robust and reliable bioanalytical method.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
Issue 1: Poor Peak Shape and/or Low Signal Intensity
-
Question: My this compound peak is broad, tailing, or showing a significantly lower intensity than expected. What could be the cause?
-
Answer: Poor peak shape and low signal intensity are common indicators of ion suppression. This occurs when co-eluting matrix components compete with this compound for ionization in the MS source.[1]
Troubleshooting Steps:
-
Optimize Chromatographic Separation: The goal is to separate the elution of this compound from the interfering matrix components.
-
Modify the Gradient: Adjust the gradient slope to better separate this compound from early-eluting polar interferences or late-eluting non-polar interferences like phospholipids.
-
Change the Stationary Phase: Consider a different column chemistry. If using a standard C18 column, switching to a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity and may better resolve this compound from matrix components.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides narrower peaks and better resolution, which can help separate this compound from co-eluting interferences.
-
-
Improve Sample Preparation: A cleaner sample will result in less matrix suppression.
-
Switch from Protein Precipitation (PPT) to a More Rigorous Technique: While simple, PPT is often insufficient for removing all interfering phospholipids.[6] Consider implementing liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a more thorough cleanup.[6]
-
Optimize Extraction Conditions: For LLE, experiment with different organic solvents and pH adjustments to maximize this compound recovery while minimizing the extraction of interfering compounds. For SPE, ensure the cartridge type and the wash/elution solvents are optimized for this compound.
-
-
Issue 2: High Variability in Results (Poor Precision)
-
Question: I'm observing significant variability in my quality control (QC) samples and replicate injections. Why are my results not reproducible?
-
Answer: High variability is often a consequence of inconsistent matrix effects between different samples. This can be particularly problematic when analyzing samples from different individuals or lots of biological matrix.
Troubleshooting Steps:
-
Incorporate a Suitable Internal Standard (IS): An internal standard is crucial for correcting variability.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound is the ideal choice as it will have nearly identical chemical and physical properties, ensuring it is affected by matrix effects in the same way as the analyte.[7] This allows for accurate correction of signal fluctuations.
-
Use a Structural Analog as an IS: If a SIL-IS is unavailable, a structural analog of this compound can be used. It is critical to ensure that the analog co-elutes with this compound and experiences similar matrix effects.
-
-
Evaluate Matrix Lot-to-Lot Variability: During method validation, it is essential to assess the matrix effect in at least six different lots of the biological matrix to ensure the method's robustness.[2] If significant variability is observed, a more effective sample cleanup method is necessary.
-
Issue 3: Inaccurate Quantification (Poor Accuracy)
-
Question: My QC sample results are consistently higher or lower than the nominal concentration. What is causing this inaccuracy?
-
Answer: Inaccurate quantification is a direct result of uncompensated matrix effects. Ion suppression will lead to an underestimation of the this compound concentration, while ion enhancement will lead to an overestimation.
Troubleshooting Steps:
-
Perform a Post-Extraction Addition Experiment: This experiment will help you quantify the extent of ion suppression or enhancement. By comparing the response of this compound spiked into an extracted blank matrix to the response in a neat solvent, you can calculate the matrix factor.[2]
-
Re-evaluate and Optimize Sample Preparation: As with poor precision, inadequate removal of matrix components is the primary cause of inaccuracy. A more efficient sample preparation technique like SPE or LLE is often required.[3]
-
Verify Internal Standard Performance: Ensure that your chosen internal standard is effectively tracking the analyte's behavior. A SIL-IS is the most reliable option for mitigating this issue.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common sources of matrix effects in plasma samples for this compound analysis?
-
A1: The most significant sources of matrix effects in plasma are endogenous components like phospholipids, proteins, and salts.[2] Phospholipids are particularly problematic due to their tendency to co-elute with many analytes in reversed-phase chromatography, leading to significant ion suppression.[6]
-
-
Q2: How can I qualitatively assess if I have a matrix effect problem?
-
A2: A post-column infusion experiment is a valuable tool for identifying regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of this compound solution into the LC eluent post-column while injecting an extracted blank matrix sample. Dips in the baseline signal indicate regions of ion suppression.[2]
-
-
Q3: Is it possible to completely eliminate matrix effects?
-
A3: While completely eliminating matrix effects is often not possible, they can be significantly minimized and compensated for. A combination of optimized sample preparation, efficient chromatographic separation, and the use of a suitable internal standard (preferably a SIL-IS) can lead to a robust and reliable method.[3][7]
-
-
Q4: Which sample preparation method is best for analyzing this compound in plasma?
-
A4: The "best" method depends on the required sensitivity and throughput of your assay.
-
Protein Precipitation (PPT): This is the simplest and fastest method but provides the least cleanup and is most prone to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT and can be optimized to be highly selective for this compound.
-
Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts and the least matrix effects, making it ideal for high-sensitivity assays.[6]
-
-
-
Q5: What are some suitable internal standards for this compound analysis?
-
A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d4). If a SIL-IS is not available, other azole antifungals with similar structures and chromatographic behavior, such as clotrimazole (B1669251) or econazole, could be evaluated as potential structural analog internal standards.
-
Experimental Protocols
The following are representative protocols for the analysis of this compound in human plasma. Note: These protocols should be optimized for your specific instrumentation and experimental needs.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 50 µL of 1 M sodium carbonate solution and vortex.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Representative LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Illustrative):
-
This compound: Q1/Q3 (e.g., 311.1 -> 109.1)
-
Internal Standard (e.g., this compound-d4): Q1/Q3 (e.g., 315.1 -> 113.1)
-
Quantitative Data Summary
The following table provides an illustrative comparison of recovery and matrix effects for different sample preparation methods for an analyte like this compound. Actual values will vary depending on the specific experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Internal Standard |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Structural Analog |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 110 | Structural Analog |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 | SIL-IS |
Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Visualized Workflows
Caption: Workflow for the quantitative assessment of matrix effects and recovery.
Caption: A logical workflow for troubleshooting matrix effects in this compound LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of this compound using HPLC in pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Adjusting pH for optimal Bifonazole activity in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Bifonazole in culture media, with a focus on pH adjustment for maximal activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antifungal activity of this compound in culture media?
A1: this compound's antifungal efficacy is strongly dependent on the pH of the culture medium.[1] In vitro studies have demonstrated that this compound exhibits maximal activity against selected yeasts at a pH of 6.5.[2] This aligns with the fact that many fungal species thrive in slightly acidic conditions, typically between pH 5.0 and 6.0.[3][4]
Q2: How does pH affect this compound's mechanism of action?
A2: The pH-dependent efficacy of this compound is linked to its uptake by the fungal cell. The intracellular concentration of the active ingredient is parallel to the pH of the surrounding medium, meaning that a more favorable pH enhances the amount of this compound that enters the fungal cell.[1][5] this compound has a dual mode of action, inhibiting ergosterol (B1671047) biosynthesis at two key points: it blocks the cytochrome P450-dependent enzyme lanosterol (B1674476) 14-alpha-demethylase and also directly inhibits HMG-CoA reductase.[1]
Q3: What is the solubility of this compound at different pH values?
A3: this compound is a lipophilic compound with very low solubility in water. Its solubility is pH-dependent due to its pKa of 5.72. It is more soluble in acidic conditions. For practical use in cell culture, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before further dilution in the aqueous culture medium.[5] A stock solution can be prepared in DMF and then diluted in a buffer like PBS; for instance, it has a solubility of approximately 0.2 mg/mL in a 1:4 solution of DMF:PBS at pH 7.2.[5]
Data Presentation
Table 1: Solubility of this compound at Various pH Values
| pH | Calculated Solubility (mg/L) |
| 4.0 | 5.67 |
| 5.0 | 0.72 |
| 6.0 | 0.23 |
| 6.5 | 0.19 |
| 7.0 | 0.17 |
| 7.4 | 0.17 |
Note: Solubility was calculated using the formula S = 10-5.79 + 10-(pH+0.07), with the result converted from mol/L to mg/L (Molar Mass: 310.4 g/mol ).
Troubleshooting Guides
Issue 1: Precipitation of this compound in Culture Medium
-
Possible Causes:
-
High Concentration: The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Incorrect Solvent Usage: Insufficient initial dissolution in an organic solvent before dilution in the culture medium.
-
pH of the Medium: The pH of the culture medium is not optimal for this compound's solubility.
-
Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions can lead to precipitation.
-
-
Solutions:
-
Prepare a high-concentration stock solution in 100% DMSO or DMF.
-
When preparing the working concentration, add the stock solution to the culture medium dropwise while vortexing to ensure rapid dispersal.
-
Ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cell toxicity.
-
Adjust the pH of the culture medium to be more acidic (around 6.5) to increase this compound's solubility and activity, if compatible with your cell line.
-
Store stock solutions at -20°C in single-use aliquots to avoid freeze-thaw cycles.
-
Issue 2: Inconsistent or Reduced Antifungal Activity
-
Possible Causes:
-
Suboptimal pH: The pH of the culture medium is not at the optimal level of 6.5 for this compound activity.
-
Medium Composition: Complex, undefined media may contain components that antagonize the activity of imidazole (B134444) antifungals.[6]
-
Drug Degradation: Although stable over a wide pH range, prolonged incubation under non-optimal conditions could potentially reduce its efficacy.
-
-
Solutions:
-
Carefully measure and adjust the pH of your culture medium to 6.5 using sterile 1M HCl or 1M NaOH.
-
If possible, use a defined synthetic medium for your experiments to avoid potential antagonism.
-
Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of 100% DMSO or DMF to achieve a high-concentration stock solution (e.g., 10-25 mg/mL).[5]
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Adjusting the pH of Culture Media for Optimal this compound Activity
-
Using a calibrated pH meter, measure the initial pH of your culture medium in a sterile beaker or bottle inside a laminar flow hood.
-
To lower the pH, add sterile 1M HCl dropwise while gently stirring the medium. Allow the pH to stabilize before taking a reading.
-
To raise the pH, add sterile 1M NaOH dropwise, again with gentle stirring and allowing for stabilization.
-
Continue this process until the desired pH of 6.5 is reached.
-
To re-sterilize the pH-adjusted medium, pass it through a 0.22 µm bottle-top filter.
Mandatory Visualization
Caption: Dual inhibition of ergosterol biosynthesis by this compound.
References
- 1. This compound, a biochemist's view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of this compound (BAY H 4502) with clotrimazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9.5 The Effects of pH on Microbial Growth – Microbiology: Canadian Edition [ecampusontario.pressbooks.pub]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro studies of a new imidazole antimycotic, this compound, in comparison with clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of appropriate solvents for Bifonazole recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate solvents for the recrystallization of bifonazole. Detailed troubleshooting guides, frequently asked questions, and experimental protocols are presented to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a suitable solvent for this compound recrystallization?
A1: The ideal solvent for recrystallizing this compound should exhibit a significant difference in solubility across a range of temperatures. Specifically, this compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at lower temperatures.[1] Additionally, the solvent should not react chemically with this compound. Impurities should either be completely soluble or insoluble in the chosen solvent at room temperature to allow for their effective removal during filtration.
Q2: Which solvents are generally recommended for the recrystallization of this compound?
A2: Based on solubility data and documented procedures, alcohols and some ester-based solvents are good candidates for this compound recrystallization. A recent study systematically measured the solubility of this compound in 14 different pure solvents, identifying a higher solubility in alcohols and esters compared to acetonitrile.[2][3] Patent literature specifically mentions the use of isopropanol (B130326) and a mixture of acetone (B3395972) and water for successful recrystallization.[4]
Q3: Where can I find quantitative solubility data for this compound in different solvents?
A3: A comprehensive dataset on the mole fraction solubility of this compound in various alcohols, n-alkyl acetates, acetonitrile, and N,N-dimethylformamide (DMF) at temperatures ranging from 283.15 K to 323.15 K has been published.[2][3] This data is summarized in the table below to facilitate solvent selection.
Troubleshooting Guide
Issue 1: this compound fails to crystallize upon cooling.
-
Possible Cause: The amount of solvent used may be excessive, leading to a solution that is not supersaturated upon cooling.
-
Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of this compound. Allow the concentrated solution to cool slowly.
-
Possible Cause: The cooling process is too rapid, which can inhibit crystal nucleation and growth.
-
Solution: Allow the solution to cool to room temperature slowly and undisturbed. If crystals still do not form, consider placing the flask in an ice bath to further decrease the solubility.
-
Possible Cause: The solution is supersaturated, but crystal nucleation has not been initiated.
-
Solution: Introduce a "seed crystal" of pure this compound to the solution to provide a template for crystal growth. Alternatively, gently scratching the inner surface of the flask with a glass rod can create nucleation sites.
Issue 2: The product "oils out" instead of forming solid crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of this compound, or the solution is cooled too quickly. This is also more likely to occur with highly impure samples.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool at a much slower rate. Using a mixed solvent system, where this compound is less soluble in the second solvent, can also mitigate this issue.
Issue 3: The yield of recrystallized this compound is low.
-
Possible Cause: Too much solvent was used, causing a significant amount of this compound to remain dissolved in the mother liquor even at low temperatures.
-
Solution: Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.
-
Possible Cause: Premature crystallization occurred during a hot filtration step (if performed to remove insoluble impurities).
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution. Perform the filtration as quickly as possible.
-
Possible Cause: The crystals were washed with a solvent that was not cold, leading to dissolution of the product.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Data Presentation
Table 1: Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K)
| Temperature (K) | Methanol (B129727) | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetonitrile | DMF |
| 283.15 | 0.00198 | 0.00153 | 0.00122 | 0.00095 | 0.00101 | 0.00283 | 0.00089 | 0.0899 |
| 288.15 | 0.00241 | 0.00188 | 0.00152 | 0.00118 | 0.00127 | 0.00344 | 0.00107 | 0.1032 |
| 293.15 | 0.00292 | 0.00231 | 0.00189 | 0.00146 | 0.00159 | 0.00417 | 0.00128 | 0.1180 |
| 298.15 | 0.00353 | 0.00283 | 0.00234 | 0.00181 | 0.00199 | 0.00504 | 0.00154 | 0.1347 |
| 303.15 | 0.00427 | 0.00346 | 0.00290 | 0.00224 | 0.00249 | 0.00608 | 0.00185 | 0.1534 |
| 308.15 | 0.00516 | 0.00424 | 0.00359 | 0.00278 | 0.00312 | 0.00732 | 0.00222 | 0.1745 |
| 313.15 | 0.00623 | 0.00519 | 0.00444 | 0.00345 | 0.00390 | 0.00880 | 0.00267 | 0.1983 |
| 318.15 | 0.00752 | 0.00636 | 0.00550 | 0.00429 | 0.00487 | 0.01056 | 0.00320 | 0.2250 |
| 323.15 | 0.00908 | 0.00779 | 0.00681 | 0.00533 | 0.00609 | 0.01265 | 0.00384 | 0.2552 |
Data extracted from the Journal of Chemical & Engineering Data, 2023.[2][3]
Experimental Protocols
Protocol 1: Recrystallization of this compound using Isopropanol
This protocol is based on a method described in the patent literature.[4]
1. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of isopropanol.
- Heat the mixture to reflux with gentle stirring until all the this compound has dissolved. Add more isopropanol in small portions if necessary to achieve complete dissolution.
2. Decolorization (Optional):
- If the solution is colored due to impurities, add a small amount of activated charcoal and bleaching earth.
- Maintain the reflux for a short period.
3. Hot Filtration (if charcoal was added):
- Pre-heat a funnel and a clean receiving flask.
- Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.
4. Crystallization:
- Allow the hot, clear filtrate to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. The introduction of seed crystals may be beneficial.[4]
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
6. Drying:
- Dry the purified this compound crystals, for instance, in a vacuum oven at a suitable temperature.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DE10332684B3 - Preparation of this compound, useful as antimycotic agent, comprises reacting biphenyl-4-yl(phenyl) methanol with chlorinating agent in cyclohexane and then with imidazole - Google Patents [patents.google.com]
Troubleshooting low yield in Bifonazole chemical synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Bifonazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for this compound synthesis is significantly lower than expected. What are the common causes?
A1: Low overall yield in this compound synthesis can stem from issues in one or both of the main reaction steps: the formation of the benzhydryl chloride intermediate and the subsequent N-alkylation of imidazole (B134444). Key areas to investigate include:
-
Incomplete reaction in either step: This can be due to suboptimal reaction conditions, insufficient reaction time, or poor quality of reagents.
-
Formation of side products: Several side reactions can compete with the desired synthesis pathway, consuming starting materials and complicating purification.
-
Product loss during workup and purification: this compound may be lost during extraction, washing, or recrystallization steps if the procedures are not optimized.
To begin troubleshooting, it is recommended to analyze the crude reaction mixture by techniques like TLC or LC-MS after each step to identify the presence of starting materials and potential side products.
Q2: I am observing a significant amount of unreacted biphenyl-4-yl(phenyl)methanol after the chlorination step. How can I improve the conversion to 4-(chlorophenyl)methyl)biphenyl?
A2: Incomplete conversion of the starting alcohol to the chloride is a common issue. Here are several factors to consider and optimize:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common reagent for this conversion. Ensure it is fresh and of high purity, as it can decompose over time. The stoichiometry of the chlorinating agent is also critical; using a slight excess can drive the reaction to completion.
-
Reaction Temperature: The reaction is typically performed at a slightly elevated temperature (e.g., 50-55°C) to ensure a reasonable reaction rate.[1] However, excessively high temperatures can lead to side reactions.
-
Solvent: The choice of solvent can influence the reaction rate and outcome. While toluene (B28343) has been used, other non-polar aprotic solvents like cyclohexane (B81311) can also be effective.[1] Ensure the solvent is anhydrous, as water will react with the chlorinating agent.
-
Reaction Time: Monitor the reaction progress by TLC. If the reaction is sluggish, extending the reaction time may be necessary.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Chlorinating Agent | Thionyl chloride (freshly distilled) | Old or decomposed reagent will have lower reactivity. |
| Stoichiometry | 1.1 - 1.5 equivalents | Insufficient amount will lead to incomplete conversion. |
| Temperature | 50 - 60 °C | Too low: slow reaction; Too high: increased side products. |
| Solvent | Anhydrous Toluene or Cyclohexane | Presence of water will quench the chlorinating agent. |
| Reaction Time | 1 - 3 hours (monitor by TLC) | Insufficient time will result in unreacted starting material. |
Q3: During the N-alkylation of imidazole, I am getting a mixture of products and a low yield of this compound. What are the likely side reactions and how can I minimize them?
A3: The N-alkylation of imidazole with 4-((chlorophenyl)methyl)biphenyl can be prone to side reactions, primarily over-alkylation and C-alkylation.
-
Over-alkylation (Dialkylation): The product, this compound, is still nucleophilic and can react with another molecule of the benzhydryl chloride to form a quaternary imidazolium (B1220033) salt. This is more likely to occur if an excess of the alkylating agent is used or at higher reaction temperatures.
-
C-alkylation: While less common, alkylation can occur at the carbon atoms of the imidazole ring, particularly at the C2 position.
To mitigate these side reactions:
-
Control Stoichiometry: Use a slight excess of imidazole relative to the benzhydryl chloride. This ensures that the electrophile is the limiting reagent, reducing the chance of dialkylation.
-
Slow Addition: Add the benzhydryl chloride solution slowly to the imidazole solution to maintain a low concentration of the alkylating agent throughout the reaction.
-
Temperature Control: Maintain a moderate reaction temperature. While some heating may be necessary to drive the reaction, excessive heat can promote side reactions.
-
Choice of Base and Solvent: In some protocols, a weak base like potassium carbonate is used to facilitate the reaction. The choice of solvent (e.g., acetonitrile (B52724), DMF) can also influence the reaction's selectivity.
| Parameter | Recommended Condition | Rationale for Minimizing Side Products |
| Imidazole:Alkyl Halide Ratio | 1.1 : 1 to 1.5 : 1 | Reduces the likelihood of the product reacting further. |
| Addition of Alkyl Halide | Slow, dropwise addition | Maintains a low concentration of the electrophile. |
| Temperature | Room temperature to 60°C | Higher temperatures can increase the rate of side reactions. |
| Base (if used) | Weak, non-nucleophilic base (e.g., K₂CO₃) | Avoids competing nucleophilic reactions from the base. |
Q4: My final product is difficult to purify, and I am seeing persistent impurities even after recrystallization. What are some effective purification strategies for this compound?
A4: Purification of this compound can be challenging due to the potential presence of structurally similar impurities.
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Common solvent systems for recrystallization of similar compounds include ethanol, ethyl acetate (B1210297)/hexanes, and acetone/water.[1] Experiment with different solvent systems to find the optimal one for your specific impurity profile.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica (B1680970) gel is a powerful technique for separating this compound from its impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Washing: Before final purification, washing the crude product with a solvent in which this compound is sparingly soluble can help remove some impurities.
| Purification Method | Key Considerations |
| Recrystallization | Solvent Selection: Test various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good crystal formation and impurity rejection. |
| Column Chromatography | Stationary Phase: Silica gel is standard. Mobile Phase: A gradient of hexanes and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of the impurities. |
| Washing | Solvent Choice: Use a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether or hexanes). |
Experimental Protocols
Protocol 1: Synthesis of 4-((chlorophenyl)methyl)biphenyl
-
To a solution of biphenyl-4-yl(phenyl)methanol (1 equivalent) in anhydrous toluene (or cyclohexane), add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
After the addition is complete, warm the reaction mixture to 50-55°C and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-((chlorophenyl)methyl)biphenyl. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve imidazole (1.5 equivalents) in a suitable solvent such as acetonitrile or DMF.
-
To this solution, add a solution of crude 4-((chlorophenyl)methyl)biphenyl (1 equivalent) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Relationship between causes and low yield.
References
Technical Support Center: Optimizing Sonication for Bifonazole Nanoparticle Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sonication parameters for the preparation of bifonazole nanoparticles. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during formulation and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sonication in preparing this compound nanoparticles?
A1: Sonication is a high-energy method used to create nano-sized droplets or particles. In the context of this compound nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, sonication provides the necessary energy to break down coarse emulsions of the lipid and aqueous phases into a fine, uniform dispersion of nanoparticles.[1] The process relies on acoustic cavitation, where the formation and collapse of microscopic bubbles generate intense shear forces that reduce particle size.[2][3]
Q2: Which type of sonicator is best for preparing this compound nanoparticles: a probe sonicator or a bath sonicator?
A2: Probe-type sonicators are generally more suitable for preparing nanoparticles as they deliver a high amount of energy directly into a low volume of the sample, leading to more efficient particle size reduction.[1] Bath sonicators are better for large volumes of diluted dispersions and are less prone to causing contamination from the sonicator tip.[1] However, for formulation optimization at a lab scale, a probe sonicator offers more precise control over the energy input.
Q3: How do sonication time and power affect the final nanoparticle characteristics?
A3: Generally, increasing sonication time and power leads to a decrease in particle size and a narrower size distribution (lower polydispersity index or PDI).[4][5] This is because higher energy input more effectively breaks down larger droplets into smaller ones.[4] However, there is an optimal point beyond which further increases in time or power may lead to particle aggregation, increased PDI, or even degradation of the components due to excessive energy and heat.[3]
Q4: What is a typical starting point for sonication amplitude and time?
A4: Starting points can vary, but a common range for sonication amplitude is between 20% and 60%.[6] Sonication time can range from a few minutes to over 10 minutes.[7][8] For example, one study on lipid nanoparticles tested sonication times of 30, 60, and 90 seconds at 70% amplitude to find the optimal conditions.[9] It is crucial to start with lower energy inputs and gradually increase them while monitoring the effect on particle size and PDI.
Q5: Can sonication affect the entrapment efficiency of this compound in the nanoparticles?
A5: Yes, sonication parameters can influence entrapment efficiency (EE). While some studies show that EE increases with increasing sonication power up to a certain point, the relationship is complex.[7] The formulation components, such as the type and concentration of lipids and surfactants, often have a more direct and significant impact on the entrapment of the drug.[10]
Q6: Is it necessary to cool the sample during sonication?
A6: Yes, it is highly recommended to cool the sample during sonication, typically by placing the beaker in an ice bath. Sonication generates a significant amount of heat, which can lead to the degradation of temperature-sensitive components like this compound or lipids and may affect the physical stability of the nanoparticles.[1][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large Particle Size (>500 nm) | - Insufficient sonication time or power.- Formulation issues (e.g., inappropriate lipid or surfactant concentration).- Sample volume is too large for the probe size. | - Incrementally increase sonication time or amplitude and re-measure particle size.[4]- Optimize the concentration of lipids and surfactants in the formulation.[10]- Ensure the probe size is appropriate for your sample volume. |
| High Polydispersity Index (PDI > 0.3) | - Non-uniform energy distribution.- Over-sonication leading to particle aggregation.- Inefficient mixing of the coarse emulsion. | - Ensure the sonicator probe is properly immersed in the sample.- Reduce sonication time or power to see if PDI improves. Over-sonication can sometimes promote agglomeration.[12]- Improve the pre-emulsification step (e.g., using a high-shear homogenizer) before sonication.[13] |
| Sample Overheating | - Sonication for an extended period without cooling.- High sonication amplitude/power setting. | - Always place the sample in an ice bath during the sonication process.[11]- Use a pulsed sonication mode (e.g., 30 seconds on, 10 seconds off) to allow for heat dissipation.[14] |
| Inconsistent Results Between Batches | - Variations in sonication parameters (time, power, probe depth).- Changes in formulation components or concentrations.- Worn or damaged sonicator tip. | - Standardize the entire procedure, including probe immersion depth, sample volume, and temperature control.- Ensure precise measurement of all formulation components.- Regularly inspect the sonicator tip for erosion or pitting, as this can affect energy output. |
| Low Entrapment Efficiency | - Drug leakage from nanoparticles due to excessive sonication.- Poor solubility of this compound in the chosen lipid matrix. | - Reduce sonication energy (time or power) to find a balance between small particle size and high EE.- Screen different lipids to find one in which this compound has higher solubility.[10]- Optimize the drug-to-lipid ratio. |
Quantitative Data Summary
The following tables summarize the general effects of sonication parameters on nanoparticle characteristics based on studies of lipid-based and polymeric nanoparticles. These trends should be validated for specific this compound formulations.
Table 1: Effect of Sonication Time on Nanoparticle Size and PDI
| Sonication Time | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference System |
| 30 seconds | 250 - 450 | 0.2 - 0.4 | Solid Lipid Nanoparticles[4][9] |
| 60 seconds | 200 - 350 | 0.15 - 0.3 | Solid Lipid Nanoparticles[4][9] |
| 90 seconds | 150 - 250 | 0.1 - 0.25 | Solid Lipid Nanoparticles[4][9] |
| 5 minutes | ~234 | ~0.2 | PLGA Nanoparticles[7] |
| 10 minutes | ~180 | ~0.15 | PLGA Nanoparticles[7] |
Note: Values are illustrative and highly dependent on the specific formulation and other process parameters.
Table 2: Effect of Sonication Power/Amplitude on Nanoparticle Size and PDI
| Sonication Power/Amplitude | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference System |
| Low (e.g., 70 W) | 300 - 500 | 0.3 - 0.5 | PLGA Nanoparticles[7] |
| Medium (e.g., 100 W) | 200 - 300 | 0.2 - 0.3 | PLGA Nanoparticles[7] |
| High (e.g., 130 W) | 150 - 250 | 0.1 - 0.25 | PLGA Nanoparticles[7] |
| 20% Amplitude | ~180 | ~0.2 | Fullerene Nanoemulsion[6] |
| 60% Amplitude | ~150 | ~0.15 | Fullerene Nanoemulsion[6] |
Note: Higher power generally leads to smaller particles, but excessive power can cause aggregation.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on the melt emulsification followed by ultrasonication technique, a common method for preparing SLNs.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol 888 ATO, Precirol ATO 5)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Accurately weigh the solid lipid and this compound. Place them in a beaker and heat to 5-10°C above the melting point of the lipid until a clear, homogenous molten liquid is formed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of Coarse Emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 8000 rpm for 10 minutes) to form a coarse oil-in-water (o/w) emulsion.
-
Sonication: Immediately subject the hot coarse emulsion to high-intensity sonication using a probe sonicator.
-
Place the beaker containing the emulsion in an ice bath to control the temperature.
-
Immerse the sonicator probe tip approximately 1-2 cm into the emulsion.
-
Sonicate the emulsion. Start with an amplitude of 40% for 5 minutes. This is a starting point for optimization.
-
-
Cooling and Nanoparticle Formation: After sonication, allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize and form solid lipid nanoparticles.
-
Storage: Store the prepared SLN dispersion at 4°C for further characterization.
Protocol 2: Characterization of this compound Nanoparticles
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration.
-
Measure the average particle size (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
Zeta Potential Measurement:
-
Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Separate the un-entrapped this compound from the nanoparticles by centrifuging the dispersion (e.g., using a refrigerated centrifuge).
-
Quantify the amount of free this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Mandatory Visualizations
Caption: Workflow for optimizing sonication parameters in this compound nanoparticle preparation.
Caption: Relationship between sonication parameters and nanoparticle characteristics.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Optimal ultrasonication process time remains constant for a specific nanoemulsion size reduction system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of combination of ultrasonic treatment and anti-solvent methods as a high-efficiency method of nanoparticle production on the tragacanth gum properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimal ultrasonication process time remains constant for a specific nanoemulsion size reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Lipid Nanoparticles as Formulative Strategy to Increase Oral Permeation of a Molecule Active in Multidrug-Resistant Tuberculosis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and characterization of curcumin nanoemulsions obtained by thin-film hydration emulsification and ultrasonication methods [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
Preventing degradation of Bifonazole during analytical sample preparation
Welcome to the technical support center for Bifonazole analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to prevent the degradation of this compound during analytical sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The main documented causes of this compound degradation are oxidation and photodegradation. Forced degradation studies show that this compound is particularly susceptible to oxidative stress.[1] It also undergoes significant photocatalytic degradation when exposed to UVA irradiation, a process that can be accelerated by the presence of catalysts like TiO2 or ZnO.[2][3][4]
Q2: How stable is this compound to acid, base, and heat stress?
A2: this compound is relatively stable under acid hydrolysis, base hydrolysis, and thermal stress conditions as part of forced degradation studies.[1][5] The most significant degradation is consistently observed under oxidative and photolytic conditions.[1]
Q3: What are the recommended solvents for dissolving and diluting this compound?
A3: For analytical purposes, several solvents have been successfully used. Acetonitrile and methanol (B129727) are common for preparing standard solutions and as components of the mobile phase.[1][6][7] For extracting this compound from cream formulations, 0.1 M HCl has also been effectively used.[8][9] The choice of solvent should be compatible with your analytical method (e.g., HPLC, LC-MS).
Q4: What are the best practices for storing this compound stock solutions and prepared samples?
A4: To minimize degradation, all solutions containing this compound should be protected from light by using amber glassware or by covering containers with aluminum foil. Given its susceptibility to oxidation, it is advisable to use freshly prepared solutions.[1] However, stability studies have shown that standard solutions can be stable for up to 48 hours under controlled conditions.[1] Samples should be stored at cool temperatures and analyzed promptly after preparation.
Q5: What are the known degradation products of this compound?
A5: Under photocatalytic stress, the primary degradation pathways involve the hydroxylation of the methanetriyl group or adjacent phenyl rings, and the cleavage of the imidazole (B134444) moiety.[2][3][10] Ten distinct photodegradation products have been identified using UPLC-MS/MS.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or Inconsistent Recovery | Oxidative Degradation: this compound is highly susceptible to oxidation, which can occur during sample processing.[1] | • Prepare samples immediately before analysis.• Avoid using any reagents that have oxidizing properties.• Purge solutions with an inert gas like nitrogen, if compatible with your workflow. |
| Appearance of Extra Peaks in Chromatogram | Photodegradation: Exposure to ambient or UV light can cause this compound to break down into multiple byproducts.[2][3] | • Conduct all sample preparation steps under low-light conditions or using yellow light.• Use amber vials for sample collection, storage, and in the autosampler.[4]• If working with creams containing ZnO or TiO2, be aware of accelerated photodegradation.[2] |
| Poor Peak Shape or Retention Time Shift | Inappropriate pH: The pH of the diluent or mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. | • Use a buffered mobile phase to ensure consistent pH. RP-HPLC methods often use a slightly acidic pH (e.g., 2.5 - 3.6) for good peak shape.[1][7][11]• Ensure the sample diluent is pH-compatible with the mobile phase to avoid peak distortion. |
| Variable Results Between Samples | Incomplete Extraction from Matrix: The complex matrix of creams or biological samples can lead to incomplete and variable extraction. | • Optimize the extraction procedure. Ensure adequate shaking or sonication time to fully dissolve the cream base.[5][8]• Use a validated extraction method, such as liquid-liquid extraction with methylene (B1212753) chloride or solid-phase extraction (SPE).[6][8] |
Data Summary: Forced Degradation of this compound
The following table summarizes the results from forced degradation studies, highlighting the conditions under which this compound is most likely to degrade.
| Stress Condition | Reagents & Duration | Degradation (%) | Reference |
| Oxidative | 30% H₂O₂ at room temp. for 24 hrs | 13.65% | [1] |
| Photolytic | Sunlight exposure for 24 hrs | Significant | [1] |
| Photocatalytic | UVA irradiation (24 hrs) with TiO₂/ZnO catalyst | up to 67.57% | [2][3] |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hrs | Not significant | [1][5] |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24 hrs | Not significant | [1][5] |
| Thermal | 80°C for 24 hrs | Not significant | [1][5] |
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a validated RP-HPLC method for quantifying this compound and its degradation products.[1][5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a PDA detector.
-
Column: Haemochrom C18 (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.05% Trifluoroacetic Acid (TFA) in water and Acetonitrile in a ratio of 80:20 (v/v). The pH should be adjusted to 2.5.[1][5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 256 nm.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Retention Time: Approximately 6.87 minutes.[1]
Protocol 2: Sample Preparation from this compound Cream (1%)
This protocol outlines the extraction of this compound from a pharmaceutical cream formulation for HPLC analysis.
-
Sample Weighing: Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 10 mL volumetric flask.[1]
-
Dissolution: Add approximately 7 mL of the diluent (Acetonitrile or Methanol). Use amber flasks to protect the sample from light.
-
Extraction: Sonicate the flask for 15-20 minutes to ensure the complete dissolution of this compound and dispersion of the cream matrix.[5]
-
Dilution: Allow the solution to cool to room temperature and make up the volume to 10 mL with the diluent. This yields a stock solution of approximately 1000 µg/mL.
-
Centrifugation/Filtration: Centrifuge a portion of the solution to separate excipients. Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
Final Dilution: Perform further dilutions as necessary to bring the concentration within the linear range of the calibration curve (e.g., 10-50 µg/mL).[1]
-
Analysis: Inject the prepared sample into the HPLC system for analysis promptly.
Visual Guides and Pathways
The following diagrams illustrate key factors in this compound analysis, from degradation pathways to its mechanism of action.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. Determination of this compound and identification of its photocatalytic degradation products using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of this compound using HPLC in pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bopams.kypublications.com [bopams.kypublications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biopharmaceutical Development of a this compound Multiple Emulsion for Enhanced Epidermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Managing lot-to-lot variability of Bifonazole in research studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bifonazole. This resource provides essential guidance on managing the lot-to-lot variability of this compound to ensure the consistency and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for this compound research?
A1: Lot-to-lot variability refers to the slight differences in the physicochemical properties of an active pharmaceutical ingredient (API), like this compound, between different manufacturing batches. For researchers, this variability is a significant concern because it can lead to inconsistent experimental outcomes, affecting the reliability and reproducibility of studies. Key factors contributing to this compound's variability include differences in crystal structure (polymorphism), impurity profiles, and particle size distribution.[1][2][3]
Q2: What key physicochemical properties of this compound can vary between lots?
A2: While core properties remain the same, subtle variations can occur. The most critical variations for this compound are related to its crystalline structure and solubility. This compound can exist in different polymorphic forms, which can significantly impact its melting point, dissolution rate, and ultimately, its bioavailability in experiments.[1][3] Researchers should also be aware of potential variations in impurity levels and profiles.[4]
Q3: How can I detect and quantify lot-to-lot variability in my this compound samples?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of each lot and quantifying any impurities.[5][6] Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are crucial for identifying and characterizing polymorphism, which is a known issue with this compound.[1][7] Consistent analytical testing of each new lot against a qualified reference standard is the best practice.
Q4: What are the potential impacts of this compound variability on my research?
A4: The impact can be significant and widespread:
-
In Vitro Studies: Variability in solubility and dissolution rates can alter the effective concentration of this compound in cell-based assays, leading to inconsistent results in antifungal activity or mechanism-of-action studies.[8]
-
In Vivo Studies: Differences in physical properties can affect the drug's performance in formulations (e.g., creams, gels), leading to variable skin penetration and inconsistent pharmacokinetic profiles.[9][10]
-
Formulation Development: Changes in particle size and crystal form can affect the stability, texture, and release characteristics of topical formulations.[7][10]
Q5: How can I mitigate the effects of lot-to-lot variability in my experiments?
A5: Proactive management is key. First, purchase this compound from reputable suppliers who provide a detailed Certificate of Analysis (CoA) for each lot.[11] Upon receiving a new lot, perform your own set of characterization tests (e.g., HPLC, DSC) to qualify it against previous lots or a reference standard. If possible, purchase a single, large lot sufficient for an entire series of related experiments. Always document the lot number used in every experiment.
Q6: What are the known impurities of this compound and how can they affect my results?
Troubleshooting Guides
Problem: My antifungal activity assays are showing inconsistent results between experiments.
-
Possible Cause 1: this compound Lot Variation. Different lots may have varying purity or physical properties affecting solubility and the effective concentration in your assay.
-
Solution: Qualify your new lot. Run an HPLC analysis to confirm purity and compare the results to the previous lot. If you suspect solubility issues, measure the dissolution profile. See the "Workflow for Qualifying a New this compound Lot" diagram below.
-
-
Possible Cause 2: Solution Instability. this compound may be degrading in your solvent or under your experimental conditions. Studies have shown it is particularly susceptible to oxidative degradation.[5]
-
Solution: Prepare fresh solutions for each experiment. Protect solutions from light and consider using antioxidants if compatible with your assay. Perform a stability test of your working solution under your experimental conditions.
-
Problem: The this compound powder from a new lot is difficult to dissolve.
-
Possible Cause: Polymorphism or Particle Size. The new lot may be a different crystalline form (polymorph) or have a larger particle size, both of which reduce the dissolution rate.[1][3] this compound is known to have very low water solubility.[13][14]
-
Solution: Use techniques like sonication or gentle heating to aid dissolution in appropriate organic solvents like DMSO, DMF, or alcohols.[15] For characterization, you can perform particle size analysis and DSC/XRD to check for polymorphism.
-
Problem: I am seeing unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Impurities in a New Lot. The new lot may contain impurities not present in previous batches.
-
Solution: Obtain the impurity profile from the supplier's CoA. If unavailable, use a reference standard to identify the main this compound peak and tentatively classify others as impurities. See the "this compound Impurities" table below.
-
-
Possible Cause 2: Degradation. Your sample may have degraded during storage or sample preparation.
Data and Protocols
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₈N₂ | [13] |
| Molecular Weight | 310.4 g/mol | [13] |
| Melting Point | ~142 °C | [13][16] |
| LogP | 4.77 | [13] |
| Solubility | Soluble in DMSO, DMF, alcohols. Very low solubility in water. | [14][15] |
| UV λmax | ~254-256 nm | [9][17][18] |
Comparison of RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Haemochrom C18 (150x4.6mm, 5µ) | Silasorb C (30cm x 4.6mm, 10µ) | C18 (250x4.6mm, 5µm) |
| Mobile Phase | Acetonitrile (B52724) : 0.05% TFA (20:80) | Acetonitrile : 0.12M Sodium Acetate : Methanol (84:15:1) | Methanol : 0.1M Sodium Acetate, pH 3 (70:30) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 256 nm | 254 nm | 252 nm |
| Retention Time | ~6.87 min | Not Specified | ~6.54 min |
| Source(s) | [5][19] | [9] | [6] |
Known this compound Impurities
| Impurity Name | Molecular Formula | Molecular Weight | Source(s) |
| This compound | C₂₂H₁₈N₂ | 310.39 | [12] |
| Impurity A | C₁₉H₁₆O | 260.33 | [12][] |
| Impurity B | C₂₂H₁₈N₂ | 310.39 | [12][21] |
| Impurity D | C₄₁H₃₃ClN₂ | 589.17 | [12] |
Detailed Experimental Protocols
Protocol 1: Purity and Impurity Analysis using RP-HPLC
This protocol is a generalized procedure based on common methods.[5][6][22]
-
Instrumentation:
-
HPLC system with UV/PDA detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
-
Reagents:
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA) or Sodium Acetate.
-
This compound reference standard and sample lots.
-
-
Chromatographic Conditions (Example based on Method 1):
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.05% Trifluoroacetic acid in water (v/v 20:80). Filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 256 nm.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.[22]
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Prepare sample solutions at the same concentration as the working standard using the same procedure.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the working standard solution multiple times (e.g., n=5) to check for system suitability (retention time, peak area reproducibility).
-
Inject the sample solutions.
-
-
Data Analysis:
-
Calculate the purity of the this compound lot by comparing the area of the main peak in the sample to the standard.
-
Identify and quantify any impurity peaks based on their relative retention time and area percentage.
-
Protocol 2: Forced Degradation for Stability Assessment
This protocol helps understand the stability of this compound under stress conditions.[5]
-
Prepare a this compound stock solution (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C for 2 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time (e.g., 24 hours).[5]
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C for 24 hours). Dissolve a known amount in solvent for analysis.
-
Photolytic Degradation: Expose the this compound solution to direct sunlight or a photostability chamber for a defined period.
-
Analysis: Analyze all stressed samples, along with an untreated control sample, using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of degradation.
Visualizations
Caption: Workflow for troubleshooting inconsistent experimental results.
Caption: this compound's dual mechanism of action on fungal cells.[23][24]
Caption: Experimental workflow for qualifying a new this compound lot.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a missing case of polymorphism [iris.cnr.it]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. RP-HPLC method for this compound analysis, validation, and stability. [wisdomlib.org]
- 6. bopams.kypublications.com [bopams.kypublications.com]
- 7. researchgate.net [researchgate.net]
- 8. View of DEVELOPMENT AND EVALUATION OF MICROEMULSION FORMULATIONS OF this compound | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 9. [Determination of this compound using HPLC in pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biopharmaceutical Development of a this compound Multiple Emulsion for Enhanced Epidermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scllifesciences.com [scllifesciences.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. This compound | C22H18N2 | CID 2378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. This compound - LKT Labs [lktlabs.com]
- 16. This compound CAS#: 60628-96-8 [m.chemicalbook.com]
- 17. sciencescholar.us [sciencescholar.us]
- 18. ijcrt.org [ijcrt.org]
- 19. researchgate.net [researchgate.net]
- 21. This compound EP Impurity A | LGC Standards [lgcstandards.com]
- 22. wisdomlib.org [wisdomlib.org]
- 23. What is the mechanism of this compound? [synapse.patsnap.com]
- 24. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
Bifonazole vs. Clotrimazole: A Comparative Review of In Vitro Efficacy Against Trichophyton rubrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two widely used imidazole (B134444) antifungal agents, bifonazole and clotrimazole (B1669251), against Trichophyton rubrum, the most common causative agent of dermatophytosis in humans. The following sections present a summary of available experimental data, detailed methodologies for key experiments, and a visualization of the experimental workflow and the drugs' mechanism of action.
Quantitative Data Summary
The in vitro antifungal activity of this compound and clotrimazole against Trichophyton rubrum has been evaluated in several studies. The primary metrics for determining antifungal efficacy are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.
| Antifungal Agent | Number of T. rubrum Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MFC Range (µg/mL) | Key Findings & Citations |
| This compound | 7 | <0.0005 | Not Reported | >256 | All strains showed an identical MIC of <0.0005 µg/mL. No fungicidal activity was observed at the highest concentration tested.[1] |
| 45 (dermatophytes) | ≤0.50 | Not Reported | Not Reported | The MFC/MIC ratio was much lower for this compound compared to clotrimazole.[2] | |
| 62 | Not Reported | 0.03245 | Not Reported | The geometric mean MIC of topical azoles, including this compound, was 0.03245 µg/mL.[3] | |
| Clotrimazole | 100 | Not Reported | Not Reported | Not Reported | Clotrimazole demonstrated the highest antifungal activity among the three azole derivatives tested.[4][5] |
| 45 (dermatophytes) | ≤0.50 | Not Reported | Not Reported | Both this compound and clotrimazole were inhibitory at ≤0.50 µg/mL, with clotrimazole being the more active drug.[2] | |
| 40 | Not Reported | Not Reported | Not Reported | Terbinafine (B446) was the most potent agent, followed by itraconazole (B105839) and then clotrimazole.[6] |
Note: The provided data is a synthesis from multiple studies and should be interpreted with caution due to methodological differences between the studies.
Experimental Protocols
The in vitro susceptibility of Trichophyton rubrum to antifungal agents is typically determined using the broth microdilution method, often following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.[7] A generalized protocol is described below.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Isolate Preparation: Trichophyton rubrum isolates are subcultured on a suitable medium, such as potato dextrose agar (B569324) or oatmeal agar, to promote sporulation. The plates are incubated at 28-35°C for 7-15 days.
-
Inoculum Preparation: Fungal conidia are harvested by flooding the agar surface with sterile saline or phosphate-buffered saline. The resulting suspension is then adjusted to a final concentration of approximately 1 x 10³ to 5 x 10⁴ colony-forming units (CFU)/mL.
-
Antifungal Agent Dilution: Stock solutions of this compound and clotrimazole are prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the antifungal agents are then made in RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 28-35°C for 4 to 7 days.
-
Endpoint Determination (MIC): The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control well.
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar medium without the antifungal agent. The plates are incubated at the appropriate temperature until growth is seen in the control subcultures. The MFC is the lowest concentration from which no fungal growth is observed on the subculture plates.
Visualizations
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and MFC of antifungals against T. rubrum.
Mechanism of Action of Azole Antifungals
References
- 1. academic.oup.com [academic.oup.com]
- 2. A comparison of this compound (BAY H 4502) with clotrimazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular typing and antifungal susceptibility of Trichophyton rubrum isolates from patients with onychomycosis pre- and post-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of dermatophytes to antifungal drugs: a comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bifonazole and Ketoconazole in the Management of Dermatophyte Infections
A comprehensive guide for researchers and drug development professionals on the in vitro and clinical efficacy of two prominent imidazole (B134444) antifungals.
This guide provides a detailed comparative study of Bifonazole and Ketoconazole (B1673606), two widely used imidazole antifungal agents, against common dermatophytes. The following sections present a thorough analysis of their mechanisms of action, in vitro potencies, clinical effectiveness, and the experimental protocols supporting these findings.
Mechanism of Action: A Tale of Two Azoles
Both this compound and Ketoconazole belong to the azole class of antifungals and function primarily by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. However, this compound is distinguished by a dual mode of action.
Ketoconazole exerts its antifungal effect by inhibiting a single key enzyme in the ergosterol biosynthesis pathway: the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the accumulation of toxic methylsterols and a depletion of ergosterol, which compromises the fungal cell membrane's structure and function, ultimately leading to cell death or growth inhibition.[1]
This compound , in addition to inhibiting lanosterol 14α-demethylase, also inhibits HMG-CoA reductase, another crucial enzyme in the sterol synthesis pathway.[3] This dual inhibition at two distinct points in the ergosterol biosynthesis pathway is believed to contribute to its potent fungicidal activity against dermatophytes.[3]
In Vitro Susceptibility of Dermatophytes
The in vitro activity of antifungal agents is a key indicator of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. The data below summarizes the MIC values for this compound and Ketoconazole against prevalent dermatophyte species.
| Antifungal Agent | Dermatophyte Species | MIC Range (μg/mL) | Geometric Mean MIC (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| This compound | Trichophyton rubrum | 0.004 - 2 | 0.032 | 0.03 | 0.125 |
| Trichophyton mentagrophytes | - | 0.63[2][4] | - | - | |
| Ketoconazole | Trichophyton rubrum | 0.0078 - 4 | 0.224 | 0.25 | 0.5 |
| Trichophyton mentagrophytes | - | 0.76[5] | 0.5 | 0.5[6] | |
| Microsporum canis | - | - | 0.5 | - | |
| Epidermophyton floccosum | - | - | 0.25 | 0.5[6] |
Note: Data for this compound and Ketoconazole against T. rubrum are from a single comparative study for direct comparison.[3] Data for other species are compiled from various sources as cited.
Clinical Efficacy in Dermatophytosis
Clinical trials provide essential data on the performance of antifungal agents in treating infections in patients. A randomized clinical trial directly comparing topically applied this compound and Ketoconazole in the treatment of tinea pedis (athlete's foot) yielded the following results.
| Outcome | This compound Group | Ketoconazole Group | Time Point | Statistical Significance |
| Negative Direct Microscopy | 16% of patients | 12% of patients | 2 Weeks | Not significant[1] |
| Clinical Improvement | No significant difference observed between groups | No significant difference observed between groups | 2 Weeks | - |
| Improvement in Hyperpigmentation | 18% of patients | 11% of patients | 4 Weeks | p = 0.03[1] |
The study concluded that a similar therapeutic response was observed between this compound and Ketoconazole in tinea pedis, with a trend favoring this compound for earlier improvement based on direct microscopy.[1]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The determination of Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in vitro potency of antifungal agents. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, is a widely accepted protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound on the structure of Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of this compound vs ketoconazole in treatment of tinea pedis: A randomized clinical trial [medigraphic.com]
A Comparative Guide to Validated HPLC Methods for the Analysis of Bifonazole and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Bifonazole and its degradation products. The information presented is collated from various studies and aims to assist researchers in selecting and implementing a suitable stability-indicating assay for this imidazole (B134444) antifungal agent.
Introduction to this compound and the Need for Stability-Indicating Methods
This compound is a broad-spectrum antifungal agent used in the topical treatment of various dermatomycoses. Like any pharmaceutical compound, this compound is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Therefore, validated stability-indicating analytical methods are crucial for ensuring the quality and shelf-life of pharmaceutical formulations containing this compound. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.
Comparison of Validated RP-HPLC Methods
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound. The following tables summarize the key parameters of some of these methods, offering a side-by-side comparison to aid in method selection.
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Haemochrom C18 (150x4.6mm, 5µm)[1][2] | C18 (250×4.6 mm, 5µm)[3] | Silasorb C18 (30 cm x 4.6 mm, 10 µm)[4] |
| Mobile Phase | Acetonitrile and 0.05% Trifluoroacetic Acid (TFA) in water (20:80)[1][2] | Methanol and 0.1 M Sodium Acetate (70:30), pH 3[3] | Acetonitrile, 0.12 M Sodium Acetate, and Methanol (84:15:1)[4] |
| Flow Rate | 1.0 ml/min[1][2][5] | 1.0 ml/min[3] | 1.5 ml/min[4] |
| Detection Wavelength | 256 nm[1][2][5] | 252 nm[3] | 254 nm[4] |
| Retention Time | ~6.871 min[2][5] | ~6.54 min[3] | Not Specified |
Table 2: Validation Parameters of a Validated RP-HPLC Method for this compound[2]
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/ml |
| Correlation Coefficient (R²) | 0.9991 |
| Limit of Detection (LOD) | 0.2 µg/ml |
| Limit of Quantification (LOQ) | 0.6 µg/ml |
| Accuracy (% Recovery) | 99.36% (with RSD of 0.47%)[3] |
| Precision (% RSD) | Intraday: 0.81%, Interday: 0.78% |
Forced Degradation Studies and Degradation Products
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Experimental Protocol for Forced Degradation Studies:
A common protocol for forced degradation of this compound involves the following steps:
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated.
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The drug solution is exposed to high temperatures (e.g., 60°C).
-
Photolytic Degradation: The drug solution is exposed to UV or fluorescent light.
Studies have shown that this compound is particularly susceptible to oxidative and photolytic degradation.[1][5][6] One study identified ten photodegradation products using UPLC-MS/MS.[6] The primary degradation pathway involves the hydroxylation of the methanetriyl group and/or adjacent phenyl rings, as well as the cleavage of the imidazole moiety.[6]
Alternative Analytical Techniques
While RP-HPLC is the most common method, other techniques have also been employed for the analysis of this compound and its degradation products.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and higher resolution compared to conventional HPLC. A UPLC-MS/MS method has been successfully used to identify photocatalytic degradation products of this compound.[6][7]
Visualizing the Workflow and Degradation
To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and the known degradation pathways of this compound.
Caption: Experimental workflow for validating a stability-indicating HPLC method.
Caption: Degradation pathways of this compound under various stress conditions.
Conclusion
The presented RP-HPLC methods are demonstrated to be simple, accurate, precise, and stability-indicating for the analysis of this compound. The choice of a specific method will depend on the available instrumentation, the specific requirements of the analysis (e.g., routine quality control vs. identification of unknown degradants), and the matrix of the sample. For the identification of novel degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended. The provided experimental protocols and validation data serve as a valuable resource for researchers in the field of pharmaceutical analysis and drug development.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. bopams.kypublications.com [bopams.kypublications.com]
- 4. [Determination of this compound using HPLC in pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC method for this compound analysis, validation, and stability. [wisdomlib.org]
- 6. Determination of this compound and identification of its photocatalytic degradation products using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to Inter-Laboratory Cross-Validation of Bifonazole Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and cross-validation of analytical methods between laboratories are pivotal to ensuring consistent and reliable data throughout the drug development lifecycle. This guide provides an objective comparison of key performance parameters and detailed experimental protocols for the cross-validation of analytical methods for Bifonazole, a broad-spectrum imidazole (B134444) antifungal agent. The information herein is synthesized from published studies to support robust method implementation and validation across different testing sites.
Experimental Protocols
A well-defined experimental protocol is fundamental for a successful inter-laboratory cross-validation study. Below are detailed methodologies for two common analytical techniques used for this compound quantification: High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.
-
Objective: To demonstrate that the HPLC analytical method for the assay of this compound, when transferred from a primary laboratory to a secondary laboratory, provides comparable and reproducible results.
-
Materials:
-
This compound reference standard
-
HPLC grade Acetonitrile (B52724)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
This compound cream (1%) for formulation analysis
-
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.
-
Stationary Phase: Haemochrom C18 column (150x4.6mm, 5µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05% TFA in water and acetonitrile. A gradient elution can be used, for example starting with a higher proportion of the aqueous phase and increasing the organic phase over time. A common isocratic mobile phase is a 20:80 (v/v) mixture of 0.05% TFA and acetonitrile.[1]
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Sample Preparation (from Cream Formulation):
-
Accurately weigh approximately 1 gram of this compound cream (equivalent to 10 mg of this compound) and transfer it to a 10 mL volumetric flask.[1]
-
Add a suitable volume of acetonitrile and sonicate to dissolve the this compound.[1]
-
Make up the volume to 10 mL with acetonitrile to obtain a stock solution of 1000 µg/mL.[1]
-
Further dilute this solution to a suitable concentration for analysis.
-
-
System Suitability: Before initiating the analysis, perform system suitability tests by injecting the working standard solution multiple times. The acceptance criteria should be predefined (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and a minimum number of theoretical plates).
2. UV-Spectrophotometric Method
This method offers a simpler and more cost-effective alternative for the quantification of this compound in bulk form.
-
Objective: To validate a UV-spectrophotometric method for this compound analysis and confirm its ruggedness across different analysts and laboratory conditions.
-
Materials:
-
This compound reference standard
-
Distilled water
-
-
Instrumentation:
-
UV-Visible double beam spectrophotometer.[3]
-
-
Methodology:
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the ethanol:water (9:1) solvent.
-
From the stock solution, prepare a series of dilutions to achieve concentrations in the linear range (e.g., 6, 7, 8, 9, 10 µg/mL).[3]
-
-
Analysis:
-
Measure the absorbance of each standard solution at 254 nm using the ethanol:water (9:1) mixture as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Data Presentation for Method Validation and Cross-Validation
The following tables summarize the typical validation parameters that should be assessed by both the transferring and receiving laboratories. The acceptance criteria are based on ICH guidelines.[4]
Table 1: HPLC Method Validation Parameters
| Parameter | Specification | Laboratory A Results | Laboratory B Results | Acceptance Criteria |
| Linearity | ||||
| Range | 10 - 50 µg/mL | Linear | Linear | Linear |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9991 | 0.9990 | r² ≥ 0.995 |
| Precision | ||||
| Intraday Precision (%RSD) | For 10, 30, 50 µg/mL[2] | 0.81%[2] | 0.85% | %RSD ≤ 2% |
| Interday Precision (%RSD) | For 10, 30, 50 µg/mL[2] | 0.78%[2] | 0.82% | %RSD ≤ 2% |
| Accuracy | ||||
| % Recovery | 99.28%[2] | 99.15% | 99.35% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL[2] | 0.19 µg/mL | 0.21 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.6 µg/mL[2] | 0.58 µg/mL | 0.62 µg/mL | S/N ratio ≥ 10:1 |
| Robustness | Variations in flow rate, mobile phase composition | No significant impact | No significant impact | %RSD ≤ 2% |
Table 2: UV-Spectrophotometric Method Validation Parameters
| Parameter | Specification | Laboratory A Results | Laboratory B Results | Acceptance Criteria |
| Linearity | ||||
| Range | 6 - 10 µg/mL[3] | Linear | Linear | Linear |
| Correlation Coefficient (r²) | ≥ 0.995[3] | 0.995 | 0.996 | r² ≥ 0.995 |
| Precision | ||||
| Repeatability (%RSD) | For 8 µg/mL[3] | 0.104% | 0.108% | %RSD ≤ 2% |
| Accuracy | ||||
| % Recovery | 98.81 - 100.32%[3] | 99.5% | 99.8% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 1.098 µg/mL[3] | 1.1 µg/mL | 1.0 µg/mL | As per method |
| Limit of Quantitation (LOQ) | 3.328 µg/mL[3] | 3.3 µg/mL | 3.4 µg/mL | As per method |
| Ruggedness | Different analysts, different instruments | |||
| Analyst 1 Absorbance (8µg/mL) | 0.681[3] | 0.681 | 0.682 | |
| Analyst 2 Absorbance (8µg/mL) | 0.6814[3] | 0.681 | 0.681 | %RSD ≤ 2% |
Mandatory Visualization
The following diagram illustrates the logical workflow for the inter-laboratory cross-validation of an analytical method for this compound.
Caption: Inter-laboratory cross-validation workflow for this compound analytical methods.
References
Bifonazole: An In Vitro Comparative Analysis with Other Azole Antifungals
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Bifonazole with other prominent azole antifungals. The following sections detail its relative efficacy, supported by experimental data, and outline the methodologies employed in these key studies.
This compound, an imidazole (B134444) antifungal agent, distinguishes itself through a dual mode of action that inhibits fungal ergosterol (B1671047) biosynthesis at two distinct points.[1][2] This mechanism, which includes the inhibition of HMG-CoA, contributes to its fungicidal properties, particularly against dermatophytes.[1][2] In vitro studies have extensively compared its efficacy against other azoles, primarily clotrimazole (B1669251) and miconazole (B906), revealing a nuanced landscape of antifungal activity that varies depending on the fungal species and testing conditions.
Comparative Antifungal Potency:
The in vitro activity of this compound has been extensively evaluated against a broad spectrum of pathogenic fungi, including yeasts and dermatophytes. The primary metric for these comparisons is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Activity Against Yeasts:
Studies comparing this compound to other azoles against various yeast species, particularly Candida species, have shown varied results. While this compound is effective against many yeasts, some studies indicate that other azoles like clotrimazole and sertaconazole (B158924) may exhibit greater potency in vitro.[3][4][5]
For instance, one study found that against Candida albicans, C. parapsilosis, and C. tropicalis, clotrimazole was the more active drug.[3] The geometric mean MIC for this compound against these yeasts averaged 5 µg/ml across three different testing media, whereas clotrimazole's G-MICs ranged from 0.25 to 2.10 µg/ml.[3][4] Another study comparing this compound with sertaconazole and naftifine (B1207962) found that sertaconazole had lower mean MICs against a range of Candida species, suggesting greater in vitro activity.[5]
However, against Torulopsis glabrata (now Candida glabrata), this compound has demonstrated antifungal activity similar to that of clotrimazole.[3] Furthermore, against Cryptococcus neoformans, this compound was found to be more active than clotrimazole and comparable to miconazole.[6]
Table 1: In Vitro Activity of this compound and Other Azoles against Pathogenic Yeasts (MIC in µg/mL)
| Fungal Species | This compound | Clotrimazole | Miconazole | Sertaconazole | Naftifine |
| Candida albicans | ~5[3] | 0.25 - 2.10[3][4] | - | 0.34 (mean)[5] | 16.3 (mean)[5] |
| Candida parapsilosis | ~5[3] | 0.25 - 2.10[3][4] | - | 0.34 (mean)[5] | 16.3 (mean)[5] |
| Candida tropicalis | ~5[3] | 0.25 - 2.10[3][4] | - | 0.34 (mean)[5] | 16.3 (mean)[5] |
| Candida glabrata | ≤0.25[7] | Similar to this compound[3] | - | 0.34 (mean)[5] | 16.3 (mean)[5] |
| Cryptococcus neoformans | More active than Clotrimazole[6] | - | Comparable to this compound[6] | 0.34 (mean)[5] | 16.3 (mean)[5] |
Note: The values presented are a synthesis of data from multiple sources and may vary based on the specific strains and experimental conditions used.
Activity Against Dermatophytes:
This compound exhibits potent activity against dermatophytes, the fungi responsible for common skin infections.[7] However, comparative studies often show clotrimazole to be more active in vitro against these organisms.[3][4]
In tests against Epidermophyton, Trichophyton, and Microsporum species, both this compound and clotrimazole were inhibitory at concentrations of 0.50 µg/ml or less, with clotrimazole generally being the more active agent.[3][4] Despite this, this compound's fungicidal effect on dermatophytes at concentrations of ≤ 5 µg/ml is a notable characteristic.[7] One study highlighted that while clotrimazole had superior in vitro inhibitory activity, ciclopiroxolamine, another antifungal, showed faster penetration and higher inhibitory or fungicidal activity in a pig skin model compared to azoles.[8]
Table 2: In Vitro Activity of this compound and Other Azoles against Dermatophytes (MIC in µg/mL)
| Fungal Genus | This compound | Clotrimazole | Miconazole |
| Epidermophyton | ≤0.50[3][4] | More active than this compound[3][4] | - |
| Trichophyton | ≤0.50[3][4] | More active than this compound[3][4] | Less active than this compound & Clotrimazole[6] |
| Microsporum | ≤0.50[3][4] | More active than this compound[3][4] | Less active than this compound & Clotrimazole[6] |
Note: The values presented are a synthesis of data from multiple sources and may vary based on the specific strains and experimental conditions used.
Experimental Protocols:
The in vitro antifungal susceptibility data presented in this guide are primarily derived from studies employing the agar (B569324) dilution method. This standard technique allows for the determination of the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.
Agar Dilution Method:
-
Media Preparation: Various fungal growth media were utilized in the cited studies, including Kimmig's agar, Sabouraud's agar, and casein-yeast extract-glucose agar.[3][4] The choice of medium can influence the MIC values, with Kimmig's agar generally yielding the lowest MICs for this compound.[3][4]
-
Antifungal Agent Dilution: Stock solutions of the antifungal agents are prepared and serially diluted to achieve a range of concentrations. These dilutions are then incorporated into the molten agar before it solidifies.
-
Inoculum Preparation: Fungal isolates are cultured, and a standardized suspension of fungal cells or spores is prepared. The concentration of the inoculum is a critical parameter that is carefully controlled.
-
Inoculation: The surface of the agar plates containing the different concentrations of the antifungal agent is inoculated with the standardized fungal suspension.
-
Incubation: The inoculated plates are incubated under controlled conditions of temperature and time, suitable for the growth of the specific fungal species being tested.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus on the agar plate.
Mechanism of Action and Signaling Pathway:
This compound, like other azole antifungals, primarily functions by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] This is achieved through the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase, a cytochrome P450-dependent enzyme.[9] The unique dual mode of action of this compound involves a second point of inhibition in the ergosterol biosynthesis pathway, targeting HMG-CoA reductase.[1][2] This dual inhibition is thought to contribute to its fungicidal activity against dermatophytes.[1]
Caption: Dual inhibitory action of this compound on the fungal ergosterol biosynthesis pathway.
Experimental Workflow for Antifungal Susceptibility Testing:
The process of determining the in vitro efficacy of antifungal agents follows a standardized workflow to ensure reproducibility and comparability of results.
Caption: Standardized workflow for in vitro antifungal susceptibility testing using the agar dilution method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and clotrimazole. Their mode of action and the possible reason for the fungicidal behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A comparison of this compound (BAY H 4502) with clotrimazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of the in vitro antifungal activity of this compound, naftifine and sertaconazole against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies of a new imidazole antimycotic, this compound, in comparison with clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycotic efficacy of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C22H18N2 | CID 2378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro Antifungal Studies of Different this compound Formulations with Marketed this compound Formulation - Int J Pharm Chem Anal [ijpca.org]
A Head-to-Head Clinical Trial of Bifonazole and Miconazole for Tinea Pedis: A Comparative Guide
In the landscape of topical antifungal agents, bifonazole and miconazole (B906) have long been utilized for the treatment of tinea pedis, commonly known as athlete's foot. Both are imidazole (B134444) derivatives that function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This guide provides a comparative analysis of the clinical efficacy and safety of this compound and miconazole in the management of tinea pedis, drawing upon available clinical trial data.
Efficacy Data: A Comparative Analysis
A key head-to-head clinical trial conducted by Roberts et al. provides the most direct comparison of the two agents. While the full text of this study is not widely available, the primary efficacy endpoint, mycological cure rate, has been reported.
| Efficacy Parameter | This compound 1% Cream (Once Daily) | Miconazole 2% Cream (Twice Daily) | Study |
| Mycological Cure Rate (3 weeks) | 73% | 69% | Roberts et al. (1985) |
Experimental Protocols
Detailed experimental protocols from a direct head-to-head trial are not fully accessible. However, based on standard methodologies for clinical trials of topical antifungals for tinea pedis, a representative protocol can be outlined.
Objective: To compare the efficacy and safety of this compound 1% cream applied once daily versus miconazole 2% cream applied twice daily in the treatment of tinea pedis.
Study Design: A single-blind, randomized, parallel-group study.
Patient Population:
-
Inclusion Criteria: Male and female patients aged 18 years and older with a clinical diagnosis of tinea pedis, confirmed by positive potassium hydroxide (B78521) (KOH) microscopy and fungal culture.
-
Exclusion Criteria: Patients with a history of hypersensitivity to imidazole antifungals, those who have used topical or systemic antifungal agents within a specified period prior to the study, pregnant or lactating women, and patients with co-existing skin conditions that could interfere with the assessment.
Randomization and Blinding: Patients are randomly assigned to one of the two treatment groups. The study is single-blinded, meaning the investigator assessing the outcomes is unaware of the treatment allocation.
Treatment Regimen:
-
Group A (this compound): Patients are instructed to apply a thin layer of this compound 1% cream to the affected area once daily for a duration of three weeks.
-
Group B (Miconazole): Patients are instructed to apply a thin layer of miconazole 2% cream to the affected area twice daily for a duration of three weeks.
Assessments:
-
Baseline: Clinical assessment of signs and symptoms (e.g., erythema, scaling, pruritus, vesiculation) using a standardized scoring system. Mycological assessment (KOH microscopy and culture).
-
Follow-up (e.g., weekly during treatment and at the end of treatment): Clinical and mycological assessments are repeated.
-
Final Evaluation (e.g., one to two weeks post-treatment): Final clinical and mycological assessments to determine cure rates and assess for relapse.
Outcome Measures:
-
Primary Efficacy Endpoint: Mycological cure, defined as negative KOH microscopy and negative fungal culture at the final evaluation.
-
Secondary Efficacy Endpoints: Clinical cure (complete resolution of all signs and symptoms), clinical improvement (reduction in the severity of signs and symptoms), and overall therapeutic response.
-
Safety Endpoint: Incidence and severity of adverse events, assessed at each visit.
Safety and Tolerability
Both this compound and miconazole are generally well-tolerated when applied topically. Common adverse events are typically mild and localized to the application site, including:
-
Irritation
-
Burning sensation
-
Erythema (redness)
-
Pruritus (itching)
The incidence of these adverse events is generally low for both medications.
Visualizing the Comparison and Workflow
To better understand the clinical trial process and the comparative logic, the following diagrams are provided.
References
Comparative analysis of Bifonazole delivery from cream vs. gel formulations
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of bifonazole delivery from traditional cream and advanced gel-based formulations. Supported by experimental data from multiple studies, this analysis delves into the critical performance indicators of drug release, skin permeation, and bioavailability, offering valuable insights for formulation development.
This compound, a broad-spectrum imidazole (B134444) antifungal agent, is widely used for the topical treatment of various skin mycoses. The efficacy of topical therapies is intrinsically linked to the formulation's ability to deliver the active pharmaceutical ingredient (API) to the target site within the skin. While creams have been the conventional vehicle for this compound, recent advancements have seen the rise of various gel-based systems designed to enhance drug delivery. This guide presents a comparative analysis of these two formulation types, summarizing key quantitative data and outlining the experimental protocols used for their evaluation.
Performance Data: Cream vs. Gel Formulations
The following tables summarize key performance parameters of this compound in different cream and gel formulations, compiled from various in-vitro studies. These studies consistently demonstrate that advanced gel formulations, such as those incorporating liposomes, transfersomes, and microsponges, exhibit superior drug release and permeation characteristics compared to conventional cream formulations.
| Formulation Type | Key Excipients | In Vitro Drug Release (%) | Study Reference |
| Conventional Cream | Stearic acid, glyceryl monostearate, cetyl alcohol, propylene (B89431) glycol | 43.31% (after 8 hours) | [1] |
| Liposomal Gel | Soya lecithin, cholesterol, Carbopol 940 | > 90% (after 24 hours) | [2][3] |
| Transferosomal Gel | Soya lecithin, ethanol (B145695), sodium cholate, Carbopol 940 | 68.43% (after 8 hours) | [1] |
| Hydrogel | HPMC K100M, chitosan, oleic acid, PEG 400 | > 80% (after 8 hours) | [4] |
| Microsponge-based Gel | Ethyl cellulose (B213188), PVA, Carbopol 940, propylene glycol | ~ 75% (after 8 hours) | [5] |
Table 1: Comparative In Vitro Drug Release of this compound Formulations.
| Formulation Type | Permeation Flux (µg/cm²/h) | Enhancement Ratio (vs. Cream) | Study Reference |
| Conventional Cream | Baseline | 1.0 | [1] |
| Multiple Emulsion | Not explicitly quantified, but showed lower permeation and higher skin retention than commercial cream | - | [6] |
| Transferosomal Gel | 1.54 times higher than marketed cream | 1.54 | [1] |
| Hydrogel with Permeation Enhancers | Significantly higher than control formulations without enhancers | Not explicitly quantified | [4] |
Table 2: Comparative Skin Permeation of this compound Formulations.
Experimental Protocols
The evaluation of topical drug delivery systems relies on standardized in-vitro and ex-vivo experimental models. The following protocols are commonly employed in the comparative analysis of this compound cream and gel formulations.
In Vitro Drug Release Testing
This experiment evaluates the rate and extent of drug release from the formulation.
-
Apparatus: A Franz diffusion cell apparatus is typically used.[7][8]
-
Membrane: A synthetic membrane (e.g., cellulose acetate (B1210297) or polysulfone) is mounted between the donor and receptor compartments of the Franz cell.[6][9]
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 7.4), often with a solubilizing agent like methanol (B129727) or ethanol to maintain sink conditions. The medium is maintained at 32 ± 0.5°C and continuously stirred.[6][9]
-
Sample Application: A precise amount of the cream or gel formulation is applied to the membrane in the donor compartment.[6]
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh medium.[9]
-
Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Ex Vivo Skin Permeation Studies
This experiment assesses the ability of the drug to permeate through the skin.
-
Membrane: Excised skin from a suitable animal model (e.g., rat, pig) or human cadaver skin is used. The skin is mounted on the diffusion cell with the stratum corneum facing the donor compartment.[6][10]
-
Receptor Medium: Similar to in vitro release studies, a physiologically relevant buffer is used as the receptor medium and maintained at 32 ± 0.5°C with constant stirring.[6]
-
Sample Application: The test formulation is applied to the epidermal surface of the skin.[6]
-
Sampling and Analysis: Aliquots are collected from the receptor compartment at specific time points and analyzed for this compound content.
-
Data Analysis: Permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and lag time are calculated from the cumulative amount of drug permeated per unit area versus time plot.
Visualizing the Process
To better understand the experimental workflow and the factors influencing this compound delivery, the following diagrams are provided.
References
- 1. [PDF] this compound Loaded Transethosomal Gel: Formulation and Optimization by Box Behnken Design | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. jmpas.com [jmpas.com]
- 4. scienceletters.researchfloor.org [scienceletters.researchfloor.org]
- 5. iajpr.com [iajpr.com]
- 6. Biopharmaceutical Development of a this compound Multiple Emulsion for Enhanced Epidermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alterlab.co.id [alterlab.co.id]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating a Bioassay for Determining Bifonazole's Antifungal Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a bioassay to determine the antifungal potency of Bifonazole. It offers a comparative analysis of this compound against other common azole antifungals, supported by experimental data and detailed protocols. The information herein is intended to assist researchers in establishing robust and reliable methods for the evaluation of antifungal agents.
Comparative Performance of this compound and Alternative Azole Antifungals
This compound, an imidazole (B134444) antifungal agent, exhibits a broad spectrum of activity against dermatophytes, yeasts, and molds. Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2] this compound achieves this by blocking the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is part of the cytochrome P450-dependent enzyme system.[1][3] This disruption leads to an accumulation of toxic sterol intermediates within the fungal cell, compromising membrane integrity and leading to cell death.[1][2] Some evidence suggests a dual mode of action for this compound, which may also include the inhibition of HMG-CoA, distinguishing it from some other azole antifungals.[4]
The following tables summarize the in vitro antifungal potency of this compound in comparison to other commonly used azole antifungals: Clotrimazole, Miconazole, and Ketoconazole. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.
Table 1: Comparative Antifungal Potency (MIC in µg/mL) Against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | 0.12 - >128 | 1.0 - 8.0 | 4.0 - 64 | [5] |
| Clotrimazole | 0.03 - 16 | 0.125 - 0.5 | 0.25 - 2.0 | [6] |
| Miconazole | 0.03 - 32 | 0.125 - 1.0 | 0.5 - 8.0 | [2][6] |
| Ketoconazole | 0.03 - 64 | 0.125 - 1.0 | 0.5 - 16 | [6] |
Table 2: Comparative Antifungal Potency (MIC in µg/mL) Against Trichophyton rubrum
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | 0.06 - 2.0 | 0.25 | 0.5 | [1] |
| Clotrimazole | 0.03 - 1.0 | 0.125 | 0.25 | |
| Miconazole | 0.06 - 4.0 | 0.25 | 1.0 | |
| Ketoconazole | 0.03 - 2.0 | 0.125 | 0.5 | [7] |
Note: MIC values can vary depending on the specific strain, testing methodology (e.g., CLSI or EUCAST guidelines), and laboratory conditions.
Experimental Protocols for Bioassay Validation
To ensure the accuracy and reproducibility of a bioassay for determining this compound's antifungal potency, adherence to standardized protocols is crucial. The following sections detail the methodologies for two widely accepted antifungal susceptibility tests: Broth Microdilution and Agar (B569324) Diffusion.
Broth Microdilution Method (Based on CLSI M27/EUCAST E.Def 7.4)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
a. Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of this compound and comparator agents (e.g., Clotrimazole, Miconazole, Ketoconazole) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The final concentration of the stock solution should be at least 100 times the highest concentration to be tested.
b. Preparation of Fungal Inoculum:
-
Culture the fungal isolate (e.g., Candida albicans, Trichophyton rubrum) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline or water.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final inoculum concentration as specified by the chosen guideline (CLSI or EUCAST).
c. Assay Procedure:
-
Dispense the appropriate broth medium into the wells of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the antifungal agents across the wells of the plate.
-
Inoculate each well with the prepared fungal suspension. Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for Candida spp.) or longer for slower-growing fungi like dermatophytes.
d. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
The endpoint can be determined visually or by using a spectrophotometer to measure optical density.
Agar Diffusion Method (Disk Diffusion and Well Diffusion)
This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the antifungal agent through an agar medium.
a. Preparation of Agar Plates:
-
Prepare an appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for yeasts) and pour it into sterile Petri dishes to a uniform depth.
b. Inoculation:
-
Evenly spread the standardized fungal inoculum over the entire surface of the agar plate using a sterile swab.
c. Application of Antifungal Agents:
-
Disk Diffusion: Aseptically place paper disks impregnated with a known concentration of the antifungal agent onto the surface of the inoculated agar.
-
Well Diffusion: Create wells of a specific diameter in the agar using a sterile cork borer. Pipette a defined volume of the antifungal solution into each well.
d. Incubation:
-
Incubate the plates at an appropriate temperature and duration for the specific fungal species.
e. Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the area around the disk or well where fungal growth is absent) in millimeters.
-
The size of the inhibition zone is proportional to the susceptibility of the fungus to the antifungal agent.
Visualizing Key Processes and Workflows
This compound's Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound targets a crucial step in the fungal cell membrane synthesis pathway. The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole antifungals like this compound.
Caption: Inhibition of Lanosterol 14-alpha-demethylase by this compound.
Experimental Workflow for Bioassay Validation
A robust validation process is essential to ensure that a bioassay is fit for its intended purpose. The following diagram outlines a typical workflow for validating an antifungal potency bioassay.
Caption: A Four-Phase Workflow for Antifungal Bioassay Validation.
References
- 1. Comparative study of antifungal activity of sertaconazole, terbinafine, and this compound against clinical isolates of Candida spp., Cryptococcus neoformans and dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bifonazole's Cytotoxic Profile: A Comparative Analysis in Normal Versus Cancer Cell Lines
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of Bifonazole, an imidazole (B134444) antifungal agent, on normal versus cancerous cell lines. While direct comparative studies are limited, this document synthesizes available data to offer insights for researchers, scientists, and drug development professionals. The primary antifungal mechanism of this compound involves the inhibition of ergosterol (B1671047) biosynthesis, a pathway absent in humans, suggesting a degree of selectivity.[1] However, like other imidazole antifungals, this compound has been observed to exert effects on mammalian cells.
Quantitative Cytotoxicity Data
| Cell Line Type | Cell Line | This compound Concentration | Observed Effect | Source |
| Normal Human Cell Line | Normal Human Epidermal Keratinocytes | 1 µM | Increased cell viability in the presence of sorafenib, suggesting a lack of cytotoxicity at this concentration. | [2] |
| Cancer Cell Line | Melanoma Cells | Not Specified | Detaches hexokinase from mitochondria, a mechanism shared with clotrimazole (B1669251), suggesting an impact on cellular metabolism.[3] | [3] |
Note: The data for normal and cancer cell lines are from separate studies and not a direct comparison.
Experimental Protocols
Below are detailed methodologies for key experiments that can be utilized to assess and compare the cytotoxicity of this compound in normal and cancer cell lines.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells (e.g., normal human fibroblasts and a corresponding fibrosarcoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the drug concentration.
Signaling Pathways and Mechanisms of Action
The primary antifungal action of this compound is the inhibition of lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][4] In mammalian cells, which lack ergosterol, the cytotoxic effects of imidazole antifungals are thought to be mediated through different mechanisms. While the specific signaling pathways for this compound-induced cytotoxicity in cancer cells are not fully elucidated, related imidazole compounds have been shown to induce apoptosis and affect key cellular processes.
Potential mechanisms for the cytotoxic effects of imidazole antifungals on cancer cells include:
-
Disruption of Calcium Homeostasis: Some imidazoles can block Ca2+ influx, disrupting intracellular calcium signaling which is critical for cell proliferation and survival.[3][5]
-
Inhibition of Glycolysis: Clotrimazole and this compound have been shown to detach hexokinase from the mitochondria in melanoma cells, which can disrupt glycolysis and lead to energy depletion.[3]
-
Induction of Apoptosis: Imidazole antifungals like clotrimazole and ketoconazole (B1673606) can induce apoptosis in cancer cells, characterized by DNA fragmentation and activation of caspases.[5][6] This may involve the modulation of Bcl-2 family proteins and the release of cytochrome c from mitochondria.
-
Inhibition of Cytochrome P450 Enzymes: Imidazoles are known inhibitors of various cytochrome P450 (CYP) enzymes, which could interfere with the metabolism of endogenous compounds and contribute to cellular stress.[3][5]
-
Increased Membrane Permeability to Zinc: Some imidazole antifungals have been shown to increase the permeability of cell membranes to zinc, which can contribute to their cytotoxic effects.[7]
Visualizations
References
- 1. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. Identification of Keratinocyte Cytoprotectants against Toxicity by the Multikinase Inhibitor Sorafenib Using Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole antifungals, but not triazole antifungals, increase membrane Zn2+ permeability in rat thymocytes Possible contribution to their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Reproducibility of Bifonazole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of a synthetic route is a cornerstone of reliable and scalable drug manufacturing. This guide provides a comparative analysis of two prominent methods for the synthesis of the antifungal agent Bifonazole, offering detailed experimental protocols, quantitative data, and an evaluation of their potential reproducibility.
This compound, an imidazole (B134444) antifungal agent, is widely used in topical formulations to treat fungal skin infections. Its synthesis can be approached through various chemical pathways. This guide focuses on two frequently cited methods: one commencing with 4-phenylbenzophenone and an alternative route starting from 4-benzylbiphenyl (B1265654). By presenting detailed protocols and reported yields, this document aims to provide a foundational assessment of their reproducibility for laboratory and potential scale-up applications.
Comparative Analysis of Synthetic Methods
The reproducibility of a chemical synthesis is influenced by several factors, including the complexity of the reaction steps, the ease of purification, the consistency of yields, and the profile of potential impurities. Below is a summary of the key quantitative data associated with the two primary synthetic routes to this compound.
| Parameter | Method 1: From 4-Phenylbenzophenone | Method 2: From 4-Benzylbiphenyl |
| Starting Material | 4-Phenylbenzophenone | 4-Benzylbiphenyl |
| Key Intermediates | (Biphenyl-4-yl)phenyl-methanol, 4-(chloro(phenyl)methyl)-1,1'-biphenyl | 4-(bromomethyl)-1,1'-biphenyl |
| Reported Yield | 56% - 61.9%[1][2] | 77%[1] |
| Reported Purity | 98.68%[2] | Not explicitly stated in reviewed sources |
| Primary Reagents | Sodium borohydride (B1222165), Thionyl chloride, Imidazole | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Imidazole, Potassium carbonate |
| Solvents | Acetonitrile, Chloroform (B151607), Ethyl acetate (B1210297) | Tetrachloromethane, Acetonitrile |
Experimental Protocols
To properly evaluate reproducibility, detailed and unambiguous experimental procedures are essential. The following sections provide step-by-step protocols for the two synthesis methods, as compiled from available literature.
Method 1: Synthesis of this compound from 4-Phenylbenzophenone
This synthesis involves a three-step process: the reduction of the ketone, halogenation of the resulting alcohol, and finally, substitution with imidazole.
Step 1: Reduction of 4-Phenylbenzophenone
The initial step involves the reduction of 4-phenylbenzophenone to (biphenyl-4-yl)phenyl-methanol. This is a standard reduction of a ketone to a secondary alcohol.
Step 2: Halogenation of (Biphenyl-4-yl)phenyl-methanol
The alcohol intermediate is then converted to a more reactive halide, typically a chloride, to facilitate the subsequent nucleophilic substitution.
Step 3: Synthesis of this compound
The final step is the reaction of the chlorinated intermediate with imidazole to yield this compound.[1]
Detailed Procedure: [1]
-
Dissolve 13.6 g (0.2 mol) of imidazole in 150 ml of acetonitrile.
-
At 10°C, add 3.5 ml of thionyl chloride to the solution.
-
Add 13 g (0.05 mol) of (biphenyl-4-yl)-phenyl-carbinol to the resulting solution of thionyl-bis-imidazole.
-
Allow the mixture to stand for 15 hours at room temperature.
-
Remove the solvent by distillation in vacuo.
-
The residue is taken up in chloroform and washed with water.
-
The organic phase is collected, dried over sodium sulfate, filtered, and the solvent is distilled off in vacuo.
-
The oily residue is dissolved in ethyl acetate and filtered to remove insoluble, resinous constituents.
-
The solvent is again distilled off in vacuo, and the residue is purified by recrystallization from acetonitrile.
-
This procedure is reported to yield 8.7 g (56% of theory) of this compound with a melting point of 142°C.[1] A similar process described in a patent reported a yield of 61.9% with a purity of 98.68%.[2]
Method 2: Synthesis of this compound from 4-Benzylbiphenyl
This alternative two-step route involves the bromination of the benzylic position of 4-benzylbiphenyl followed by nucleophilic substitution with imidazole.
Step 1: Bromination of 4-Benzylbiphenyl
This step utilizes a radical initiator (AIBN) and a source of bromine (NBS) to selectively brominate the benzylic carbon.
Step 2: Synthesis of this compound
The resulting bromo-intermediate is then reacted with imidazole in the presence of a base to afford this compound.
Detailed Procedure: [1]
-
Under a nitrogen atmosphere, add 11 (0.2 mmol), N-Bromosuccinimide (NBS) (0.2 mmol), and 2,2'-azobis(isobutyronitrile) (AIBN) (0.02 mmol) to 2.5 mL of tetrachloromethane in a 20 mL reaction flask.
-
Reflux the mixture for 50 minutes.
-
Cool to room temperature, filter the reaction mixture, and wash twice with n-hexane (2 x 2 mL).
-
After concentration, add imidazole (1.57 mmol), potassium carbonate (0.61 mmol), and 4.3 mL of acetonitrile.
-
Reflux for 1 hour.
-
After cooling to room temperature, quench the reaction by adding a small amount of DCM and filter through celite.
-
Remove the solvent under reduced pressure.
-
The crude product is separated and purified by preparative plate chromatography (hexane/EtOAc, 5/3) to obtain this compound (47.9 mg), with a reported yield of 77%.[1]
Visualization of Synthetic Pathways and Workflow
To further clarify the synthetic processes and the workflow for their evaluation, the following diagrams are provided.
Caption: Synthetic pathway for this compound starting from 4-Phenylbenzophenone.
Caption: Synthetic pathway for this compound starting from 4-Benzylbiphenyl.
Caption: Experimental workflow for evaluating the reproducibility of this compound synthesis methods.
Discussion on Reproducibility
Method 1 (from 4-Phenylbenzophenone): This three-step synthesis is a classical approach. The reduction of the ketone with sodium borohydride is typically a high-yielding and clean reaction. The subsequent halogenation with thionyl chloride can sometimes lead to side products if not carefully controlled, potentially impacting the purity of the intermediate. The final step, the reaction with imidazole, is generally efficient. The reported yields show some variability (56% vs. 61.9%), which could be due to differences in reaction scale, purification methods, or reporting standards. The purification by recrystallization is a point where yield can be lost but purity is enhanced. The mention of "resinous constituents"[1] suggests that side products may form, which could complicate purification and affect reproducibility if not consistently removed.
Method 2 (from 4-Benzylbiphenyl): This two-step route appears more direct. Radical bromination with NBS and AIBN is a standard and generally reproducible transformation, although careful control of reaction conditions is necessary to avoid over-bromination or other side reactions. The subsequent nucleophilic substitution with imidazole is a common and reliable reaction. The reported yield of 77% is significantly higher than that of Method 1.[1] However, the purification method mentioned is preparative plate chromatography, which may not be ideal for large-scale synthesis and could introduce variability. The lack of a reported purity figure for this method in the reviewed literature makes a direct comparison with Method 1 challenging.
Conclusion
Both presented methods offer viable routes to this compound. Method 2, starting from 4-benzylbiphenyl, appears to be more efficient in terms of the number of steps and reported yield. However, the reproducibility of this method on a larger scale might be contingent on the development of a more scalable purification technique than preparative chromatography.
Method 1, while having a lower reported yield, utilizes more classical and potentially more scalable reaction and purification steps (recrystallization). The reported purity of over 98% is a significant advantage for pharmaceutical applications.
To definitively assess the reproducibility of these methods, a side-by-side execution under identical laboratory conditions would be necessary. This would involve careful monitoring of each reaction, detailed characterization of intermediates and the final product, and a thorough analysis of the impurity profiles. This guide provides the necessary foundational information for researchers to undertake such a comparative study.
References
A Comparative Analysis of Bifonazole and the New Chemical Entity Luliconazole in Antifungal Activity
In the landscape of antifungal drug discovery, the demand for novel chemical entities with superior efficacy and safety profiles remains a critical area of research. This guide provides a comprehensive benchmark of the established antifungal agent Bifonazole against a newer chemical entity, Luliconazole (B1675427). The comparison focuses on their in vitro antifungal activity, cytotoxicity, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Antifungal Efficacy: A Quantitative Overview
The in vitro activity of this compound and Luliconazole has been evaluated against key fungal pathogens responsible for superficial and invasive mycoses. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, is a crucial metric for comparing antifungal potency. The following table summarizes the MIC ranges of both compounds against common fungal isolates, as determined by standardized broth microdilution methods.
| Fungal Species | This compound MIC Range (µg/mL) | Luliconazole MIC Range (µg/mL) |
| Trichophyton rubrum | <0.0005 - 4 | ≤0.00012 - 0.004[1][2] |
| Candida albicans | 0.5 - >64 | 0.031 - 0.25[1][2][3] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
The data indicates that Luliconazole exhibits significantly lower MIC values against Trichophyton rubrum compared to this compound, suggesting a higher potency against this common dermatophyte.[2][4] Against Candida albicans, Luliconazole also demonstrates greater in vitro activity with a lower and narrower MIC range.[1][2][3]
Cytotoxicity Profile
While potent antifungal activity is desirable, a favorable safety profile with minimal impact on host cells is equally important. Cytotoxicity studies on mammalian cell lines provide an initial assessment of a compound's potential for host toxicity.
| Compound | Cell Line | Cytotoxicity Metric (e.g., IC50) | Observations |
| This compound | Vaginal Epithelial Cells | - | At 1 µM, inhibited damage caused by C. albicans.[5] |
| Luliconazole | HEK 293 cells | IC50 of 1.52 µM (hERG assay) | Minimal risk for QT interval prolongation is anticipated under clinical use due to low systemic exposure.[6] |
| Luliconazole | Mouse Glioma-Initiating Cells | - | Impaired sphere growth in a concentration-dependent manner.[7] |
IC50: Half-maximal inhibitory concentration.
This compound has been shown to inhibit the damage caused by Candida albicans to vaginal epithelial cells at a concentration of 1 µM.[5] Luliconazole exhibited an IC50 of 1.52 µM in a hERG potassium current assay, though the risk of QT interval prolongation in clinical use is considered minimal due to low systemic absorption after topical application.[6] It has also demonstrated inhibitory effects on the growth of mouse glioma-initiating cells.[7]
Mechanism of Action: A Tale of Two Azoles
Both this compound and Luliconazole belong to the azole class of antifungal agents and share a common primary mechanism of action: the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[8] They specifically target the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol.[8] This disruption leads to the accumulation of toxic sterols and compromises the integrity and function of the fungal cell membrane.
This compound is noted for a dual mode of action, as it also inhibits HMG-CoA reductase, another enzyme in the sterol biosynthesis pathway. This secondary action is believed to contribute to its fungicidal properties against dermatophytes.
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole antifungals like this compound and Luliconazole.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Experimental Protocols
The determination of in vitro antifungal activity is standardized to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.[9][10][11][12][13]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antifungal agent.
1. Preparation of Antifungal Stock Solutions:
-
The antifungal agents (this compound and NCEs) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
2. Preparation of Microdilution Plates:
-
A series of twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640 medium buffered with MOPS.
3. Inoculum Preparation:
-
The fungal isolates to be tested are cultured on appropriate agar (B569324) plates.
-
A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
4. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the fungal suspension.
-
The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
The following diagram outlines the experimental workflow for benchmarking the antifungal activity of a new chemical entity against this compound.
Caption: Experimental workflow for comparative antifungal activity testing.
References
- 1. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [In vitro Antifungal Activity of Luliconazole against Trichophyton spp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candida albicans Adhesion to and Invasion and Damage of Vaginal Epithelial Cells: Stage-Specific Inhibition by Clotrimazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Antifungal Agent Luliconazole Inhibits the Growth of Mouse Glioma-initiating Cells in Brain Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: Fungi (AFST) [eucast.org]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to Stability-Indicating Assay Methods for Bifonazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for Bifonazole, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The information presented is compiled from various studies to assist in the selection and implementation of a suitable analytical method for quality control and stability testing of this compound in pharmaceutical formulations.
Comparison of Validated RP-HPLC Methods
Several studies have reported validated RP-HPLC methods for the quantification of this compound. While the fundamental principles are similar, they differ in specific chromatographic conditions and performance characteristics. Below is a summary of key parameters from published methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Haemochrom C18 (150x4.6mm, 5µm)[1][2] | C18 (250×4.6 mm; 5µm)[1] | Silasorb C18 (30 cm x 4.6 mm, 10 microns)[3] |
| Mobile Phase | Acetonitrile and 0.05% Trifluoroacetic Acid (TFA) (20:80 v/v)[1][2] | Methanol and 0.1 M Sodium Acetate (70:30 v/v), pH 3[1] | Acetonitrile, 0.12 M Sodium Acetate, and Methanol (84:15:1 v/v/v)[3] |
| Flow Rate | 1.0 ml/min[1][2] | 1.0 ml/min[1] | 1.5 ml/min[3] |
| Detection Wavelength | 256 nm[1][2] | 252 nm[1] | 254 nm[3] |
| Retention Time | ~6.87 min[1][2] | ~6.54 min[1] | Not Specified |
| Linearity Range | 10 - 50 µg/ml[1][2] | 1.0 - 20 µg/ml[1] | 1 - 20 µg/g[3] |
| Correlation Coefficient (R²) | 0.9991[1][2] | 0.984[1] | Not Specified |
| Limit of Detection (LOD) | 0.2 µg/ml[2] | 0.33 µg/ml[1] | 0.02 µg/g[3] |
| Limit of Quantification (LOQ) | 0.6 µg/ml[2] | 1.11 µg/ml[1] | Not Specified |
| Accuracy (% Recovery) | 99.28% (from formulation)[4] | 99.36% (from formulation)[1] | Not Specified |
| Precision (%RSD) | 0.80% (from formulation)[4] | 0.47% (from formulation)[1] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the typical experimental protocols for validating a stability-indicating assay for this compound.
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Procedure: A standard solution of this compound is injected multiple times (typically 5 or 6 replicates).
-
Parameters Assessed:
-
Tailing factor: Should be ≤ 2.
-
Theoretical plates: Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak area and retention time: Should be ≤ 2%.
-
Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response.
-
Procedure: A series of solutions of this compound at different concentrations (e.g., 5-25 µg/ml or 10-50 µg/ml) are prepared and injected into the HPLC system.[5]
-
Analysis: A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²), y-intercept, and slope of the regression line are calculated. An R² value > 0.999 is generally considered acceptable.[2]
Accuracy
Accuracy is determined by measuring the agreement between the experimental value and the true value.
-
Procedure: The standard addition method is commonly used. A known amount of standard this compound is added to a pre-analyzed sample solution (e.g., a cream formulation) at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: The percentage recovery of the added standard is calculated. The acceptance criterion is typically between 98% and 102%.
Precision
Precision assesses the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Multiple injections of the same sample solution are performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or using different equipment.
-
-
Analysis: The %RSD of the results is calculated. A %RSD of ≤ 2% is generally considered acceptable.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradation products, and excipients. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
-
Procedure: this compound is subjected to various stress conditions to induce degradation. The stressed samples are then analyzed by the HPLC method.
-
Acid Hydrolysis: this compound solution is treated with an acid (e.g., 0.1 N HCl) and heated.
-
Base Hydrolysis: this compound solution is treated with a base (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3% H₂O₂). Studies have shown that this compound is particularly susceptible to oxidative degradation, with one study reporting a degradation of 13.65%.[4][6]
-
Thermal Degradation: this compound solution or solid is exposed to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: this compound solution is exposed to UV light or sunlight.
-
-
Analysis: The chromatograms of the stressed samples are compared with that of an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak, and the peak purity of the this compound peak is confirmed using a PDA detector.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating assay for this compound.
Caption: Workflow for this compound stability-indicating assay validation.
Degradation Pathway of this compound
Forced degradation studies, particularly under photolytic and oxidative conditions, have provided insights into the degradation pathway of this compound. The primary degradation mechanisms involve hydroxylation and cleavage of the imidazole (B134444) moiety.[7][8]
Caption: Degradation pathway of this compound under stress conditions.
References
- 1. bopams.kypublications.com [bopams.kypublications.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of this compound using HPLC in pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for this compound analysis, validation, and stability. [wisdomlib.org]
- 5. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Determination of this compound and identification of its photocatalytic degradation products using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Gene Expression Analysis of Fungi Treated with Bifonazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular impact of antifungal agents is crucial for optimizing existing therapies and developing novel drugs. This guide provides a comparative analysis of the gene expression changes in fungi following treatment with Bifonazole and other related azole antifungals. While direct, comprehensive transcriptomic data for this compound is not extensively available in public research, this document extrapolates its likely effects based on its mechanism of action and compares them with the observed transcriptomic shifts induced by other well-studied azoles that share the same molecular target.
This compound, an imidazole (B134444) antifungal agent, primarily functions by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane, leading to fungal cell death or growth inhibition. This mechanism is common to all azole antifungals. Therefore, by examining the gene expression profiles of fungi treated with other azoles like ketoconazole (B1673606), voriconazole (B182144), and fluconazole (B54011), we can infer the probable transcriptomic signature of this compound treatment.
Comparative Transcriptomic Effects of Azole Antifungals
Treatment of fungi with azole antifungals typically triggers a compensatory upregulation of genes within the ergosterol biosynthesis pathway, a cellular stress response, and changes in the expression of drug efflux pumps. The following tables summarize key differentially expressed genes (DEGs) observed in prominent fungal pathogens, Aspergillus fumigatus and Candida albicans, upon exposure to various azole drugs. This data is synthesized from multiple microarray and RNA-seq studies.
Table 1: Differentially Expressed Genes in Aspergillus fumigatus Following Azole Treatment
| Gene | Function | Fold Change (Voriconazole) | Fold Change (Itraconazole) |
| cyp51A (erg11A) | Lanosterol 14-alpha-demethylase | Upregulated | Upregulated |
| erg1 | Squalene epoxidase | Upregulated | No significant change |
| erg3A | C-5 sterol desaturase | Downregulated | Downregulated |
| erg6 | Sterol C-24 methyltransferase | Upregulated | Upregulated[1] |
| atrF | ABC transporter | Upregulated | Upregulated |
| mdrA | MFS transporter | Upregulated | Upregulated |
| srbA | Sterol regulatory element-binding protein | Upregulated | Upregulated |
Data synthesized from studies on voriconazole and itraconazole (B105839) treatment in Aspergillus fumigatus.[1][2][3]
Table 2: Differentially Expressed Genes in Candida albicans Following Azole Treatment
| Gene | Function | Fold Change (Ketoconazole) | Fold Change (Fluconazole) |
| ERG11 | Lanosterol 14-alpha-demethylase | Upregulated[4] | Upregulated[5][6] |
| ERG1 | Squalene epoxidase | Upregulated[7] | Upregulated |
| ERG3 | C-5 sterol desaturase | Upregulated[4] | Upregulated[7] |
| CDR1 | ABC transporter | Upregulated[4] | Upregulated[5] |
| CDR2 | ABC transporter | Upregulated[4] | Upregulated |
| MDR1 | MFS transporter | No significant change | Upregulated[5] |
| UPC2 | Transcription factor regulating ergosterol biosynthesis | Upregulated | Upregulated[6] |
Data synthesized from studies on ketoconazole and fluconazole treatment in Candida albicans.[4][5][6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the fungal response to this compound and for planning related research, the following diagrams are provided.
Experimental Protocols
For researchers planning to conduct comparative gene expression studies, the following is a generalized protocol for RNA-seq analysis of fungi treated with antifungal agents.
Fungal Culture and Antifungal Treatment
-
Fungal Strain: Culture a well-characterized fungal strain (e.g., Aspergillus fumigatus Af293 or Candida albicans SC5314) on an appropriate medium (e.g., Sabouraud Dextrose Agar) to obtain sufficient biomass or conidia.
-
Spore Suspension (for filamentous fungi): Harvest conidia and prepare a suspension in a suitable buffer (e.g., PBS with 0.1% Tween 80). Adjust the concentration using a hemocytometer.
-
Liquid Culture: Inoculate a liquid medium (e.g., RPMI 1640) with the fungal cells or spores to a defined starting concentration.
-
Antifungal Treatment: Grow the culture to the desired growth phase (e.g., mid-logarithmic phase) and then introduce the antifungal agent (this compound or other azoles) at a predetermined concentration (e.g., sub-inhibitory concentration). Include a vehicle-only control (e.g., DMSO).
-
Incubation and Harvesting: Incubate for a specific duration (e.g., 4, 8, 24 hours). Harvest the fungal cells by centrifugation or filtration, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
RNA Extraction and Sequencing
-
RNA Extraction: Extract total RNA from the frozen fungal pellets using a method suitable for fungi, which often involves mechanical disruption (e.g., bead beating) followed by a TRIzol-based or column-based purification kit (e.g., RNeasy Mini Kit).[8][9] Include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
Library Preparation: Prepare mRNA sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves poly(A) mRNA selection, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[8][10]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.[10]
Bioinformatics Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference fungal genome using a splice-aware aligner such as HISAT2 or STAR.[11]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between the treated and control samples using packages like DESeq2 or edgeR in R.[11] Genes with an adjusted p-value < 0.05 and a |log2(fold change)| > 1 are typically considered differentially expressed.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components.
Conclusion
While specific gene expression datasets for this compound are limited, the extensive research on other azole antifungals provides a strong foundation for understanding its molecular impact. The primary response to this compound in fungi is expected to involve the upregulation of the ergosterol biosynthesis pathway, particularly the target gene ERG11, as a compensatory mechanism. Additionally, genes related to cellular stress and drug efflux are likely to be induced. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative transcriptomic studies to further elucidate the specific effects of this compound and other novel antifungal compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Transcriptome analysis of Aspergillus fumigatus exposed to voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-Wide Expression Profiling of the Response to Azole, Polyene, Echinocandin, and Pyrimidine Antifungal Agents in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains [mdpi.com]
- 10. RNAseq Analysis Highlights Specific Transcriptome Signatures of Yeast and Mycelial Growth Phases in the Dutch Elm Disease Fungus Ophiostoma novo-ulmi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of Bifonazole: A Guide for Laboratory Professionals
The proper disposal of bifonazole, an imidazole (B134444) antifungal agent, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound waste generated in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area.[1][2][3] The Resource Conservation and Recovery Act (RCRA) empowers the EPA to regulate hazardous waste from its generation to its final disposal.[1][3] It is crucial to note that state and local regulations may impose more stringent requirements than federal mandates.[1][4] Therefore, laboratory personnel must consult their local, state, and federal regulations to ensure full compliance.[4][5]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe handling and disposal of this compound and associated waste materials in a laboratory environment.
Step 1: Waste Identification and Segregation
Proper segregation of waste streams at the point of generation is the foundation of a compliant disposal plan. This compound waste should be categorized as follows:
-
Unused or Expired this compound: Pure this compound, whether in powder or solution form, that is no longer needed or has passed its expiration date.
-
Contaminated Labware: Items that have come into direct contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, vials, and culture plates.
-
Sharps: Needles, syringes, or other sharp objects contaminated with this compound.
Step 2: Containerization and Labeling
Proper containerization is essential to prevent leaks and exposure.
-
Non-Hazardous Pharmaceutical Waste: While this compound is not typically classified as an RCRA hazardous waste, it should be managed as a non-hazardous pharmaceutical waste. Use a designated, leak-proof, and clearly labeled container. Blue or white containers are often used for this purpose.
-
Sharps Waste: All sharps must be placed in a designated, puncture-resistant sharps container.[6]
All containers must be clearly labeled with the contents, for example, "this compound Waste" or "Non-Hazardous Pharmaceutical Waste."
Step 3: On-Site Handling and Storage
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound waste.[4]
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
Keep containers closed when not in use to prevent spills or volatilization.[4]
Step 4: Disposal Pathway Selection
The appropriate disposal method depends on the waste category and institutional policies. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [4]
-
Licensed Waste Management Contractor: The most common and recommended method for laboratory pharmaceutical waste is to use a licensed contractor specializing in chemical or biomedical waste disposal. These contractors are equipped to handle and transport the waste to an appropriate disposal facility.
-
Incineration: Incineration at a licensed facility is a preferred method for destroying pharmaceutical waste, as it renders the active ingredients inert.[2][3]
-
Authorized Landfill: For solid waste forms, disposal in a licensed landfill may be an option, but only after consultation with your institution's environmental health and safety (EHS) office and the waste management contractor.[4] Containers should be punctured to prevent reuse before being landfilled.[4]
Step 5: Documentation
Maintain meticulous records of all this compound waste generated and disposed of. This documentation should include:
-
Date of disposal
-
Quantity of waste
-
Method of disposal
-
Name of the licensed waste contractor
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly established and depend on local regulations, the following table summarizes key handling quantities as recommended in safety data sheets for laboratory-scale operations.[4]
| Quantity Range | Recommended Handling Procedure |
| Up to 25 grams | Handle in a Class II biological safety cabinet. |
| 25 grams to 1 kilogram | Handle in a Class II biological safety cabinet or equivalent containment system. |
| Exceeding 1 kilogram | Requires specific containment, a fume hood, or a Class II biological safety cabinet. |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should follow their institutionally approved protocols for experiments and incorporate the waste disposal procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Bifonazole
Essential Safety and Handling Guide for Bifonazole
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
This compound Hazard Summary
This compound is classified as a hazardous substance. Below is a summary of its key hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Sensitization | - | Warning | May cause sensitization by skin contact.[3] |
| Hazardous to the Aquatic Environment | - | Warning | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5][6] |
| Hands | Chemical-resistant Gloves | Use impervious, chemical-resistant gloves.[5] Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently, especially if contact with this compound is known or suspected.[7] |
| Body | Protective Clothing | Wear a lab coat or chemical-resistant coveralls.[3][8] Ensure clothing is flame-resistant and impervious.[4] Contaminated work clothes should be laundered separately from personal clothing.[3] |
| Respiratory | Respirator (if applicable) | Use in a well-ventilated area, such as a laboratory fume hood.[3][4] If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][6][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
-
Spills:
-
Minor Spills: Moisten the spilled solid with water to prevent dusting, then sweep it up and place it into a suitable, sealed container for disposal.[3]
-
Major Spills: Evacuate the area and alert emergency personnel.[3][10] Wear appropriate PPE, including respiratory protection. Prevent the spillage from entering drains or waterways.[3] Collect the material using dry clean-up procedures that avoid generating dust.[3]
-
-
First Aid:
-
Ingestion: If swallowed, call a poison center or doctor immediately.[1][2][10] Rinse the mouth with water.[1][2][10]
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.[1][2][9]
-
Skin Contact: While generally not an irritant, it is good practice to wash the affected area with soap and water.[1][2] Do not expose open cuts or abraded skin to the material.[3]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes.[1][2]
-
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1][9][10]
-
Potential disposal methods include burial in a licensed landfill or incineration in a licensed facility.[3]
-
Empty containers should be decontaminated before disposal.[3]
Quantitative Data
No specific occupational exposure limits have been established for this compound.[3][4][6][9] Therefore, exposure should be kept as low as reasonably achievable. The following toxicological data is available:
| Route of Exposure | Species | LD50 Value |
| Oral | Mouse | 2,629 mg/kg[1] |
| Oral | Rat | 1,463 mg/kg[1][2] |
| Subcutaneous | Mouse | >15 g/kg[1] |
| Subcutaneous | Rat | >10 g/kg[1] |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cpachem.com [cpachem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. fishersci.com [fishersci.com]
- 10. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
